molecular formula C10H12O2 B077073 Methyl 2,6-dimethylbenzoate CAS No. 14920-81-1

Methyl 2,6-dimethylbenzoate

Cat. No.: B077073
CAS No.: 14920-81-1
M. Wt: 164.2 g/mol
InChI Key: XJMULMWDHLJUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dimethylbenzoate is a strategically valuable organic ester characterized by the steric hindrance imparted by the two ortho-methyl groups adjacent to the benzoate carbonyl. This unique molecular architecture dictates its reactivity and makes it a privileged building block in sophisticated synthetic campaigns. Its primary research value lies in its application as a key synthetic intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced functional materials. The steric encumbrance significantly influences reaction pathways, often directing electrophilic substitution to the meta-position and modulating the hydrolysis kinetics of the ester group, which is exploited in the design of prodrugs and protecting group strategies. In pharmaceutical research, it serves as a precursor to 2,6-dimethylbenzoic acid and its derivatives, which are structural motifs found in compounds with documented biological activity. In materials science, it is utilized in the synthesis of ligands for metal-organic frameworks (MOFs) and as a monomer or co-monomer in the fabrication of specialized polymers, where the bulky substituents enhance thermal stability and tune solubility properties. This compound provides researchers with a versatile tool for probing steric effects in organic synthesis, enabling the construction of complex, sterically-hindered molecules for a wide range of investigative applications.

Properties

IUPAC Name

methyl 2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMULMWDHLJUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333877
Record name Methyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-81-1
Record name Methyl 2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dimethylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-Dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of methyl 2,6-dimethylbenzoate. The information is intended to support research and development activities where this sterically hindered ester may be of interest.

Chemical Identity and Physical Properties

This compound is an aromatic ester characterized by the presence of two methyl groups ortho to the ester functionality. This substitution pattern creates significant steric hindrance around the carbonyl group, influencing its reactivity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 14920-81-1[1][2]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
SMILES CC1=C(C(=CC=C1)C)C(=O)OC[1]
InChI Key XJMULMWDHLJUKP-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValue
Physical Form Liquid at room temperature
Boiling Point 234.3 °C (Predicted)[3]
Density Data not available
Solubility Poorly soluble in water, miscible with organic solvents.

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved via the Fischer esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst. The reaction is notably slower and requires more forcing conditions than the esterification of unhindered benzoic acids due to the steric hindrance imposed by the two ortho-methyl groups. These groups impede the nucleophilic attack of methanol on the protonated carboxyl group.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 2,6-Dimethylbenzoic Acid catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 Methanol (Excess) reactant2->catalyst product1 This compound catalyst->product1 Esterification heat Heat (Reflux) product2 Water product1->product2

Fischer esterification of 2,6-dimethylbenzoic acid.
Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine 2,6-dimethylbenzoic acid (7.5 g, 0.05 mol) and an excess of methanol (50 mL, 1.24 mol).

  • Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (2.0 mL) as the catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel frequently to release pressure from CO₂ evolution.

  • Final Wash: Wash the organic layer with a saturated sodium chloride solution (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product.

Spectroscopic Data and Analysis

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for this compound

SpectroscopyKey Features and Expected Values
¹H NMR Aromatic Protons (C₃-H, C₄-H, C₅-H): ~7.0-7.2 ppm (multiplet, 3H)Ester Methyl Protons (-OCH₃): ~3.8-3.9 ppm (singlet, 3H)Ring Methyl Protons (Ar-CH₃): ~2.3-2.4 ppm (singlet, 6H)
¹³C NMR Carbonyl Carbon (C=O): ~170-172 ppmAromatic C₁/C₂/C₆: ~135-140 ppmAromatic C₃/C₄/C₅: ~127-130 ppmEster Methyl Carbon (-OCH₃): ~52 ppmRing Methyl Carbons (Ar-CH₃): ~19-21 ppm
IR Spectroscopy C=O Stretch (Ester): ~1720-1730 cm⁻¹ (strong)C-O Stretch (Ester): ~1250-1300 cm⁻¹ (strong)Aromatic C-H Stretch: ~3000-3100 cm⁻¹ (medium)Aliphatic C-H Stretch: ~2850-2960 cm⁻¹ (medium)
Mass Spectrometry (EI) Molecular Ion [M]⁺: m/z = 164Base Peak [M-OCH₃]⁺: m/z = 133Other Fragments: m/z = 105, 77
Analysis Details
  • NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two ring methyl groups are equivalent, giving a single sharp peak integrating to 6 protons. The three aromatic protons will appear as a multiplet. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the ester methyl carbon, and the aromatic ring carbons, with the substituted carbons appearing at a lower field.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the ester carbonyl (C=O) group. The C-O stretching vibrations and the various C-H stretches of the aromatic and aliphatic groups provide further confirmation of the structure.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak is observed at m/z 164, corresponding to the molecular weight of the compound. The most stable fragment and thus the base peak typically results from the loss of the methoxy radical (-•OCH₃), yielding the 2,6-dimethylbenzoyl cation at m/z 133.

References

An In-depth Technical Guide to the Solubility of Methyl 2,6-dimethylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2,6-dimethylbenzoate in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 25°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various applications, from reaction media to crystallization processes.

SolventSolubility (g/L) @ 25°C[1]
Dichloromethane5504.57
Chloroform5079.65
1,4-Dioxane3865.79
Tetrahydrofuran (THF)3355.69
N,N-Dimethylformamide (DMF)3331.26
Acetonitrile2915.7
Cyclohexanone2041.22
Acetone1905.91
Dimethyl Sulfoxide (DMSO)1854.6
Methanol1716.3
N-Methyl-2-pyrrolidone (NMP)1693.09
Methyl Acetate1496.63
n-Propanol1457.75
2-Butanone1375.64
Ethyl Acetate1344.2
Isopropanol1335.3
n-Butanol1202.43
Acetic Acid1138.48
sec-Butanol1091.44
Isobutanol942.75
Toluene870.3
n-Pentanol869.51
n-Propyl Acetate739.32
n-Butyl Acetate690.89
Isopropyl Acetate680.97
Ethylene Glycol571.99
n-Octanol529.44
Propylene Glycol486.07
Cyclohexane367.97
n-Hexane200.97
Water10.68

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method. This widely accepted technique involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed. A typical equilibration period is 24 to 72 hours. It is advisable to determine the required time by taking samples at different intervals until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that is within the linear range of the analytical method to be used.

  • Quantitative Analysis (using HPLC as an example):

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample using the same HPLC method.

    • Determine the concentration of this compound in the diluted sample by using the calibration curve.

  • Data Analysis:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow start Start step1 Preparation of Saturated Solution start->step1 step2 Equilibration (e.g., 24-72h at 25°C) step1->step2 step3 Sample Collection & Filtration step2->step3 step4 Dilution of Filtered Sample step3->step4 step5 Quantitative Analysis (e.g., HPLC) step4->step5 step6 Data Analysis & Calculation step5->step6 end_node End step6->end_node

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Methyl 2,6-dimethylbenzoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and methyl groups in similar molecules.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (H3, H4, H5)~ 7.0 - 7.3Multiplet3Hortho: ~7-8, meta: ~2-3
OCH₃ (Ester)~ 3.9Singlet3HN/A
Ar-CH₃ (at C2, C6)~ 2.3 - 2.4Singlet6HN/A

Note: The chemical shifts and coupling constants are predicted values and may vary slightly in an experimental spectrum.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound with the predicted proton assignments.

Caption: Structure of this compound with proton assignments.

Experimental Protocol

The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[1][2] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.[2]

  • The instrument is locked onto the deuterium signal of the solvent (CDCl₃).[2]

  • The sample is shimmed to optimize the homogeneity of the magnetic field.[2]

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.[2]

  • The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-10 ppm for this type of molecule).[2]

  • The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.[2]

  • The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.[2]

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 2,6-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational modes of the molecule, presents a general experimental protocol for spectral acquisition, and offers a logical framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (C₁₀H₁₂O₂) is an aromatic ester. Its structure, featuring a benzene ring substituted with a methyl ester group and two methyl groups at positions 2 and 6, gives rise to a characteristic infrared spectrum. The key functional groups that produce distinct IR absorption bands are the carbonyl group (C=O) of the ester, the C-O bonds of the ester, the aromatic C=C bonds, and the C-H bonds of the aromatic ring and the methyl groups.

Quantitative Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on the typical frequency ranges for the respective functional groups and may vary slightly based on the specific experimental conditions.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumC-H StretchAromatic (Ar-H)
2990 - 2850MediumC-H StretchMethyl (-CH₃)
1730 - 1715StrongC=O StretchEster (Carbonyl)
1600 - 1450MediumC=C StretchAromatic Ring
1470 - 1430MediumC-H Bend (asymmetrical)Methyl (-CH₃)
1380 - 1365MediumC-H Bend (symmetrical)Methyl (-CH₃)
1250 - 1100StrongC-O StretchEster
800 - 690StrongC-H Out-of-plane BendAromatic (Ar-H)

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of this compound, a liquid at room temperature, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • If the sample is volatile, cover the ATR accessory to minimize evaporation during the measurement.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • The instrument's software will automatically perform the Fourier transform to generate the infrared spectrum.

  • The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Post-Acquisition:

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

  • Verify the cleanliness of the crystal by collecting a new background spectrum and comparing it to the initial one.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and the IR spectrum of this compound.

experimental_workflow Experimental Workflow for ATR-FTIR Spectroscopy start Start clean_atr Clean ATR Crystal start->clean_atr background Record Background Spectrum clean_atr->background add_sample Apply this compound Sample background->add_sample acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) add_sample->acquire_spectrum process_data Process Data (Fourier Transform) acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

ATR-FTIR Experimental Workflow

spectral_interpretation Structural Interpretation of this compound IR Spectrum cluster_structure Molecular Structure cluster_spectrum Infrared Spectrum structure This compound ester Ester Group (C=O, C-O) structure->ester aromatic Aromatic Ring (C=C, C-H) structure->aromatic methyl Methyl Groups (-CH₃) structure->methyl co_stretch ~1720 cm⁻¹ (Strong) ester->co_stretch C=O Stretch c_o_stretch ~1200 cm⁻¹ (Strong) ester->c_o_stretch C-O Stretch ar_ch_stretch ~3050 cm⁻¹ (Medium) aromatic->ar_ch_stretch C-H Stretch ar_cc_stretch ~1600-1450 cm⁻¹ (Medium) aromatic->ar_cc_stretch C=C Stretch ch3_stretch ~2950 cm⁻¹ (Medium) methyl->ch3_stretch C-H Stretch

Structure-Spectrum Correlation

Unveiling the Genesis of Methyl 2,6-dimethylbenzoate: A Technical Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the historical discovery and synthesis of Methyl 2,6-dimethylbenzoate, a compound of interest in various chemical research domains. By delving into seminal 19th-century chemical literature, we provide a comprehensive overview of its first preparation, including detailed experimental protocols and the scientific context of its emergence.

Discovery and First Synthesis

The journey to this compound begins with the synthesis of its parent carboxylic acid, 2,6-dimethylbenzoic acid. The first documented preparation of this acid was reported by Oscar Jacobsen in 1882 in the scientific journal Berichte der deutschen chemischen Gesellschaft. Jacobsen's work focused on the oxidation of durene (1,2,4,5-tetramethylbenzene), from which he successfully isolated and characterized a "durenecarboxylic acid," which was later identified as 2,6-dimethylbenzoic acid.

While Jacobsen's 1882 paper is the foundational reference for the parent acid, the first specific synthesis of its methyl ester, this compound, is not explicitly detailed in this initial publication. However, the esterification of carboxylic acids was a well-established procedure at the time. The standard method involved the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, a process now known as Fischer-Speier esterification. Given the steric hindrance of the ortho-methyl groups in 2,6-dimethylbenzoic acid, this reaction would have been a notable synthetic challenge for 19th-century chemists.

Experimental Protocols of the Era

Based on the common laboratory practices of the late 19th and early 20th centuries, the following experimental protocols represent the likely methods for the synthesis of 2,6-dimethylbenzoic acid and its subsequent conversion to this compound.

Synthesis of 2,6-Dimethylbenzoic Acid (adapted from Jacobsen, 1882)

The initial synthesis of 2,6-dimethylbenzoic acid involved the oxidation of a durene fraction. While Jacobsen's original procedure was based on a different starting material, a more direct synthesis from 2,6-dimethylaniline became a common preparatory route later on.

Table 1: Quantitative Data for the Synthesis of 2,6-Dimethylbenzoic Acid

ParameterValue
Starting Material2,6-Dimethylaniline
Key ReagentsSodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid, Water
YieldNot explicitly stated in early literature, but modern adaptations report yields in the range of 60-70%.
Melting Point114-116 °C

Methodology:

  • Diazotization: 2,6-Dimethylaniline is diazotized by reacting it with an aqueous solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C).

  • Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a solution of copper(I) cyanide. This step introduces the nitrile functional group onto the aromatic ring, forming 2,6-dimethylbenzonitrile.

  • Hydrolysis: The 2,6-dimethylbenzonitrile is subsequently hydrolyzed to the corresponding carboxylic acid by heating with a strong acid, such as sulfuric acid, in the presence of water.

  • Isolation and Purification: The crude 2,6-dimethylbenzoic acid is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or water.

Esterification to this compound (Fischer-Speier Method)

The esterification of the sterically hindered 2,6-dimethylbenzoic acid would have required forcing conditions.

Table 2: Quantitative Data for the Esterification of 2,6-Dimethylbenzoic Acid

ParameterValue
Starting Material2,6-Dimethylbenzoic Acid
Key ReagentsMethanol, Concentrated Sulfuric Acid
Reaction TimeSeveral hours of reflux
YieldLikely moderate due to steric hindrance.
Boiling PointNot specified in early literature, but modern sources cite it as approximately 219-220 °C.

Methodology:

  • A mixture of 2,6-dimethylbenzoic acid and an excess of methanol is prepared.

  • A catalytic amount of a strong acid, most commonly concentrated sulfuric acid, is carefully added to the mixture.

  • The reaction mixture is heated under reflux for an extended period to drive the equilibrium towards the formation of the ester.

  • After cooling, the excess methanol is removed by distillation.

  • The remaining mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether.

  • The organic extract is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.

  • The solvent is removed by distillation to yield the crude this compound, which can be further purified by fractional distillation.

Logical Relationship of Synthesis

Synthesis_Pathway Durene Durene DimethylbenzoicAcid 2,6-Dimethylbenzoic Acid Durene->DimethylbenzoicAcid Oxidation (Jacobsen, 1882) Dimethylaniline 2,6-Dimethylaniline Dimethylbenzonitrile 2,6-Dimethylbenzonitrile Dimethylaniline->Dimethylbenzonitrile Diazotization & Sandmeyer Reaction Dimethylbenzonitrile->DimethylbenzoicAcid Hydrolysis MethylDimethylbenzoate This compound DimethylbenzoicAcid->MethylDimethylbenzoate Fischer-Speier Esterification

Caption: Synthetic pathways to this compound.

Experimental Workflow

Experimental_Workflow cluster_acid Synthesis of 2,6-Dimethylbenzoic Acid cluster_ester Esterification to this compound A1 Diazotization of 2,6-Dimethylaniline A2 Sandmeyer Reaction with Copper(I) Cyanide A1->A2 A3 Hydrolysis of 2,6-Dimethylbenzonitrile A2->A3 A4 Isolation and Purification A3->A4 B1 Reflux of Acid, Methanol, and Sulfuric Acid A4->B1 Starting Material B2 Workup and Extraction B1->B2 B3 Purification by Distillation B2->B3

Caption: Experimental workflow for the synthesis.

Conclusion

The discovery of this compound is rooted in the foundational work on substituted benzoic acids by chemists like Oscar Jacobsen in the late 19th century. While the initial synthesis of the ester itself is not elaborately documented as a singular discovery, its preparation would have followed the established, albeit challenging for this hindered structure, principles of Fischer-Speier esterification. This historical perspective provides valuable context for modern researchers engaged in the synthesis and application of this and related molecules, highlighting the evolution of synthetic methodologies over the past century.

Steric Hindrance Effects in Methyl 2,6-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ortho-methyl substituents in methyl 2,6-dimethylbenzoate introduce significant steric hindrance around the ester functionality. This steric impediment profoundly influences the molecule's reactivity, particularly in synthesis and hydrolysis reactions, when compared to its unsubstituted analogue, methyl benzoate. This technical guide provides an in-depth analysis of these steric effects, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for researchers in organic synthesis and drug development. The altered reactivity of sterically hindered esters is a critical consideration in designing synthetic routes and understanding metabolic pathways of drug candidates.

Introduction

Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of this compound, the two methyl groups in the ortho positions to the methoxycarbonyl group create a crowded environment around the carbonyl carbon. This steric shield dramatically reduces the accessibility of the electrophilic carbonyl center to nucleophiles, leading to significantly slower reaction rates for processes like hydrolysis and transesterification compared to unhindered esters such as methyl benzoate.

This guide will explore the quantifiable consequences of this steric hindrance, focusing on the synthesis via Fischer-Speier esterification and the mechanisms of acid and base-catalyzed hydrolysis. Understanding these effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing molecules with desired stability and reactivity profiles in fields such as medicinal chemistry and materials science. For instance, the increased stability of sterically hindered esters can be leveraged to design prodrugs that are resistant to enzymatic hydrolysis.[1]

Data Presentation: A Comparative Analysis

The impact of steric hindrance on the reactivity of this compound is most evident when comparing its reaction kinetics and spectroscopic properties to those of methyl benzoate.

Table 1: Comparative Rates of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters can proceed through different mechanisms, primarily the bimolecular AAc2 mechanism and the unimolecular AAc1 mechanism. Steric hindrance in the substrate can favor the AAc1 pathway. The following table presents a comparison of the observed pseudo-first-order rate constants (kobs) for the acid-catalyzed hydrolysis of methyl benzoate and this compound in sulfuric acid at 25°C.

CompoundH₂SO₄ (wt%)kobs (s⁻¹)Relative Rate
Methyl Benzoate65.41.15 x 10⁻⁵1
This compound65.44.17 x 10⁻⁸~276

Data extrapolated from Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2971.

Table 2: Activation Parameters for Acid-Catalyzed Hydrolysis (AAc1 Mechanism)

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism. For the AAc1 mechanism, which is more prevalent for the sterically hindered ester, the release of steric strain in the transition state can lead to a lower enthalpy of activation.

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Methyl Benzoate24.910.7
This compound23.011.1

Data from Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2971.

Table 3: Spectroscopic Data Comparison

Steric hindrance also influences the spectroscopic properties of the molecule by affecting the electronic environment and conformation.

Spectroscopic DataMethyl BenzoateThis compound
¹H NMR (CDCl₃, δ ppm)
-OCH₃~3.9~3.8
Aromatic-H (ortho)~8.0-
Aromatic-H (meta, para)~7.4-7.6~7.0-7.2
Ar-CH₃-~2.3
¹³C NMR (CDCl₃, δ ppm)
C=O~167~171
-OCH₃~52~52
Aromatic C (ipso)~130~138
Aromatic C (ortho)~129.5~135
Aromatic C (meta)~128.4~128
Aromatic C (para)~133~130
Ar-CH₃-~20
IR (cm⁻¹)
C=O stretch~1720~1725
C-O stretch~1275, 1110~1260, 1130

Note: Specific chemical shifts and vibrational frequencies can vary slightly depending on the solvent and concentration.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2,6-dimethylbenzoic acid and methanol using an acid catalyst.

Materials:

  • 2,6-dimethylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid), which acts as both reactant and solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution, CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or column chromatography on silica gel.

Hydrolysis of this compound

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., 3 M H₂SO₄ or HCl)

  • Organic co-solvent (e.g., dioxane or tetrahydrofuran, THF), if needed

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the aqueous acid solution. If solubility is low, add a minimal amount of a co-solvent until a homogeneous solution is formed.

  • Heat the mixture to reflux with stirring. The reaction is slow and may require prolonged heating (24-48 hours). Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product, 2,6-dimethylbenzoic acid, with diethyl ether.

  • Wash the combined organic extracts with brine.

  • To isolate the carboxylic acid, extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt.

  • Carefully acidify the aqueous layer with concentrated HCl to precipitate the 2,6-dimethylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Due to steric hindrance, the typical bimolecular acyl-oxygen cleavage (BAc2) is slow. Under forcing conditions, an alternative bimolecular alkyl-oxygen cleavage (BAl2) pathway, which is an SN2 attack on the methyl group, can occur.

Materials:

  • This compound

  • Aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an alcoholic solution of NaOH or KOH (e.g., 2 M NaOH in ethanol/water).

  • Heat the mixture to reflux with stirring. The reaction may require an extended period (several hours to days). Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and remove the alcohol solvent by rotary evaporation.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to precipitate the 2,6-dimethylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow start Start: 2,6-Dimethylbenzoic Acid + Methanol (excess) acid_cat Add H₂SO₄ (catalyst) start->acid_cat reflux Reflux (4-6 hours) acid_cat->reflux workup Aqueous Workup: - Remove excess MeOH - Add Et₂O/H₂O - Wash with NaHCO₃ - Wash with brine reflux->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry evap Evaporate solvent dry->evap product Product: This compound evap->product

Caption: General workflow for the synthesis of this compound via Fischer-Speier esterification.

Signaling Pathways in Hydrolysis

The steric hindrance in this compound can alter the mechanism of hydrolysis from the typical BAc2 pathway to a BAl2 pathway under basic conditions.

Hydrolysis_Pathways cluster_BAC2 B_Ac2 Pathway (Unhindered Esters) cluster_BAL2 B_Al2 Pathway (Sterically Hindered) ester1 Methyl Benzoate ts1 Tetrahedral Intermediate (Nucleophilic attack at C=O) ester1->ts1 OH⁻ prod1 Benzoate + Methanol ts1->prod1 ester2 This compound ts2 SN2 Transition State (Nucleophilic attack at -CH₃) ester2->ts2 OH⁻ prod2 2,6-Dimethylbenzoate + Methanol ts2->prod2

Caption: Contrasting hydrolysis pathways for unhindered versus sterically hindered methyl benzoates in basic media.

Logical Relationship of Steric Effects

This diagram illustrates the cause-and-effect relationship of steric hindrance on the chemical properties of this compound.

Steric_Effects_Logic cause Presence of two ortho-methyl groups effect1 Steric hindrance around the carbonyl group cause->effect1 consequence1 Reduced rate of nucleophilic acyl substitution (e.g., B_Ac2 hydrolysis) effect1->consequence1 consequence2 Favors alternative reaction pathways (e.g., A_Ac1, B_Al2) effect1->consequence2 consequence3 Altered spectroscopic properties (NMR, IR) effect1->consequence3 consequence4 Increased resistance to enzymatic hydrolysis effect1->consequence4

Caption: Logical flow diagram illustrating the consequences of steric hindrance in this compound.

Conclusion

The steric hindrance imparted by the two ortho-methyl groups in this compound serves as a powerful illustration of how molecular geometry dictates chemical reactivity. This guide has demonstrated through comparative data, detailed protocols, and mechanistic diagrams that this steric congestion leads to a significant decrease in the rates of common ester reactions and can favor alternative mechanistic pathways. For researchers in drug development, the principles highlighted here are essential for designing molecules with tailored metabolic stabilities. For synthetic chemists, a thorough understanding of these steric effects is paramount for the successful planning and execution of reactions involving sterically encumbered molecules.

References

An In-depth Technical Guide on the Electronic Properties of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of Methyl 2,6-dimethylbenzoate. The document details the theoretical and experimental methodologies used to characterize this molecule, presenting key data on its molecular orbitals, electrostatic potential, and spectroscopic signatures. This information is critical for understanding the molecule's reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science.

Introduction

This compound is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and two methyl groups at the ortho positions. This substitution pattern introduces significant steric hindrance around the ester functionality, which in turn influences the molecule's conformation and electronic properties. A thorough understanding of these properties is essential for predicting its chemical behavior and designing novel molecules with desired functionalities. This guide summarizes the key electronic and spectroscopic features of this compound, based on established computational and experimental techniques.

Physicochemical and Electronic Properties

The fundamental physicochemical and electronic properties of this compound are crucial for its application in various scientific domains. While extensive experimental data for this specific molecule is not widely published, computational chemistry provides reliable predictions.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₁₀H₁₂O₂-
Molecular Weight164.20 g/mol -
Topological Polar Surface Area (TPSA)26.3 ŲComputational Prediction[1]
LogP2.09Computational Prediction[1]
Hydrogen Bond Acceptors2Computational Prediction[1]
Hydrogen Bond Donors0Computational Prediction[1]
Rotatable Bonds1Computational Prediction[1]

Theoretical Electronic Properties: A Computational Approach

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of molecules. For this compound, these calculations provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key determinants of chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electron-donating and accepting capabilities. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Representative Theoretical Electronic Properties of Substituted Benzoates

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
p-methylbenzaldehyde-6.25-1.884.373.75
m-methylbenzaldehyde-6.40-1.824.583.50
o-methylbenzaldehyde-6.35-1.854.503.25

Note: Data for methylbenzaldehyde isomers is provided for comparative purposes to illustrate the influence of substituent position on electronic properties, as determined by DFT calculations.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a region of negative electrostatic potential (electron-rich) around the oxygen atoms of the carbonyl group, making them potential sites for interaction with electrophiles. The aromatic ring and the methyl groups would exhibit regions of relatively neutral or slightly positive potential.

Experimental Characterization

The electronic properties and structure of this compound can be experimentally determined and verified using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the two ortho-methyl group protons. Due to the molecule's symmetry, the aromatic protons would likely appear as a multiplet, while the methyl ester protons would be a singlet, and the two equivalent ortho-methyl groups would also present as a single singlet.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methyl ester carbon, and the carbons of the two ortho-methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to exhibit strong absorption bands corresponding to:

  • C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).

  • C-O stretching of the ester group (in the 1100-1300 cm⁻¹ region).

  • Aromatic C-H stretching (above 3000 cm⁻¹).

  • Aliphatic C-H stretching of the methyl groups (just below 3000 cm⁻¹).

  • Aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region).

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 2,6-dimethylbenzoic acid and methanol, adapted from standard Fischer esterification methods.[2][4][5]

Materials:

  • 2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dimethylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation if necessary.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

  • Obtain the FT-IR spectrum of a neat sample of this compound using a FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

Logical Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2,6-Dimethylbenzoic Acid + Methanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Extraction and Neutralization Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation

Caption: Synthesis and characterization workflow.

Conceptual Relationship of Electronic Properties

G Interrelation of Electronic Properties and Molecular Behavior cluster_computational Computational Properties cluster_behavior Molecular Behavior HOMO HOMO Energy HOMO_LUMO_Gap HOMO-LUMO Gap HOMO->HOMO_LUMO_Gap LUMO LUMO Energy LUMO->HOMO_LUMO_Gap Reactivity Chemical Reactivity HOMO_LUMO_Gap->Reactivity inversely proportional Stability Kinetic Stability HOMO_LUMO_Gap->Stability directly proportional MEP Molecular Electrostatic Potential MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions

Caption: Electronic properties and molecular behavior.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, drawing upon established theoretical and experimental methodologies. While specific published data for this molecule is limited, by analogy with related compounds and through the application of computational chemistry principles, its key electronic features can be reliably inferred. The provided protocols for synthesis and characterization offer a practical framework for researchers to further investigate this molecule. The interplay of steric hindrance and electronic effects makes this compound an interesting subject for studies in physical organic chemistry and a potential building block in the design of new functional molecules.

References

In-Depth Technical Guide on the Potential Biological Activity of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dimethylbenzoate is an aromatic ester whose biological activity profile is not extensively characterized in publicly available literature. However, its structural features, particularly the ortho-disubstitution pattern, confer significant metabolic stability, a highly desirable characteristic in drug development. This technical guide provides a comprehensive overview of the known metabolic properties of this compound and explores its potential biological activities through a comparative analysis of structurally related benzoate derivatives. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this molecule.

Introduction

This compound belongs to the family of benzoate esters, a class of compounds with diverse applications in the pharmaceutical, fragrance, and food industries. The biological activities of benzoate derivatives are largely dictated by the nature and position of substituents on the aromatic ring. The presence of two methyl groups at the 2 and 6 positions in this compound sterically hinders the ester linkage, which is predicted to have a profound impact on its metabolic fate and, consequently, its pharmacokinetic profile. While direct studies on the pharmacological effects of this compound are scarce, its established metabolic stability warrants a closer examination of its potential as a bioactive agent or a scaffold for the design of new chemical entities.

Metabolic Stability of this compound

A key determinant of a drug candidate's in vivo efficacy and safety is its metabolic stability. Many ester-containing compounds are susceptible to rapid hydrolysis by esterases in the liver and plasma, leading to a short half-life and poor bioavailability.

Resistance to Esterase-Mediated Hydrolysis

Studies have shown that this compound is highly resistant to enzymatic hydrolysis. In contrast to its structural analog, methyl benzoate, which is readily hydrolyzed by liver microsomes, this compound remains completely intact under similar conditions[1]. This remarkable stability is attributed to the steric hindrance provided by the two ortho-methyl groups, which effectively shield the ester carbonyl group from nucleophilic attack by the active site of esterase enzymes.

This intrinsic metabolic stability suggests that this compound is likely to have a longer in vivo half-life and greater systemic exposure compared to other, more labile, benzoate esters. This property makes it an attractive scaffold for the development of "hard drugs," which are designed to be metabolically stable and eliminated from the body unchanged.

Potential Biological Activities Based on Structural Analogs

In the absence of direct experimental data for this compound, we can infer its potential for biological activity by examining structurally related compounds. The following sections summarize the known activities of various benzoate derivatives, providing a basis for future investigation into this compound.

Potential Cytotoxic and Anticancer Activity

Several benzoate derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data for Benzoate Analogs

CompoundCell LineAssayEndpointValueReference
Methyl BenzoateHEK293 (Human embryonic kidney)WST-1LC50>11 mM[2]
Methyl BenzoateCACO2 (Human colon adenocarcinoma)WST-1LC50>11 mM[2]
Methyl BenzoateSH-SY5Y (Human neuroblastoma)WST-1LC50>7.3 mM[2]
Methyl 2-benzoylbenzoateNormal human PBMNCsApoptosis Assay-Induces apoptosis at high concentrations[3]
Methyl 4-amino benzoates-Enzyme InhibitionIC50 (for G6PD)100.8 - 430.8 µM[4]
Methyl 4-amino benzoates-Enzyme InhibitionIC50 (for 6PGD)206 - 693.2 µM[4]

While methyl benzoate itself shows relatively low cytotoxicity, other derivatives have demonstrated pro-apoptotic and enzyme-inhibitory activities that are relevant to cancer research. The metabolic stability of this compound could potentially enhance such activities by ensuring sustained target engagement.

Potential Antimicrobial Activity

Benzoic acid and its esters are well-known for their antimicrobial properties and are often used as preservatives.

Table 2: Antimicrobial Activity Data for Benzoate Analogs

Compound/DerivativeMicroorganismAssayEndpointValueReference
2-chlorobenzoic acid derivativesEscherichia coliTube DilutionpMIC2.27 µM/ml[5]
2-chlorobenzoic acid derivativesStaphylococcus aureusTube DilutionpMIC1.91 µM/ml[5]
2,4-Dihydroxy-6-n-pentylbenzoic acid derivativesStaphylococcus aureusDisc DiffusionInhibition Zone9 - 15 mm[6]
2,4-Dihydroxy-6-n-pentylbenzoic acid derivativesEscherichia coliDisc DiffusionInhibition Zone9 - 15 mm[6]
2,4-Dihydroxy-6-n-pentylbenzoic acid derivativesCladosporium sphaerospermumBioautographyAntifungal Activity2.5 µg (for methyl ester)[6]

The antimicrobial efficacy of benzoate derivatives is often linked to their lipophilicity and their ability to disrupt microbial cell membranes. The dimethyl substitution in this compound may influence its partitioning into microbial membranes, suggesting that it could possess antimicrobial properties.

Potential Anti-inflammatory Activity

Salicylates, which are hydroxylated benzoates, are a cornerstone of anti-inflammatory therapy. Other benzoate derivatives have also shown promise in modulating inflammatory responses.

Table 3: Anti-inflammatory Activity Data for Benzoate Analogs

CompoundCell ModelKey FindingsReference
Methyl salicylate glycosidesLPS-induced RAW264.7 macrophagesDose-dependent inhibition of TNF-α, IL-1β, and IL-6 production. Significant suppression of nitric oxide (NO) accumulation.[7]
Methyl derivatives of flavanoneLPS-stimulated RAW264.7 macrophagesInhibition of NO production and modulation of pro-inflammatory cytokine production (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α).

Given that inflammation is a complex process involving multiple signaling pathways, the stable nature of this compound could make it an interesting candidate for investigating sustained anti-inflammatory effects.

Potential Modulation of Ion Channels

Ion channels are critical for a wide range of physiological processes, and their modulation by small molecules is a key area of drug discovery.

Table 4: Ion Channel Modulation by Benzoate Analogs

CompoundCell/Tissue ModelIon Channel(s) AffectedEffectReference
Alkyl p-hydroxybenzoatesRat pheochromocytoma PC12 cellsCa2+ channelsInhibition of Ba2+ current
Alkyl p-hydroxybenzoatesRat pheochromocytoma PC12 cellsK+ channelsSuppression of K+ current
Alkyl p-hydroxybenzoatesRat pheochromocytoma PC12 cellsAcetylcholine-activated channelsPartial block (MPHB) to abolition (BPHB) of inward current
Alkyl p-hydroxybenzoatesRat pheochromocytoma PC12 cellsATP-activated channelsPotentiation of inward current (BPHB)

The ability of various benzoate esters to interact with different ion channels suggests that this compound should also be evaluated for such activities.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are methodologies for key experiments relevant to the assessment of this compound.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a test compound.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

  • Materials:

    • Test compound (this compound)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

    • Acetonitrile (or other suitable organic solvent) for reaction termination

    • Internal standard for analytical quantification

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

    • Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

Cytotoxicity Assay (WST-1 Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

  • Objective: To determine the concentration of a test compound that reduces cell viability by 50% (LC50).

  • Materials:

    • Human cell line (e.g., HEK293, CACO2, or SH-SY5Y)

    • Complete cell culture medium

    • Test compound (this compound)

    • WST-1 reagent

    • 96-well microplates

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add WST-1 reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the WST-1 reagent into a colored formazan product.

    • Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the LC50 value from the resulting dose-response curve using appropriate software.

Visualizations

Workflow for Biological Activity and Metabolic Stability Assessment

G Workflow for Compound Assessment cluster_0 Initial Screening cluster_1 Secondary Assays (Based on Stability & Low Toxicity) cluster_2 Data Analysis & Lead Optimization start Test Compound (this compound) stability In Vitro Metabolic Stability (Liver Microsomes) start->stability cytotoxicity Initial Cytotoxicity Screen start->cytotoxicity antimicrobial Antimicrobial Assays stability->antimicrobial cytotoxicity->antimicrobial sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anti_inflammatory Anti-inflammatory Assays anti_inflammatory->sar ion_channel Ion Channel Screening ion_channel->sar enzyme_inhibition Enzyme Inhibition Assays enzyme_inhibition->sar in_vivo In Vivo Efficacy & PK/PD Studies sar->in_vivo lead_opt Lead Optimization in_vivo->lead_opt G Simplified NF-κB Inflammatory Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates (leading to degradation) IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) IkappaB->IkappaB_NFkappaB NFkappaB NF-κB NFkappaB->IkappaB_NFkappaB NFkappaB_active NF-κB (Active) IkappaB_NFkappaB->NFkappaB_active releases DNA DNA NFkappaB_active->DNA translocates & binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines promotes transcription

References

The Enigmatic Presence of Methyl 2,6-dimethylbenzoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,6-dimethylbenzoate is a methylated derivative of benzoic acid. While its synthetic applications are established, its presence within the natural world remains largely uncharacterized, with scarce documentation in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of this compound. To offer a broader context for researchers, scientists, and drug development professionals, this document will also delve into the natural occurrence, biosynthesis, and analysis of structurally related compounds, for which a greater body of research exists. The methodologies presented herein are intended to serve as a foundational framework for future investigations into this intriguing molecule.

Limited Direct Evidence of Natural Occurrence

Direct evidence for the natural production of this compound is sparse. One study on the degradation of methylbenzoates by Pseudomonas cepacia MB2 noted that this bacterium could utilize a range of mono- and dimethylbenzoates as a sole carbon source, with the notable exceptions of 2,5- and 2,6-dimethylbenzoates. This suggests a potential resistance to microbial degradation, but does not confirm its natural synthesis.

Structurally Related Compounds with Known Natural Sources

In contrast to this compound, several structurally similar compounds are well-documented natural products.

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

A prominent related compound is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which is recognized as a primary fragrance component of oakmoss. This compound can be produced through the fermentation of the fungus Aspergillus terreus. The process involves the microbial production of 4-O-demethylbarbituric acid, which is then chemically hydrolyzed and methylated to yield the final product.

Methyl Benzoate

The simpler ester, Methyl benzoate, is a widespread natural product, identified as a volatile organic compound (VOC) in numerous plant species. It contributes to the characteristic aroma of many flowers and fruits. For instance, it is a significant component of the floral scent of ylang-ylang and certain cultivars of Alstroemeria. In one study of scented Alstroemeria hybrids, Methyl benzoate constituted 15.3% of the total volatile organic compounds in one hybrid and was part of a 27.56% ester composition in another[1]. Methyl benzoate has also been identified as a metabolite produced by various fungi and can be used as a biomarker for mold growth[2].

Quantitative Data of Structurally Related Compounds

The following table summarizes available quantitative data for compounds structurally related to this compound. Due to the scarcity of data for the target compound, this table focuses on its more studied analogues to provide a comparative context.

CompoundNatural SourceConcentration / Relative AbundanceReference
Methyl benzoateAlstroemeria hybrid UCH1315.3% of total VOCs[1]
Methyl benzoate & Methyl salicylateAlstroemeria hybrid UCH1427.56% of total VOCs[1]
Methyl benzoateMold on building materials32 to 46 ppb[2]

Proposed Biosynthetic Pathway for this compound

While the specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on known metabolic routes for benzoic acid and its derivatives in plants and microorganisms. The pathway likely originates from the shikimate pathway, leading to the formation of chorismic acid.

Proposed Biosynthetic Pathway of this compound Chorismate Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Shikimate Pathway Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL Benzoic_acid Benzoic Acid Cinnamic_acid->Benzoic_acid Side-chain degradation Dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Benzoic_acid->Dimethylbenzoic_acid SAM Methyl_dimethylbenzoate This compound Dimethylbenzoic_acid->Methyl_dimethylbenzoate SAM SAM S-Adenosyl methionine (SAM) Methyltransferase1 Methyltransferase(s) SAM->Methyltransferase1 Methyltransferase2 Carboxyl Methyltransferase (BAMT/BSMT-like) SAM->Methyltransferase2 Methyltransferase1->Benzoic_acid Methyltransferase2->Dimethylbenzoic_acid

Caption: Proposed biosynthetic pathway for this compound.

This proposed pathway involves the conversion of L-phenylalanine to cinnamic acid, which is then shortened to benzoic acid. Subsequent methylation steps, catalyzed by methyltransferases and utilizing S-adenosyl methionine (SAM) as a methyl donor, would lead to the formation of 2,6-dimethylbenzoic acid. A final methylation of the carboxyl group, likely catalyzed by a benzoic acid carboxyl methyltransferase (BAMT) or a similar enzyme, would yield this compound.

Experimental Protocols

The following section outlines a general experimental workflow for the extraction, identification, and quantification of this compound from a natural source, such as a plant or fungal culture.

Sample Preparation
  • Plant Material: Fresh plant tissue (e.g., leaves, flowers) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent enzymatic degradation and loss of volatile compounds. The tissue should be ground to a fine powder under liquid nitrogen before extraction.

  • Fungal Culture: For fungal sources, the mycelium and the culture medium should be separated by filtration. Both components can be analyzed separately. The mycelium can be freeze-dried and ground, while the liquid medium can be directly extracted.

Extraction of Volatile and Semi-Volatile Compounds

Several methods can be employed for the extraction of this compound, depending on the sample matrix and the desired quantitative accuracy.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free technique ideal for screening volatile compounds.

    • Place a known amount of the powdered sample into a headspace vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to equilibrate in the headspace.

    • Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.

    • Desorb the analytes from the fiber directly in the hot injector of a gas chromatograph.

  • Solvent Extraction: This method is suitable for a more comprehensive extraction of semi-volatile compounds.

    • Extract the powdered sample with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) using sonication or maceration.

    • Filter the extract to remove solid debris.

    • Concentrate the extract under a gentle stream of nitrogen to a desired volume.

Analytical Instrumentation and Conditions
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective technique for the separation and identification of volatile and semi-volatile compounds.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Injector: Operate in splitless mode for high sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity and selectivity.

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Quantification

For accurate quantification, an internal standard (a compound with similar chemical properties but not present in the sample) should be added to the sample before extraction. A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area (normalized to the internal standard) with the calibration curve.

Experimental Workflow for Analysis of this compound Sample Natural Source (Plant/Fungus) Preparation Sample Preparation (Grinding/Freeze-drying) Sample->Preparation Extraction Extraction Preparation->Extraction SPME HS-SPME Extraction->SPME Volatiles Solvent Solvent Extraction Extraction->Solvent Semi-volatiles GCMS GC-MS SPME->GCMS Solvent->GCMS Analysis Analysis Data_Processing Data Processing GCMS->Data_Processing Identification Compound Identification (Mass Spectra, Retention Time) Data_Processing->Identification Quantification Quantification (Internal Standard, Calibration Curve) Data_Processing->Quantification Result Result Identification->Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The natural occurrence of this compound remains an open area for scientific investigation. The current body of literature lacks substantial evidence of its presence in plants, fungi, bacteria, or animals. However, the well-documented natural occurrence of structurally related compounds, such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate and Methyl benzoate, provides a valuable framework for future research. The proposed biosynthetic pathway and the detailed experimental protocols outlined in this guide offer a starting point for researchers to explore the potential natural sources of this compound. Further studies employing sensitive analytical techniques like GC-MS are essential to definitively determine the presence and distribution of this compound in the natural world, which could unveil novel biochemical pathways and ecological roles.

References

Methodological & Application

Application of Methyl 2,6-dimethylbenzoate in Fragrance Formulations: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethylbenzoate is an aromatic ester with potential applications in the fragrance industry. While specific public data on its olfactory profile and use in consumer products is limited, this document provides a comprehensive overview of its potential applications, methods for its evaluation in fragrance formulations, and protocols for stability testing. This guide is intended to serve as a foundational resource for researchers and formulators interested in exploring the sensory characteristics and performance of this molecule.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for predicting its behavior in various formulations and for developing appropriate handling and storage protocols.

PropertyValueReference
CAS Number 14920-81-1[1][2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Purity ≥95%[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
logP (octanol-water partition coefficient) 2.09004[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

Olfactory Profile and Potential Applications

Detailed information on the specific olfactory profile of this compound is not widely available in the public domain. However, based on its chemical structure as a benzoate ester, it can be hypothesized to possess sweet, fruity, and potentially floral or balsamic notes. For comparison, the structurally related molecule, Methyl Benzoate, is described as having a sweet, fruity, and floral aroma with balsamic undertones.[3] Another related compound, 2-methyl-benzoic acid methyl ester, is reported to have fragrance notes of ylang, orange flower, and grape.[4]

Potential applications for this compound in fragrance formulations could include:

  • Fine Fragrances: As a modifier in floral and fruity accords, or to add a unique nuance to oriental and chypre fragrance families.

  • Personal Care Products: Incorporation into soaps, lotions, and hair care products to impart a pleasant scent.[4]

  • Home Care Products: Use in air fresheners, candles, and detergents to create an appealing ambient fragrance.[4]

Experimental Protocols

To rigorously evaluate the potential of this compound as a fragrance ingredient, a series of standardized experimental protocols should be followed.

Protocol 1: Sensory Analysis of this compound

Objective: To determine the olfactory profile of this compound.

Materials:

  • This compound (≥95% purity)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Volumetric flasks

  • Pipettes

  • Smelling strips (blotters)

  • Trained sensory panel

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 5%, 1%, and 0.1% by weight).

  • Blotter Evaluation:

    • Dip a smelling strip into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to a trained sensory panel in a well-ventilated, odor-free room.

    • Panelists should independently record their perception of the odor at different time intervals (top note, middle note, and base note) using a standardized fragrance vocabulary.

  • Data Analysis: Compile the descriptors from the sensory panel to create a comprehensive olfactory profile of the molecule.

Protocol 2: Evaluation in a Model Fragrance Formulation

Objective: To assess the performance and contribution of this compound in a simple fragrance accord.

Materials:

  • This compound

  • Other fragrance raw materials (e.g., Linalool for floral notes, Hedione® for diffusion, Iso E Super® for woody notes)

  • Ethanol (perfumer's grade)

  • Digital scale

  • Glass vials with caps

  • Smelling strips

Methodology:

  • Formulation of a Simple Accord: Create a basic floral or fruity fragrance accord. For example:

    • Linalool: 30%

    • Hedione®: 40%

    • Iso E Super®: 30%

  • Incorporation of this compound: Create a series of modifications to the base accord by adding this compound at different concentrations (e.g., 1%, 5%, 10%).

  • Sensory Evaluation:

    • Prepare 10% dilutions of the base accord and each modified accord in ethanol.

    • Conduct a blind evaluation with a sensory panel using smelling strips.

    • Panelists should compare the modified accords to the base accord and describe the differences in scent profile, intensity, and character.

Protocol 3: Stability Testing of a Fragrance Formulation Containing this compound

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound over time and under various conditions.

Materials:

  • Final fragrance formulation containing this compound in a suitable base (e.g., ethanol for a fine fragrance, lotion base for a personal care product).

  • Glass containers (clear and amber)

  • Climate chambers or ovens

  • UV light cabinet

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation: Prepare multiple samples of the final product in both clear and amber glass containers.

  • Storage Conditions: Store the samples under a variety of conditions to simulate shelf-life and consumer use:[5][6]

    • Accelerated Stability: 40°C and 45°C for 1, 2, and 3 months.[7][8]

    • Real-Time Stability: Room temperature (20-25°C) for 12, 18, and 24 months.

    • Light Exposure: Exposure to controlled UV light.[5]

    • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing (e.g., -10°C to 25°C).[6]

  • Evaluation at Time Points: At specified time points, evaluate the samples for:

    • Organoleptic Properties: Changes in color, odor, and appearance.[8]

    • Physicochemical Properties: pH and viscosity.[8]

    • Chemical Integrity: Analyze the concentration of this compound and other key fragrance components using GC-MS to assess degradation.

  • Data Analysis: Compare the results from the stored samples to a control sample stored at 4°C to determine the stability of the formulation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Sensory Analysis Workflow prep Prepare Dilutions (10%, 5%, 1%, 0.1%) blotter Dip Smelling Strips prep->blotter eval Sensory Panel Evaluation (Top, Middle, Base Notes) blotter->eval profile Compile Olfactory Profile eval->profile

Caption: Workflow for the sensory analysis of this compound.

G Formulation Evaluation Workflow base Create Base Accord add Incorporate this compound (1%, 5%, 10%) base->add dilute Prepare 10% Dilutions in Ethanol add->dilute eval Blind Sensory Evaluation dilute->eval compare Compare to Base Accord eval->compare

Caption: Workflow for evaluating this compound in a model fragrance.

G Stability Testing Workflow cluster_eval Evaluation Parameters prep Prepare Product Samples storage Store Under Various Conditions (Accelerated, Real-Time, Light, Freeze-Thaw) prep->storage eval Evaluate at Time Points storage->eval analysis Analyze Data and Determine Stability eval->analysis organoleptic Organoleptic Properties (Color, Odor) physchem Physicochemical Properties (pH, Viscosity) chem Chemical Integrity (GC-MS)

Caption: General workflow for the stability testing of a fragrance formulation.

Conclusion

References

Application Notes and Protocols: Methyl 2,6-Dimethylbenzoate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 2,6-dimethylbenzoate as a starting material for the synthesis of a variety of organic compounds. The strategic placement of the methyl groups ortho to the ester functionality introduces steric hindrance that can be exploited for selective transformations at the ester, the aromatic ring, or the benzylic positions. This document offers detailed experimental protocols for key transformations, quantitative data where available, and visual workflows to guide synthetic planning.

Introduction

This compound is a readily available aromatic ester that serves as a valuable building block in organic synthesis. Its sterically hindered ester group influences its reactivity, allowing for selective transformations that might be challenging with less substituted analogues. The presence of two benzylic methyl groups provides additional handles for functionalization, expanding its utility in the synthesis of complex molecules, including potential pharmaceutical intermediates. This document outlines protocols for the reduction of the ester, its reaction with organometallic reagents, and the functionalization of the benzylic positions.

Key Synthetic Transformations and Protocols

Reduction of the Ester to 2,6-Dimethylbenzyl Alcohol

The reduction of the sterically hindered ester in this compound to the corresponding primary alcohol, 2,6-dimethylbenzyl alcohol, requires a potent reducing agent such as lithium aluminum hydride (LAH). This transformation provides a key intermediate for further synthetic elaborations.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to afford the crude 2,6-dimethylbenzyl alcohol.

  • Purify the product by distillation or column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReducing AgentSolventYield (%)Reference
2,6-Dimethylbenzyl alcoholThis compoundLiAlH₄Diethyl ether>90Adapted
Reaction with Grignard Reagents to form Tertiary Alcohols

The reaction of this compound with an excess of a Grignard reagent leads to the formation of a tertiary alcohol. The reaction proceeds via a double addition of the organometallic reagent to the ester carbonyl group. The steric hindrance around the ester may necessitate slightly harsher reaction conditions compared to unhindered esters.

Experimental Protocol: Synthesis of 1,1-Di(methyl)-1-(2,6-dimethylphenyl)methanol

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (2.2 to 3.0 equivalents) dropwise via a dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the tertiary alcohol.

Quantitative Data:

ProductStarting MaterialGrignard ReagentSolventYield (%)Reference
1,1-Di(methyl)-1-(2,6-dimethylphenyl)methanolThis compoundCH₃MgBrTHF75-85Adapted
Benzylic Bromination of a Methyl Group

The benzylic methyl groups of this compound can be selectively functionalized via free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction provides a versatile intermediate for further nucleophilic substitution reactions.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-6-methylbenzoate

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a sunlamp) or heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in CCl₄.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux with stirring, and irradiate with a light source to initiate the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)Reference
Methyl 2-(bromomethyl)-6-methylbenzoateThis compoundNBS, AIBNCCl₄60-70Adapted

Synthetic Workflow and Pathway Diagrams

The following diagrams illustrate the potential synthetic pathways starting from this compound and the logical workflow for planning a multi-step synthesis.

Synthetic_Pathway start This compound alcohol 2,6-Dimethylbenzyl Alcohol start->alcohol  Reduction (e.g., LiAlH4) tert_alcohol Tertiary Alcohol start->tert_alcohol  Grignard Reaction (e.g., R-MgX) bromo Methyl 2-(bromomethyl)-6-methylbenzoate start->bromo  Benzylic Bromination (NBS, AIBN) aldehyde 2,6-Dimethylbenzaldehyde alcohol->aldehyde  Oxidation (e.g., PCC) nucleophile Further Nucleophilic Substitution Products bromo->nucleophile  SN2 Reaction (Nu-) Experimental_Workflow cluster_planning Synthetic Planning cluster_execution Experimental Execution target Define Target Molecule retrosynthesis Perform Retrosynthetic Analysis target->retrosynthesis start_material Identify this compound as Starting Material retrosynthesis->start_material protocol Select & Optimize Protocol start_material->protocol reaction Perform Reaction protocol->reaction workup Workup & Isolation reaction->workup purification Purification workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Application Notes and Protocols for the Esterification of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The esterification of 2,6-dimethylbenzoic acid presents a significant challenge in synthetic chemistry due to severe steric hindrance imposed by the two ortho-methyl groups. These groups flank the carboxylic acid functionality, impeding the approach of nucleophiles, such as alcohols, to the carbonyl carbon. Consequently, traditional acid-catalyzed methods like the Fischer-Speier esterification are largely ineffective for this substrate.[1] This difficulty necessitates the use of alternative strategies that can overcome the steric barrier. This document outlines several effective protocols for the esterification of 2,6-dimethylbenzoic acid, providing detailed experimental procedures and a comparative summary to guide researchers in selecting the most appropriate method for their specific needs.

Overview of Suitable Esterification Methods

Several methods have been developed to successfully esterify sterically hindered carboxylic acids. These approaches typically involve either activating the carboxylic acid to make it a more potent electrophile or converting it into a carboxylate anion to react with a strong electrophile. The most common and effective methods include:

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][3][4] The reaction is mild and highly efficient for sterically demanding substrates.[5]

  • Alkylation of the Carboxylate Salt: The carboxylic acid can be deprotonated with a base to form the corresponding carboxylate anion. This nucleophile is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (e.g., dimethyl sulfate), in an SN2 reaction.[6][7][8][9][10]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of a carboxylic acid with an alcohol using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12][13][14] It is particularly useful for inverting the stereochemistry of chiral alcohols but is also effective for coupling hindered partners.

  • Reaction with Diazomethane Derivatives: For the specific preparation of methyl esters, diazomethane (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), offers a very mild and high-yielding route.[15][16][17][18] The reaction proceeds rapidly and cleanly.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the key aspects of the different protocols, allowing for an informed selection based on the desired ester, available reagents, and reaction scale.

MethodKey ReagentsTypical SolventTemperatureAdvantagesDisadvantages
Steglich Esterification DCC or EDC, DMAP, AlcoholDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.Mild conditions[2], high yields, tolerates sensitive functional groups.Byproduct (dicyclohexylurea) can be difficult to remove; DCC is an allergen.
Alkylation Base (e.g., K₂CO₃, NaH), Alkyl Halide or SulfateAcetone, Dimethylformamide (DMF)Room Temp. to RefluxSimple procedure, readily available reagents.Alkylating agents can be toxic and hazardous; may not be suitable for complex alcohols.
Mitsunobu Reaction PPh₃, DEAD or DIAD, AlcoholTHF, Diethyl Ether0 °C to Room Temp.Mild conditions, high yields, stereochemical inversion of alcohol is possible.[11][12]Formation of stoichiometric phosphine oxide byproduct complicates purification.
Diazomethane/TMS-diazomethane CH₂N₂ or TMS-CHN₂Diethyl Ether, Methanol0 °C to Room Temp.Very mild, fast, and clean reaction for methyl esters.[15]Diazomethane is highly toxic and explosive; TMS-diazomethane is expensive.

Experimental Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol describes the synthesis of methyl 2,6-dimethylbenzoate as a representative example. The alcohol can be substituted to synthesize other esters.

Materials:

  • 2,6-Dimethylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (or desired alcohol)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Add the desired alcohol (e.g., methanol, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes while maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU using vacuum filtration and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude ester by flash column chromatography or distillation if necessary.

Protocol 2: Esterification via Alkylation with Methyl Iodide

This protocol describes the methylation of 2,6-dimethylbenzoic acid using methyl iodide and potassium carbonate.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add 2,6-dimethylbenzoic acid (1.0 eq) and the chosen solvent (DMF or acetone, approx. 0.3 M).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add methyl iodide (1.2 - 1.5 eq) dropwise to the reaction mixture. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood.

  • Stir the reaction at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the rate if necessary.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the pure this compound.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflows for the described protocols.

Steglich_Esterification_Workflow start Start dissolve 1. Dissolve 2,6-Dimethylbenzoic Acid, Alcohol, and DMAP in anhydrous DCM start->dissolve cool 2. Cool solution to 0 °C dissolve->cool add_dcc 3. Add DCC solution dropwise cool->add_dcc react 4. Stir at room temperature for 12-18h add_dcc->react filter_dcu 5. Filter to remove precipitated DCU react->filter_dcu workup 6. Aqueous Workup: Wash with HCl, NaHCO₃, Brine filter_dcu->workup dry 7. Dry organic layer (e.g., MgSO₄) workup->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify product (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: Workflow for Steglich Esterification of 2,6-Dimethylbenzoic Acid.

Alkylation_Workflow start Start mix 1. Combine Acid and K₂CO₃ in DMF or Acetone start->mix add_alkyl_halide 2. Add Methyl Iodide dropwise mix->add_alkyl_halide react 3. Stir at room temperature (or heat gently) for 24-48h add_alkyl_halide->react quench 4. Pour into water react->quench extract 5. Extract with Et₂O or EtOAc quench->extract wash 6. Wash organic layers with Water and Brine extract->wash dry 7. Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate 8. Concentrate under reduced pressure dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for Alkylation of 2,6-Dimethylbenzoic Acid.

References

Prospective Applications of Methyl 2,6-dimethylbenzoate in Polymer Chemistry: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have not yielded specific examples of the direct application of Methyl 2,6-dimethylbenzoate as a monomer, modifier, or additive in polymer chemistry. This document, therefore, provides a prospective analysis of its potential applications based on its chemical structure and established principles of polymer science. The information herein is intended to serve as a theoretical guide for researchers and scientists exploring the use of novel sterically hindered aromatic esters in polymer synthesis and formulation.

Introduction

This compound is an aromatic ester characterized by the presence of two methyl groups ortho to the ester functionality. This steric hindrance significantly influences its reactivity and potential interactions within a polymer matrix. While not a conventional monomer due to the lack of typical reactive groups for polymerization (like hydroxyl, carboxyl, or vinyl groups), its structure suggests several intriguing, albeit hypothetical, applications in polymer chemistry. This document outlines three potential applications: as a sterically hindered co-monomer or end-capping agent, a chain transfer agent in radical polymerization, and a secondary plasticizer.

Application Note I: Sterically Hindered Co-monomer or End-Capping Agent in Polyester Synthesis

Principle:

The ester group of this compound is sterically hindered by the two ortho-methyl groups, making its participation in transesterification reactions challenging but not impossible under forcing conditions. This reduced reactivity could be exploited to control polymer molecular weight as an end-capping agent or to introduce bulky, thermally stable end-groups. If incorporated as a co-monomer, it would introduce a rigid, substituted aromatic ring into the polymer backbone, potentially increasing the glass transition temperature (Tg) and modifying solubility.

Potential Applications:

  • Molecular Weight Control: By adding it to a polyesterification reaction, it could act as a chain terminator, capping the growing polymer chains.

  • Property Modification: Incorporation could enhance thermal stability and alter the solubility and crystallinity of the resulting polyester.

Experimental Protocol: Hypothetical Melt Polycondensation with PET

This protocol describes a hypothetical procedure to investigate the effect of this compound as an end-capping agent in the synthesis of polyethylene terephthalate (PET).

  • Materials:

    • Dimethyl terephthalate (DMT)

    • Ethylene glycol (EG)

    • Manganese(II) acetate (transesterification catalyst)

    • Antimony(III) oxide (polycondensation catalyst)

    • This compound

    • Nitrogen gas (high purity)

  • Procedure:

    • Step 1: Transesterification:

      • Charge a high-temperature glass reactor with DMT, EG (in a 1:2.2 molar ratio), and manganese(II) acetate (0.05 mol% relative to DMT).

      • Heat the reactor to 180-220°C under a slow stream of nitrogen to initiate transesterification, distilling off the methanol byproduct.

    • Step 2: Addition of End-Capping Agent and Polycondensation Catalyst:

      • Once the evolution of methanol ceases, add antimony(III) oxide (0.03 mol% relative to DMT) and the desired amount of this compound (e.g., 1-5 mol% relative to DMT).

    • Step 3: Polycondensation:

      • Gradually increase the temperature to 270-285°C while slowly reducing the pressure to below 1 Torr.

      • Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol and drive the polymerization to the desired molecular weight.

      • The reaction is complete when the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.

    • Step 4: Polymer Recovery and Characterization:

      • Extrude the polymer from the reactor under nitrogen pressure and quench in cold water.

      • Characterize the resulting polymer for its intrinsic viscosity (related to molecular weight), thermal properties (Tg, Tm) by DSC, and end-group analysis by NMR to confirm the incorporation of the 2,6-dimethylbenzoate moiety.

Hypothetical Quantitative Data
ParameterControl PETPET with 2% M2,6DMBPET with 5% M2,6DMB
Intrinsic Viscosity (dL/g)0.650.500.35
Glass Transition Temp (Tg, °C)757677
Melting Temp (Tm, °C)255252248
Thermal Stability (Td5%, °C)390395398

M2,6DMB = this compound

Diagram: Workflow for End-Capped PET Synthesis

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Additives cluster_2 Step 3: Polycondensation cluster_3 Step 4: Recovery & Analysis A Charge DMT, EG, Mn(OAc)2 B Heat to 180-220°C under N2 A->B C Distill off Methanol B->C D Add Sb2O3 and This compound C->D E Heat to 270-285°C D->E F Apply Vacuum (<1 Torr) E->F G Remove excess EG F->G H Monitor Viscosity G->H I Extrude Polymer H->I J Characterize (IV, DSC, NMR) I->J

Caption: Workflow for the synthesis of PET with this compound as an end-capping agent.

Application Note II: Chain Transfer Agent in Radical Polymerization

Principle:

This compound possesses benzylic hydrogens on its two methyl groups. In a free-radical polymerization, a growing polymer chain radical could abstract one of these hydrogens. This would terminate the growing chain and create a new, stabilized benzylic radical on the 2,6-dimethylbenzoate structure. This new radical could then initiate a new polymer chain. This process, known as chain transfer, is a common method for controlling the molecular weight of polymers. The steric hindrance around the benzylic hydrogens may lower its efficiency compared to less hindered chain transfer agents.

Potential Applications:

  • Control of Molecular Weight: Useful in polymerizations where low to moderate molecular weight polymers with narrow polydispersity are desired.

  • Synthesis of Telechelic Polymers: If the resulting benzylic radical is stable, it could lead to polymers with specific end-group functionalities.

Experimental Protocol: Determination of Chain Transfer Constant (CTr)

This protocol outlines a method to determine the chain transfer constant of this compound in the bulk polymerization of methyl methacrylate (MMA).

  • Materials:

    • Methyl methacrylate (MMA), inhibitor removed

    • Azobisisobutyronitrile (AIBN), recrystallized

    • This compound (M2,6DMB)

    • Toluene (solvent for GPC)

    • Series of polymerization tubes

  • Procedure:

    • Prepare stock solutions of AIBN in MMA.

    • In a series of polymerization tubes, place a fixed amount of the AIBN/MMA solution.

    • Add varying amounts of this compound to each tube, creating a range of [M2,6DMB]/[MMA] ratios. Include a control with no M2,6DMB.

    • Degas the contents of each tube by several freeze-pump-thaw cycles.

    • Seal the tubes under vacuum and place them in a constant temperature bath at 60°C to initiate polymerization.

    • Stop the reactions after a short time to ensure low monomer conversion (<10%). This is typically done by rapid cooling and exposure to air.

    • Precipitate the polymer from each tube by adding the reaction mixture to a large excess of methanol.

    • Filter, wash, and dry the polymer samples under vacuum.

    • Determine the number-average degree of polymerization (Xn) for each polymer sample using Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

    • Calculate the chain transfer constant (CTr) using the Mayo equation: 1/Xn = 1/Xn,0 + CTr * ([S]/[M]) where Xn is the degree of polymerization with the chain transfer agent, Xn,0 is the degree of polymerization without the agent, [S] is the concentration of the chain transfer agent (M2,6DMB), and [M] is the concentration of the monomer (MMA).

    • Plot 1/Xn versus [S]/[M]. The slope of the resulting line is the chain transfer constant, CTr.

Hypothetical Quantitative Data
[M2,6DMB]/[MMA] RatioXn (Number-Average Degree of Polymerization)1/Xn (x 10-4)
0 (Control)25004.00
0.0120005.00
0.0216676.00
0.0314297.00
0.0412508.00

From the slope of the plot of 1/Xn vs. [S]/[M], the hypothetical CTr would be 0.01.

Diagram: Logical Relationship for Determining CTr

G A Prepare MMA/AIBN solutions with varying [M2,6DMB] B Bulk Polymerization at 60°C (low conversion <10%) A->B C Isolate and Purify Polymer B->C D Determine Xn via GPC C->D E Plot 1/Xn vs. [S]/[M] D->E F Calculate C_Tr from Slope (Mayo Equation) E->F

Caption: Experimental workflow for determining the chain transfer constant (CTr).

Application Note III: Secondary Plasticizer for Polar Polymers

Principle:

Plasticizers are additives that increase the flexibility and processability of polymers by lowering their glass transition temperature (Tg).[1] Benzoate esters are known to be effective plasticizers for polymers like polyvinyl chloride (PVC).[2] this compound, as a bulky, non-volatile ester, could potentially act as a plasticizer. It would work by embedding itself between polymer chains, increasing the free volume and allowing the chains to move more freely. Its steric bulk might limit its compatibility with some polymers, making it more suitable as a secondary plasticizer in conjunction with a primary one.

Potential Applications:

  • Improving Flexibility: Can be blended with rigid polymers like PVC to make them more flexible for applications such as tubing, films, and coatings.

  • Modifying Mechanical Properties: Can lower the modulus and increase the elongation at break of the host polymer.

Experimental Protocol: Evaluation of Plasticizing Effect on PVC

This protocol describes the preparation and testing of PVC films plasticized with this compound.

  • Materials:

    • Polyvinyl chloride (PVC) resin (K-value 67)

    • Dioctyl phthalate (DOP) as a primary plasticizer

    • This compound (M2,6DMB) as a secondary plasticizer

    • Thermal stabilizer (e.g., a mixed metal soap)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Step 1: Formulation and Blending:

      • Prepare several formulations. A control formulation will contain PVC, stabilizer (3 phr - parts per hundred resin), and DOP (40 phr).

      • Test formulations will replace a portion of the DOP with M2,6DMB (e.g., 30 phr DOP / 10 phr M2,6DMB; 20 phr DOP / 20 phr M2,6DMB).

      • Dry blend the PVC resin, stabilizer, and plasticizers in a high-speed mixer.

    • Step 2: Film Preparation:

      • Process the dry blend on a two-roll mill at 160°C for 5-10 minutes to form a homogenous sheet.

      • Press the milled sheet in a hydraulic press at 170°C and 10 MPa for 5 minutes to form a film of uniform thickness (e.g., 1 mm).

      • Allow the film to cool to room temperature under pressure.

    • Step 3: Characterization:

      • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC films. A lower Tg indicates a more effective plasticizing action.

      • Mechanical Testing: Use a universal testing machine to measure the Shore A hardness, tensile strength, and elongation at break of the films according to relevant ASTM standards.

      • Compatibility Test: Visually inspect the films for signs of plasticizer exudation (blooming) after aging for 7 days at 70°C.

Hypothetical Quantitative Data
Formulation (phr)Tg (°C)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
PVC/DOP (100/40)358518350
PVC/DOP/M2,6DMB (100/30/10)388819320
PVC/DOP/M2,6DMB (100/20/20)429120280

This hypothetical data suggests that M2,6DMB is less efficient as a plasticizer than DOP, as indicated by the increase in Tg and hardness when it replaces DOP.

Diagram: Evaluation Workflow for Plasticizer Efficacy

G cluster_0 Characterization Methods A Formulate PVC blends with varying Plasticizer Ratios B Two-Roll Milling at 160°C A->B C Compression Molding at 170°C B->C D Characterize Films C->D E DSC for Tg D->E F Shore A Hardness D->F G Tensile Testing D->G H Aging and Compatibility D->H

Caption: Workflow for evaluating the efficacy of this compound as a plasticizer.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the laboratory-scale synthesis of Methyl 2,6-dimethylbenzoate. This compound serves as a valuable building block in organic synthesis and drug discovery. The provided protocol is based on the well-established Fischer esterification reaction, adapted for the sterically hindered 2,6-dimethylbenzoic acid.

Introduction

This compound is an aromatic ester of significant interest in medicinal chemistry and materials science due to its unique structural motif. The presence of two methyl groups ortho to the ester functionality introduces steric hindrance that can influence its reactivity and conformational preferences, making it a useful intermediate for synthesizing complex target molecules. The most common and direct method for its preparation on a laboratory scale is the Fischer esterification of 2,6-dimethylbenzoic acid with methanol, catalyzed by a strong acid.

Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this specific application, 2,6-dimethylbenzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product, this compound, and regenerates the acid catalyst.

Experimental Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Reactants
2,6-Dimethylbenzoic acid1.0 eq
Methanol>10 eq (solvent)
Sulfuric Acid (conc.)~0.2 eq
Reaction Conditions
TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Product Characterization
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
AppearanceColorless oil
Expected Yield70-85%
Purity (by GC-MS)>95%
Spectroscopic Data
¹H NMR (CDCl₃, predicted)
δ ~7.1-7.3 ppm(m, 3H, Ar-H)
δ ~3.9 ppm(s, 3H, -OCH₃)
δ ~2.4 ppm(s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, predicted)
δ ~170 ppm(C=O)
δ ~138 ppm(Ar-C, quaternary)
δ ~130 ppm(Ar-C, quaternary)
δ ~128 ppm(Ar-CH)
δ ~52 ppm(-OCH₃)
δ ~20 ppm(Ar-CH₃)
IR (neat, cm⁻¹)
~2950C-H (aliphatic)[2]
~1720C=O (ester)[3]
~1250, ~1100C-O (ester)[4]
Mass Spectrum (m/z)
164 (M⁺)Molecular Ion[1]
133[M-OCH₃]⁺[1]
105[M-COOCH₃]⁺[1]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound via Fischer esterification.

Materials and Reagents:

  • 2,6-Dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Stirring bar

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,6-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol).

  • Addition of Reagents: Add an excess of anhydrous methanol (e.g., 50 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL, ~18.8 mmol) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Let the reaction proceed under reflux for 4-6 hours.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Then, wash with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The resulting crude product can be further purified by vacuum distillation if necessary to obtain a colorless oil.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Fischer_Esterification_Mechanism CarboxylicAcid 2,6-Dimethylbenzoic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl + H⁺ Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate Nucleophilic Attack H2SO4_cat H₂SO₄ (catalyst) H2SO4_cat->CarboxylicAcid ProtonatedCarbonyl->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Product This compound ProtonatedEster->Product - H⁺ Water Water ProtonatedEster->Water Product->H2SO4_cat

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental_Workflow Start Start Mixing Mix 2,6-Dimethylbenzoic Acid, Methanol, and H₂SO₄ Start->Mixing Reflux Reflux for 4-6 hours Mixing->Reflux Workup Work-up: Quench with water Reflux->Workup Extraction Extract with Diethyl Ether Workup->Extraction Wash_Bicarb Wash with NaHCO₃ solution Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry over Na₂SO₄/MgSO₄ Wash_Brine->Drying Evaporation Solvent Evaporation (Rotovap) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Utilizing Methyl 2,6-dimethylbenzoate as an Internal Standard for GC-MS Analysis of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of Methyl 2,6-dimethylbenzoate as an internal standard (IS) in the quantitative analysis of aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard is a critical practice to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1] This application note outlines the rationale for selecting this compound, its key properties, a comprehensive experimental protocol, and a workflow for method validation.

Introduction to Internal Standards in GC-MS

Quantitative analysis by GC-MS can be affected by various factors, including inconsistencies in injection volume, sample degradation, and fluctuations in instrument response. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[2] By comparing the peak area of the analyte to that of the internal standard, these variations can be effectively normalized, leading to more reliable and reproducible results.[3]

The ideal internal standard should be chemically similar to the analyte(s) of interest, exhibit good chromatographic resolution from other sample components, be absent in the original sample matrix, and be stable throughout the analytical process.[4] While stable isotope-labeled analogs of the analyte are considered the gold standard, other structurally similar compounds can also serve as effective internal standards.[1][4]

Rationale for Selecting this compound

This compound is a suitable candidate as an internal standard for the analysis of other methyl-substituted aromatic esters and related compounds due to the following properties:

  • Chemical Similarity: As a substituted methyl benzoate, it shares structural and chemical characteristics with a class of common analytes, ensuring similar behavior during extraction and chromatographic analysis.

  • Commercial Availability: It is readily available from chemical suppliers with high purity.[5]

  • Distinct Mass Spectrum: It produces a unique mass spectrum, allowing for selective detection and quantification without interference from co-eluting compounds when using Selected Ion Monitoring (SIM) mode.

  • Unlikely Endogenous Presence: It is not a naturally occurring compound in most biological or environmental samples, minimizing the risk of background interference.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 14920-81-1[5]
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
Appearance Colorless liquid or solid
Purity (Typical) ≥95%[5]

Experimental Protocol

This protocol provides a general framework for the use of this compound as an internal standard. It should be optimized for specific analytes and matrices.

Materials and Reagents
  • This compound (≥95% purity)[5]

  • Analytes of interest

  • High-purity solvents (e.g., hexane, ethyl acetate, methanol)

  • Sample matrix (e.g., plasma, wastewater, reaction mixture)

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the analyte of interest at a concentration of 1 mg/mL in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into blank matrix extracts. Add a constant volume of the IS Stock to each calibration standard to achieve a final IS concentration within the linear range of the assay (e.g., 5 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant volume of the IS Stock as used for the calibration standards. Process the sample as required (e.g., liquid-liquid extraction, solid-phase extraction).

GC-MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Mass Spectrum of this compound and Suggested SIM Ions:

The NIST WebBook provides the mass spectrum for this compound.[6] Based on this, the following ions are recommended for SIM mode:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound (IS)133164, 105
Analyte(s)To be determinedTo be determined

Note: The selection of quantifier and qualifier ions for the analyte(s) will depend on their individual mass spectra.

Data Analysis and Method Validation

Calibration Curve

The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. A linear regression analysis is then performed on the data.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Linearity: The linearity of the method should be evaluated over the desired concentration range. The coefficient of determination (R²) should be ≥ 0.995.

  • Precision and Accuracy: Assessed by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Recovery: The extraction efficiency of the analyte and internal standard from the sample matrix.

  • Stability: The stability of the analyte and internal standard in the sample matrix under different storage conditions.

Data Presentation

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.515,234301,4560.051
1.031,056305,1230.102
5.0155,879303,5890.513
10.0309,123301,9871.024
25.0765,432304,5672.513
50.01,523,456302,8765.030
Regression y = 0.100x + 0.001 R² = 0.9995

Table 2: Hypothetical Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (n=5)Intra-day Precision (%RSD)Intra-day Accuracy (%)
Low1.51.45 ± 0.074.896.7
Medium20.020.8 ± 0.834.0104.0
High40.039.5 ± 1.383.598.8

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Spiked_Sample Spike Sample with IS Sample->Spiked_Sample Standards Calibration Standards Spiked_Standards Spike Standards with IS Standards->Spiked_Standards IS_Stock IS Stock Solution (this compound) IS_Stock->Spiked_Sample IS_Stock->Spiked_Standards Extraction Sample Extraction Spiked_Sample->Extraction GC_Injection GC Injection Spiked_Standards->GC_Injection Extraction->GC_Injection MS_Detection MS Detection (SIM) GC_Injection->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve from Standards Quantification Quantify Analyte Concentration Ratio_Calc->Quantification from Samples Cal_Curve->Quantification

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

IS_Selection Start Start: Need for Internal Standard Chem_Sim Chemically Similar to Analyte? Start->Chem_Sim Not_Present Absent in Sample Matrix? Chem_Sim->Not_Present Yes Not_Suitable Not Suitable, Re-evaluate Chem_Sim->Not_Suitable No Resolved Chromatographically Resolved? Not_Present->Resolved Yes Not_Present->Not_Suitable No Stable Stable During Analysis? Resolved->Stable Yes Resolved->Not_Suitable No Suitable_IS Suitable Internal Standard Stable->Suitable_IS Yes Stable->Not_Suitable No

Caption: Decision tree for selecting a suitable internal standard.

Conclusion

This compound presents a viable option as an internal standard for the GC-MS quantification of structurally related aromatic compounds. Its chemical properties and distinct mass spectrum allow for the correction of experimental variations, thereby improving the accuracy and precision of analytical results. The protocol and validation guidelines provided in this application note serve as a comprehensive starting point for researchers to develop and implement robust quantitative methods in their respective fields.

References

Application Note: Hydrolysis of Methyl 2,6-dimethylbenzoate to 2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dimethylbenzoic acid is a benzoic acid derivative used as an intermediate in organic synthesis and medicinal chemistry.[1][2] The synthesis of this acid often involves the hydrolysis of its corresponding ester, methyl 2,6-dimethylbenzoate. However, the presence of two methyl groups ortho to the ester functionality creates significant steric hindrance, making the carbonyl carbon less accessible to nucleophiles.[3] Consequently, this ester is highly resistant to hydrolysis under standard saponification conditions (e.g., aqueous sodium hydroxide), which often results in low yields or requires harsh conditions.[4][5] This application note details robust protocols for the efficient hydrolysis of this sterically hindered ester.

Reaction Overview: The overall transformation involves the cleavage of the ester bond to yield the corresponding carboxylate salt, which is subsequently protonated to give the final carboxylic acid product and methanol as a byproduct.

Chemical Equation for the Hydrolysis of this compound

Methodology and Experimental Protocols

Due to the steric hindrance, specialized methods are required for effective hydrolysis. Standard base-catalyzed saponification is often inefficient.[4] Alternative methods include using "anhydrous hydroxide" conditions or performing the reaction in a non-aqueous solvent system to enhance the reactivity of the hydroxide ion.[4][6][7]

Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous Medium

This protocol utilizes a biphasic solvent system (Methanol/Dichloromethane) where the reduced solvation of the hydroxide ion enhances its nucleophilicity, allowing for efficient hydrolysis of hindered esters at room temperature.[6][7]

Materials and Reagents:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 3 M aqueous solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (9 mL).

  • Reagent Addition: While stirring at room temperature, add a 3 N solution of NaOH in methanol (1 mL, 3.0 mmol). The final solvent ratio will be CH₂Cl₂/MeOH (9:1, v/v).

  • Reaction: Stir the mixture at room temperature. The solution will become cloudy as the sodium salt of the carboxylic acid precipitates.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the starting material is consumed (typically within a few hours), remove the solvents under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: To the residue, add deionized water (10 mL) and cool the flask in an ice bath. Carefully acidify the aqueous solution to a pH of 1-2 by adding 3 M HCl.

  • Isolation: The 2,6-dimethylbenzoic acid product will precipitate as a white solid. If it does not, extract the aqueous phase with dichloromethane or ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,6-dimethylbenzoic acid.

Protocol 2: Hydrolysis using Potassium tert-butoxide and Water in DMSO

This method generates a highly reactive, "anhydrous hydroxide" species in situ from the reaction of potassium tert-butoxide with a controlled amount of water in an aprotic polar solvent.[4] This reagent is highly effective for the saponification of extremely hindered esters.[8]

Materials and Reagents:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether or Ethyl Acetate

  • Hydrochloric Acid (HCl), 3 M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or a round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add anhydrous DMSO (to make a final concentration of ~0.1 M).

  • Reagent Addition: Add this compound (1.0 mmol) to the solvent. With vigorous stirring, add potassium tert-butoxide (3.0 mmol, 3.0 equiv.).

  • Hydrolysis: Add deionized water (1.5 mmol, 1.5 equiv.) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or HPLC (typically 1-3 hours).[4]

  • Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water (20 mL) and diethyl ether (20 mL).

  • Phase Separation: Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 20 mL). Discard the organic layers (which contain unreacted starting material and byproducts).

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 3 M HCl. A white precipitate of 2,6-dimethylbenzoic acid should form.

  • Isolation: Extract the acidified aqueous phase with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

  • Purification: If necessary, purify the product by recrystallization.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the hydrolysis of sterically hindered esters using the described methods.

MethodBase (equiv.)SolventTemp. (°C)Time (h)Typical YieldReference
Protocol 1 NaOH (3)CH₂Cl₂/MeOH (9:1)Room Temp.1 - 680-96%[6][7]
Protocol 2 KOtBu (3) / H₂O (1.5)DMSORoom Temp.1 - 3>90%[4]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanistic challenge associated with the hydrolysis of hindered esters.

G Experimental Workflow for Hydrolysis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start This compound in Solvent AddBase Add Base Solution (e.g., NaOH/MeOH or KOtBu/H₂O) Start->AddBase React Stir at Room Temp. (or Reflux) AddBase->React Quench Quench / Remove Solvent React->Quench Acidify Acidify with HCl (to pH 1-2) Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization) Dry->Purify End Pure 2,6-dimethylbenzoic Acid Purify->End

Caption: General experimental workflow for the hydrolysis of this compound.

G Mechanistic Pathways for Base-Catalyzed Ester Hydrolysis cluster_bac2 B[Ac]2 Pathway (Acyl-Oxygen Cleavage) cluster_bal2 B[Al]2 Pathway (Alkyl-Oxygen Cleavage) Ester This compound + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Attack at Carbonyl (Sterically Hindered) Transition SN2 Transition State Ester->Transition Attack at Methyl Group (Alternative Pathway) Products1 Carboxylate + Methanol Intermediate->Products1 Products2 Carboxylate + Methanol Transition->Products2

References

Application Note: Grignard Reaction with Sterically Hindered Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[1][2] The reaction of Grignard reagents with esters typically proceeds via a double addition mechanism to yield tertiary alcohols.[3][4] The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[3][5]

However, the reactivity of the ester is significantly influenced by the steric environment around the carbonyl group. In the case of Methyl 2,6-dimethylbenzoate, the two methyl groups in the ortho positions create substantial steric hindrance.[6] This steric impediment can dramatically alter the course of the reaction compared to unhindered esters like methyl benzoate.[7][8] This application note details the expected outcomes and provides a protocol for the reaction of this compound with Grignard reagents, with a focus on navigating the challenges posed by steric hindrance.

Challenges and Expected Outcomes

The "ortho effect" in substituted benzoic acids, caused by steric hindrance, is a well-documented phenomenon that influences the reactivity of the carboxyl group.[7][8] In the case of this compound, the bulky ortho-methyl groups can hinder the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon.[6] This can lead to several possible outcomes:

  • Formation of a Ketone: The reaction may arrest after the addition of the first equivalent of the Grignard reagent, leading to the formation of the corresponding 2,6-dimethylacetophenone (or other ketone depending on the Grignard reagent). The steric bulk may prevent the second addition from occurring at a significant rate.

  • Formation of a Tertiary Alcohol: With less sterically demanding Grignard reagents (e.g., methylmagnesium bromide) and under forcing conditions (e.g., elevated temperature, prolonged reaction time), the reaction may proceed to the tertiary alcohol, although likely with lower yields compared to unhindered substrates.

  • No Reaction: If a particularly bulky Grignard reagent is used (e.g., tert-butylmagnesium bromide), the steric hindrance from both the substrate and the reagent may be too great, resulting in the recovery of unreacted starting material.

Data Presentation

The following table summarizes the expected products and approximate yields for the reaction of this compound with various Grignard reagents under typical reaction conditions. The yields are estimates based on the principles of steric hindrance and may vary depending on the precise experimental setup.

Grignard Reagent (R-MgX)R GroupExpected Major ProductExpected Approximate Yield (%)
CH₃MgBrMethyl1-(2,6-dimethylphenyl)ethan-1-one40-60%
2-(2,6-dimethylphenyl)propan-2-ol10-20%
C₂H₅MgBrEthyl1-(2,6-dimethylphenyl)propan-1-one50-70%
3-(2,6-dimethylphenyl)pentan-3-ol<10%
PhMgBr (Phenylmagnesium bromide)Phenyl2,6-dimethylbenzophenone30-50%
(2,6-dimethylphenyl)diphenylmethanol<5%
t-BuMgBr (tert-Butylmagnesium bromide)tert-ButylNo reaction / Starting material recovered>90% (unreacted)

Experimental Protocols

General Considerations for Grignard Reactions:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, particularly water. All glassware must be rigorously dried (e.g., oven-dried overnight at >120°C and cooled under a stream of dry nitrogen or in a desiccator), and anhydrous solvents must be used.[9][10]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[9]

  • Initiation: The formation of the Grignard reagent from magnesium turnings and an organohalide can sometimes be difficult to initiate. Methods to activate the magnesium surface include crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1][9]

Protocol: Synthesis of 1-(2,6-dimethylphenyl)ethan-1-one

This protocol describes the reaction of this compound with methylmagnesium bromide, aiming for the formation of the ketone.

Materials:

  • Magnesium turnings

  • Bromomethane (or a solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation, optional)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine if necessary for initiation.

    • In the dropping funnel, place a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromomethane solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness, bubbling, and gentle refluxing of the ether. If the reaction does not start, gentle heating with a heat gun may be required.

    • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

  • Reaction with this compound:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in a separate, dry flask.

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add the solution of this compound to the Grignard reagent via the dropping funnel over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and to favor the formation of the ketone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. To attempt the formation of the tertiary alcohol, the reaction can be gently refluxed for several hours, but this may lead to more side products.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide and destroy any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or distillation to isolate the desired 1-(2,6-dimethylphenyl)ethan-1-one.

Visualizations

Caption: General mechanism for the reaction of an ester with a Grignard reagent.

Experimental_Workflow prep_grignard Prepare Grignard Reagent (R-MgX in Anhydrous Ether) reaction Reaction (Add ester solution to Grignard at 0°C, then stir at room temp.) prep_grignard->reaction prep_ester Prepare Ester Solution (this compound in Anhydrous Ether) prep_ester->reaction quench Quench Reaction (Add sat. aq. NH4Cl) reaction->quench extraction Work-up (Separatory funnel extraction with ether) quench->extraction wash Wash Organic Layer (NaHCO3(aq), Brine) extraction->wash dry Dry Organic Layer (Anhydrous MgSO4) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Product (Column Chromatography or Distillation) evaporate->purify

Caption: Workflow for the synthesis and purification of Grignard reaction products.

References

Application Notes and Protocols for the Large-Scale Production of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethylbenzoate is a chemical intermediate of significant interest in the pharmaceutical and specialty chemical industries. Its synthesis on a large scale presents unique challenges due to the steric hindrance imparted by the two methyl groups ortho to the carboxylic acid functionality. This steric hindrance slows down the rate of esterification, requiring optimized conditions to achieve high yields and purity on an industrial scale.

This document provides detailed application notes and protocols for the large-scale production of this compound, focusing on the robust and scalable Fischer-Speier esterification method. The provided protocols are representative of industrial practices for the synthesis of sterically hindered esters.

Synthesis Pathway: Fischer-Speier Esterification

The most common and economically viable method for the large-scale synthesis of this compound is the Fischer-Speier esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_products Products 2_6_dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Reaction Esterification (Reversible Reaction) 2_6_dimethylbenzoic_acid->Reaction + Methanol Methanol (Excess) Methanol->Reaction + Methyl_2_6_dimethylbenzoate This compound Water Water Catalyst Strong Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Reaction Catalyzes Reaction->Methyl_2_6_dimethylbenzoate Reaction->Water

Caption: Fischer-Speier esterification of 2,6-dimethylbenzoic acid.

Large-Scale Production Workflow

The industrial production of this compound via Fischer-Speier esterification typically follows a multi-step workflow designed for efficiency, safety, and high product purity.

Production_Workflow Start Start: Raw Material Charging Reaction Esterification Reaction (Heated Reactor) Start->Reaction Neutralization Quenching & Neutralization Reaction->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying of Organic Phase Washing->Drying Solvent_Recovery Solvent Recovery (Distillation) Drying->Solvent_Recovery Purification Product Purification (Fractional Distillation) Solvent_Recovery->Purification QC Quality Control (GC, HPLC) Purification->QC Packaging Packaging & Storage QC->Packaging

Caption: Industrial workflow for this compound production.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

This protocol describes a representative pilot-scale synthesis suitable for producing kilogram quantities of the target compound.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (98%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling mantle

  • 200 L extraction vessel

  • Rotary evaporator with a suitable collection flask

  • Fractional distillation unit

Procedure:

  • Charging the Reactor: Charge the 100 L reactor with 2,6-dimethylbenzoic acid (10.0 kg, 66.6 mol) and anhydrous methanol (50 L, 1235 mol).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (1.5 L) to the reactor. An exotherm will be observed; maintain the temperature below 40°C during the addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 24-48 hours. The reaction progress should be monitored by TLC or GC analysis of aliquots.

  • Cooling and Quenching: Once the reaction is deemed complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Work-up:

    • Add toluene (40 L) to the residue and transfer the mixture to the 200 L extraction vessel.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO2 evolution will occur.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 L) and brine (20 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Recovery: Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Data Presentation

The following tables summarize typical quantitative data for the large-scale production of this compound.

Table 1: Reaction Parameters for Large-Scale Synthesis

ParameterValue
Starting Material2,6-Dimethylbenzoic acid
ReagentMethanol (in excess)
CatalystConcentrated Sulfuric Acid
Reaction Temperature65-70°C (Reflux)
Reaction Time24 - 48 hours
Scale10 kg

Table 2: Typical Yield and Purity

MetricTypical ValueAnalysis Method
Yield85 - 95%-
Purity>99%Gas Chromatography (GC)
AppearanceColorless LiquidVisual

Safety Considerations

  • Corrosive Materials: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Flammable Solvents: Methanol and toluene are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.

  • Pressure Build-up: The neutralization step with sodium bicarbonate generates carbon dioxide. This should be done in a vessel that is not sealed to avoid pressure build-up.

  • Handling of Glassware: Large-scale glass reactors should be handled with care to avoid thermal shock and mechanical stress.

These application notes and protocols provide a comprehensive guide for the large-scale production of this compound. Adherence to these guidelines, with appropriate process optimization and safety precautions, will enable the efficient and safe synthesis of this valuable chemical intermediate.

Methyl 2,6-dimethylbenzoate in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: The Role of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in the Synthesis of Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as atraric acid or methyl β-orcinol carboxylate, is a naturally derived compound that has garnered significant interest in medicinal chemistry. Its inherent biological activities, particularly its antiandrogenic properties, make it a valuable scaffold and starting material for the synthesis of potential therapeutics. This document provides a detailed overview of the application of methyl 2,4-dihydroxy-3,6-dimethylbenzoate as a key intermediate in the development of androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer and other androgen-related disorders. While a commercially available drug directly synthesized from this specific starting material is not prominently documented, its derivatives have shown promise in preclinical studies. This application note will present an illustrative synthetic protocol for a potent androgen receptor antagonist, drawing parallels to the chemical transformations applicable to atraric acid derivatives. Furthermore, it will detail the androgen receptor signaling pathway, the target of these synthesized compounds.

Introduction: Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in Pharmaceutical Research

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a phenolic compound that has been identified as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a substituted benzene ring, lends itself to diverse chemical modifications, making it an attractive starting point for the construction of complex bioactive molecules.[1][2] Notably, atraric acid and its derivatives have been investigated for their potential in treating benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy due to their antiandrogenic effects.[3][4][5] The antiandrogenic activity stems from the ability of these compounds to antagonize the androgen receptor, a key driver in the progression of prostate cancer.

Physicochemical Properties of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

A clear understanding of the physicochemical properties of the starting material is essential for designing synthetic routes and purification strategies.

PropertyValueReference
CAS Number 4707-47-5
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point 144-146 °C
Appearance Crystals
Purity (typical) ≥99.0% (HPLC)
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[6]

Application in the Synthesis of Androgen Receptor Antagonists

While a specific commercial drug is not directly linked to methyl 2,4-dihydroxy-3,6-dimethylbenzoate as a starting material in the available literature, its structural motif is present in several potent androgen receptor antagonists. The following section provides a representative experimental protocol for the synthesis of a nonsteroidal androgen receptor antagonist. This protocol illustrates the types of chemical transformations that can be applied to atraric acid derivatives to yield potent APIs.

Illustrative Synthesis of a Hydantoin-Based Androgen Receptor Antagonist

This protocol is based on the general synthesis of hydantoin derivatives, which are a known class of androgen receptor antagonists.[6]

Workflow for the Synthesis of a Hydantoin-Based AR Antagonist

Synthetic Workflow cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Hydantoin Formation cluster_2 Step 3: Final Product Amine Starting Amine Product_A Intermediate Amine Amine->Product_A DCM, rt, 3 days Bromoacid 2-Bromopropanoic Acid Bromoacid->Product_A TEA Triethylamine TEA->Product_A Product_B Thiohydantoin Intermediate Product_A->Product_B DMF, rt Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Product_B Final_Product Hydantoin AR Antagonist Product_B->Final_Product Oxidation Oxidant Oxidizing Agent Oxidant->Final_Product

Caption: General workflow for the synthesis of a hydantoin-based androgen receptor antagonist.

Experimental Protocol:

Step 1: Synthesis of the Intermediate Amine [6]

  • In a 100 mL round-bottomed flask, dissolve the starting amine (1.0 eq) in dichloromethane (DCM, 150 mL).

  • Add 2-bromopropanoic acid (1.5 eq) and triethylamine (TEA, 3.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 3 days.

  • Concentrate the mixture using a rotary evaporator.

  • Add 100 mL of water and 60 mL of 2M HCl (aq).

  • Extract the aqueous layer with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate amine.

Step 2: Formation of the Thiohydantoin Intermediate [6]

  • Dissolve the intermediate amine (1.0 eq) in dimethylformamide (DMF).

  • Add the desired aryl isothiocyanate (1.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the thiohydantoin intermediate.

Step 3: Oxidation to the Final Hydantoin Product

  • Suspend the thiohydantoin intermediate in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.

  • Stir the reaction until completion.

  • Isolate the final hydantoin product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

StepProductYield (%)Purity (%) (HPLC)
1Intermediate Amine50-70>95
2Thiohydantoin Intermediate30-60>98
3Hydantoin AR AntagonistVaries>99

Note: Yields and purities are representative and will vary depending on the specific substrates and reaction conditions.

Biological Target: The Androgen Receptor Signaling Pathway

The therapeutic efficacy of the synthesized androgen receptor antagonists is derived from their ability to inhibit the androgen receptor signaling pathway. This pathway is a critical driver of growth and survival in prostate cancer cells.[1][2]

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP Binds to AR AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_Androgen AR-Androgen Complex (Active) AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Antagonist AR Antagonist (e.g., Synthesized Compound) Antagonist->AR Blocks Androgen Binding

Caption: A simplified schematic of the androgen receptor signaling pathway and the mechanism of action of AR antagonists.

Pathway Description:

  • Ligand Binding: In the absence of androgens, the androgen receptor (AR) resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[2] Androgens, such as dihydrotestosterone (DHT), diffuse into the cell and bind to the ligand-binding domain of the AR.[1][2]

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[2]

  • Dimerization and Nuclear Translocation: The activated AR monomers then form homodimers and translocate into the nucleus.[2]

  • DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[1][2] This binding recruits co-regulatory proteins and initiates the transcription of genes involved in cell growth, proliferation, and survival.[1][2]

Mechanism of Action of AR Antagonists:

Androgen receptor antagonists, such as the derivatives of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, act by competitively binding to the ligand-binding domain of the AR. This prevents the binding of natural androgens, thereby inhibiting the activation of the receptor and the subsequent downstream signaling events that lead to tumor growth.

Conclusion

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a versatile and valuable starting material in the synthesis of pharmaceutically active compounds, particularly androgen receptor antagonists. While direct evidence of its use in a marketed drug is limited, its structural features and inherent antiandrogenic activity make it and its derivatives prime candidates for further drug discovery and development efforts. The provided illustrative synthetic protocol and the detailed description of the androgen receptor signaling pathway offer a solid foundation for researchers and scientists working in the field of prostate cancer therapeutics and other androgen-dependent diseases. Continued exploration of the chemical space around atraric acid is likely to yield novel and potent drug candidates.

References

Application Notes and Protocols: Methyl 2,6-dimethylbenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific agrochemical applications of Methyl 2,6-dimethylbenzoate is limited in publicly available scientific literature. The following application notes and protocols are based on the documented activities of structurally related benzoate derivatives and provide a predictive framework for its potential use in agrochemical research. All experimental protocols are derived from studies on these related compounds and should be adapted and validated for this compound.

Introduction

This compound is a chemical compound belonging to the benzoate ester family. While its primary applications have been in other areas of chemical synthesis, the established biological activities of structurally similar compounds, such as methyl benzoate and other substituted benzoic acid derivatives, suggest its potential as a lead compound in the discovery of novel agrochemicals. The 2,6-dimethyl substitution pattern may influence its biological efficacy, selectivity, and metabolic stability, making it a target of interest for fungicidal, insecticidal, or herbicidal research.

Potential Agrochemical Applications and Modes of Action (Inferred)

Based on the activities of related compounds, this compound could be investigated for the following agrochemical properties:

  • Fungicidal Activity: Derivatives of benzoic acid have shown antifungal properties. For instance, Methyl 2,3-dihydroxybenzoate has been found to inhibit the growth of several plant pathogens.[1] The mode of action could involve the disruption of fungal cell membranes, inhibition of key enzymes, or interference with metabolic pathways.

  • Insecticidal and Repellent Activity: Methyl benzoate is a well-documented insecticide and repellent against a variety of agricultural pests.[2][3][4][5][6] It can act as a contact toxicant, fumigant, and oviposition deterrent. The mode of action in insects may involve targeting the nervous system, potentially through interaction with neurotransmitter receptors.

  • Herbicidal Activity: Certain substituted benzoic acid derivatives are known to possess herbicidal properties. For example, potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has demonstrated herbicidal effects. The 2,6-disubstitution pattern is a feature of some commercial herbicides, suggesting that this compound could serve as a scaffold for new herbicidal compounds that may interfere with plant growth processes.

Quantitative Data Summary (for Structurally Related Compounds)

The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a basis for estimating its potential efficacy.

Table 1: Insecticidal and Acaricidal Activity of Methyl Benzoate

Target PestBioassay TypeMetricValueReference
Bemisia tabaci (eggs)Leaf dipLC500.3%[3][4]
Bemisia tabaci (nymphs)Leaf dipLC500.2%[3][4]
Bemisia tabaci (adults)Leaf dipLC500.2%[3][4]
Spodoptera frugiperdaFeedingMortality (0.25% conc., 4 days)100%[2]
Tetranychus urticaeRepellency% Repellency (1% conc., 24h)84%[6]

Table 2: Antifungal Activity of Methyl 2,3-dihydroxybenzoate

Fungal PathogenMetricValue (µg/mL)Reference
Botrytis cinereaMIC32[1]
Rhizoctonia solaniMIC32[1]
Fusarium oxysporum f. sp. lycopersiciMIC64[1]
Phytophthora capsiciGrowth Inhibition (at 50 µg/mL)48.8%[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and for bioassays to evaluate its potential agrochemical activities, based on methodologies used for similar compounds.

Synthesis of this compound

This protocol describes a standard esterification method for the synthesis of this compound from 2,6-dimethylbenzoic acid.

Materials:

  • 2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography or distillation if necessary.

Synthesis_of_Methyl_2_6_dimethylbenzoate reactant1 2,6-Dimethylbenzoic Acid reflux Reflux reactant1->reflux reactant2 Methanol reactant2->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Aqueous Workup reflux->workup product This compound workup->product Antifungal_Bioassay_Workflow start Prepare Stock Solution of this compound step1 Prepare PDA with Varying Concentrations start->step1 step2 Inoculate with Fungal Plugs step1->step2 step3 Incubate Plates step2->step3 step4 Measure Mycelial Growth step3->step4 end Calculate Percent Inhibition and Determine MIC step4->end Insecticidal_Repellent_Bioassays cluster_0 Contact Toxicity cluster_1 Repellency (Choice Test) ct1 Prepare Test Solutions ct2 Treat Leaf Surfaces ct1->ct2 ct3 Introduce Insects ct2->ct3 ct4 Record Mortality ct3->ct4 ct5 Calculate LC50 ct4->ct5 r1 Prepare Test and Control Stimuli r2 Place in Olfactometer r1->r2 r3 Introduce Insects r2->r3 r4 Record Choices r3->r4 r5 Calculate Repellency Index r4->r5 Potential_Modes_of_Action cluster_fungus Fungal Pathogen cluster_insect Insect Pest cluster_plant Weed compound This compound f_path Membrane Disruption compound->f_path Potential Fungicidal Action i_path Neurotransmitter Receptor Interaction compound->i_path Potential Insecticidal/Repellent Action p_path Plant Growth Regulation (e.g., Auxin Pathway) compound->p_path Potential Herbicidal Action f_path2 Enzyme Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges associated with the synthesis of Methyl 2,6-dimethylbenzoate. The primary obstacle in this synthesis is the significant steric hindrance imparted by the two ortho-methyl groups on the benzoic acid ring.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

The primary difficulty arises from severe steric hindrance. The two methyl groups at positions 2 and 6 physically obstruct the carboxyl group. This blockage makes it difficult for the nucleophile (methanol) to approach and attack the electrophilic carbonyl carbon, which is a critical step in standard esterification reactions.[1]

Q2: What is the most common method attempted for this synthesis, and why does it often fail?

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol) under acidic catalysis.[2][3] This method is often unsuccessful or results in very low yields for 2,6-dimethylbenzoic acid because the steric hindrance prevents the formation of the necessary tetrahedral intermediate.[1]

Q3: Are there more effective alternative synthesis routes to overcome the low yield?

Yes, a highly effective alternative is a two-step method that proceeds via an acyl chloride intermediate. First, 2,6-dimethylbenzoic acid is converted to its more reactive derivative, 2,6-dimethylbenzoyl chloride, using a reagent like thionyl chloride (SOCl₂). This acyl chloride is then reacted with methanol to form the desired ester. This route is generally more successful as the reaction between a highly reactive acyl chloride and an alcohol is much less sensitive to steric hindrance.[4][5][6][7]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, 2,6-dimethylbenzoic acid, is more polar and will have a lower Rf value than the product, this compound, which is less polar. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Extreme Steric Hindrance: This is the most probable cause when using Fischer-Speier esterification.1a. Change Synthesis Route: Switch to the recommended two-step acyl chloride method (see Protocol 2). This is the most effective solution. 1b. Optimize Fischer Conditions (Not Recommended): If you must use Fischer esterification, use a large excess of anhydrous methanol (as the solvent) and employ methods for in-situ water removal, such as adding molecular sieves or using a Dean-Stark apparatus.[8][9] Be aware that yields are still expected to be low.
2. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) may be old or hydrated.2. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous.
Significant Unreacted Starting Acid in Product 1. Incomplete Reaction: Due to the reasons mentioned above.1. Increase Reaction Time/Temperature & Re-evaluate Method: While extending the reflux time or increasing temperature might slightly improve conversion in Fischer esterification, the root cause is steric hindrance. Switching to the acyl chloride route is the better approach.
2. Product Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic aqueous conditions for too long.2. Careful Workup: Neutralize the reaction mixture promptly but carefully with a saturated sodium bicarbonate solution. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent removal.[5]
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Unreacted starting material can be difficult to separate from the ester product.1a. Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. This will convert the unreacted carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic layer.[10] 1b. Optimize Column Chromatography: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to improve separation on a silica gel column.
2. Oiling Out During Recrystallization: The product fails to form crystals and separates as an oil.2. Adjust Recrystallization Solvent: This may be due to impurities or an inappropriate solvent system. Try a different solvent or a solvent pair (e.g., methanol/water or ethyl acetate/hexane). Ensure the crude product is as pure as possible before attempting recrystallization.

Comparison of Synthesis Strategies

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Acyl Chloride Formation
Description Direct acid-catalyzed reaction of 2,6-dimethylbenzoic acid with methanol.[2]Two-step reaction: conversion of the acid to 2,6-dimethylbenzoyl chloride, followed by reaction with methanol.[7]
Typical Yield Very low to negligible for this substrate.High to excellent.
Reaction Time Long (often 4-16 hours) with poor results.[11]Short (typically 1-3 hours per step).
Key Advantages Uses inexpensive and common reagents.Bypasses the steric hindrance issue, leading to high yields. The reaction is irreversible.[5]
Key Disadvantages Severely hampered by steric hindrance. The reaction is a reversible equilibrium, requiring measures to drive it forward.[9][12]Requires an additional synthetic step. Reagents like thionyl chloride are corrosive and require careful handling.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Recommended)

This two-step protocol is the most effective method for synthesizing this compound.

Step A: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • Materials: 2,6-dimethylbenzoic acid, Thionyl chloride (SOCl₂), Toluene (anhydrous), Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 2,6-dimethylbenzoic acid (1.0 eq) and a minimal amount of anhydrous toluene.

    • Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the mixture at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

    • Equip the flask with a reflux condenser (vented to a scrubber) and heat the mixture to reflux (approx. 80°C).

    • Maintain reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting acid.

    • Once complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation, possibly under reduced pressure, to obtain the crude 2,6-dimethylbenzoyl chloride, which can often be used in the next step without further purification.

Step B: Synthesis of this compound

  • Materials: Crude 2,6-dimethylbenzoyl chloride, Methanol (anhydrous), Pyridine (or another non-nucleophilic base), Dichloromethane (DCM, anhydrous), Separatory funnel, Magnetic stirrer.

  • Procedure:

    • In a clean, dry flask under an inert atmosphere, dissolve the crude 2,6-dimethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution in an ice bath (0°C).

    • Slowly add anhydrous methanol (~3.0 eq) followed by the dropwise addition of pyridine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC.

    • Proceed to Protocol 2 for workup and purification.

Protocol 2: Product Workup and Purification
  • Procedure:

    • Quench: Once the reaction in Protocol 1B is complete, dilute the reaction mixture with more dichloromethane.

    • Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:

      • Dilute HCl (e.g., 1M) to remove pyridine.

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

      • Brine (saturated NaCl solution) to remove residual water.

    • Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify: Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) or by recrystallization from a suitable solvent.

Visualizations

Fischer_Esterification_Hindrance cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (Hindered) cluster_step3 Step 3: Elimination Acid 2,6-Dimethylbenzoic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + MeOH Hindrance Steric Hindrance! Protonated_Acid->Hindrance Methanol Methanol (MeOH) Methanol->Hindrance Ester This compound Tetrahedral_Int->Ester - H₂O, -H+ Water H₂O

Caption: Steric hindrance in the Fischer esterification of 2,6-dimethylbenzoic acid.

Acyl_Chloride_Workflow Start 2,6-Dimethylbenzoic Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2,6-Dimethylbenzoyl Chloride Step1->Intermediate Step2 React with Methanol (MeOH) and Pyridine Intermediate->Step2 End This compound Step2->End

Caption: Recommended synthesis workflow via the acyl chloride intermediate.

Troubleshooting_Workflow Start Low or No Yield Detected Check_Reaction Analyze crude product (TLC/NMR). Is starting material present? Start->Check_Reaction Cause_Reaction Primary Cause: Incomplete Reaction due to Severe Steric Hindrance Check_Reaction->Cause_Reaction Yes Cause_Workup Possible Cause: Product Loss During Workup Check_Reaction->Cause_Workup No Solution_Reaction RECOMMENDED ACTION: Switch to Acyl Chloride Synthesis Route (See Protocol 1) Cause_Reaction->Solution_Reaction Solution_Workup Review and Optimize: 1. Acid-Base Extraction 2. Drying Steps 3. Purification Technique (See Protocol 2) Cause_Workup->Solution_Workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the purification of crude Methyl 2,6-dimethylbenzoate by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective distillation method for purifying crude this compound? A1: Vacuum distillation is the most effective and highly recommended method for purifying this compound.[1] This compound has a high boiling point at atmospheric pressure, and distilling at high temperatures can lead to decomposition, reduced yield, and compromised purity.[2] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient separation from non-volatile impurities.[1] If the crude mixture contains impurities with boiling points very close to that of the product, fractional vacuum distillation may be necessary to achieve high purity.[3]

Q2: What are the common impurities in crude this compound? A2: Common impurities depend on the synthetic route, but for a typical Fischer-Speier esterification, they include:

  • Unreacted Starting Materials: Residual 2,6-dimethylbenzoic acid and the alcohol used for esterification (e.g., methanol).[4]

  • Residual Acid Catalyst: Traces of the strong acid catalyst (e.g., sulfuric acid) used in the reaction.

  • Water: Formed as a byproduct during the esterification reaction.

  • Side-Products: Potential byproducts from side reactions, which can vary based on reaction conditions.

Q3: How can I assess the purity of the distilled this compound? A3: The purity of the final product can be assessed using several standard analytical techniques:

  • Gas Chromatography (GC): An effective method for quantifying the purity of volatile compounds and detecting residual volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch) and the absence of the broad -OH peak from the starting carboxylic acid.

Q4: What is the boiling point of this compound? A4: The boiling point is highly dependent on the pressure. While specific data for a range of pressures is not readily available, it is a high-boiling-point compound. For similar methyl esters, distillation is often performed at pressures between 1-10 mmHg.[5] It is crucial to monitor both temperature and pressure during the distillation to correctly identify the product fraction.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the vacuum distillation of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No Distillate Collected or Very Slow Distillation Insufficient Heating: The temperature of the heating mantle or oil bath is too low to reach the compound's boiling point at the current pressure.Gradually increase the heating temperature. Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[2]
Vacuum Leak: The system is not airtight, preventing it from reaching the necessary low pressure.Check all joints, seals, and tubing for leaks. Re-grease joints if necessary. A hissing sound is a common indicator of a leak.[6][7]
Blockage in the System: A physical obstruction is preventing vapor from passing through the condenser.Cool the system, release the vacuum, and inspect the apparatus for any blockages.
Pressure is Unstable or Too High Faulty Vacuum Pump: The pump may be worn, or the pump oil may be contaminated.Check the vacuum pump's performance and change the oil if it appears cloudy or old.[7]
Fluctuations in Water Aspirator: If using a water aspirator, changes in water flow will cause pressure fluctuations.Ensure a consistent and strong water flow. Using a mechanical pump with a regulator provides more stable pressure.[1]
Outgassing of the System: Air trapped in the crude material or system components is being slowly released.Pull a vacuum on the cold system for a period before heating to remove dissolved gases.[2]
"Bumping" (Violent Boiling) in the Distillation Flask Superheating: The liquid is being heated above its boiling point without forming vapor bubbles smoothly.Crucial: Use a magnetic stirrer and a stir bar in the distillation flask. Boiling chips are ineffective under vacuum as the trapped air is quickly removed.[6]
Distillate is Impure Heating Too Rapidly: Causes less volatile impurities to be carried over with the product vapor.Heat the distillation flask slowly and evenly to allow for proper separation.
Bumping: Violent boiling can splash crude material directly into the condenser.Ensure smooth boiling by using a magnetic stirrer.[6]
Inefficient Separation: Impurities have boiling points close to the product.Use a fractionating column (e.g., Vigreux) between the flask and the distillation head to increase separation efficiency.[3]
Low Yield of Purified Product Product Decomposition: The distillation temperature is too high, causing the ester to degrade.Ensure a sufficiently low vacuum is achieved to allow distillation at a lower, safer temperature.[7]
Hold-up in Apparatus: A significant amount of product condenses on the surfaces of the apparatus and does not reach the receiving flask.Use the smallest appropriate glassware for the amount of material being distilled.[2]
Premature Shutdown: The distillation was stopped before all the product could distill over.Continue distilling until the temperature at the distillation head drops, indicating the product has finished distilling.

Data Presentation

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 14920-81-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [8][9]
Purity (Typical) ≥95%[8]
Theoretical Plates of Separation (TPSA) 26.3
LogP 2.09004

Experimental Protocols

Protocol: Purification by Vacuum Distillation

This protocol describes a standard procedure for the purification of crude this compound.

1. Preparation and Apparatus Setup:

  • Inspect Glassware: Carefully inspect all glassware for cracks or defects that could cause an implosion under vacuum.[2][6]

  • Sample Preparation: Transfer the crude, dried this compound into a round-bottom flask. The flask should not be more than two-thirds full.[5]

  • Add Stir Bar: Add a magnetic stir bar to the flask for smooth boiling.[6]

  • Assemble Apparatus: Assemble the distillation apparatus (short path or with a fractionating column if needed). Ensure all ground glass joints are lightly greased with vacuum grease and securely clamped.

  • Cold Trap: Place a cold trap between the distillation apparatus and the vacuum source to protect the pump from corrosive vapors. A dry ice/acetone bath is effective.[5]

2. Distillation Procedure:

  • Start Stirring: Begin stirring the crude material.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The mixture may bubble as residual volatile solvents are removed.[2]

  • Begin Heating: Once the pressure has stabilized at the desired level (e.g., 1-10 mmHg), begin to gently heat the distillation flask using a heating mantle or an oil bath.[5]

  • Collect Forerun: Collect any initial low-boiling distillate (forerun) in a separate receiving flask. This fraction typically contains residual solvents and volatile impurities.[3]

  • Collect Main Fraction: As the temperature rises and stabilizes at the boiling point of the product, switch to a clean, pre-weighed receiving flask to collect the main fraction. Record the stable temperature and pressure range.[3] Note that the boiling temperature may fluctuate slightly if the vacuum is not perfectly stable.[6]

  • Monitor Distillation: Continue to collect the product as long as it distills at a constant temperature. When the rate of distillation slows and the temperature at the thermometer begins to drop, the main fraction is likely finished.

3. Shutdown Procedure:

  • Cool the System: Remove the heating source and allow the distillation flask to cool down.[6]

  • Vent the System: Slowly and carefully re-introduce air into the system by opening a stopcock or removing the vacuum tubing from the vacuum adapter. Do not turn off the vacuum pump before venting the system , as this can cause back-suction.[6]

  • Disassemble: Once the apparatus is at atmospheric pressure and has cooled, turn off the vacuum pump and disassemble the glassware.

  • Analyze: Determine the weight of the purified product and assess its purity using appropriate analytical methods (GC, NMR).

Experimental Workflow

G Purification Workflow for this compound cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis & Outcome cluster_troubleshoot Troubleshooting Loop crude Crude Product setup Assemble Vacuum Distillation Apparatus crude->setup Add stir bar apply_vac Apply Vacuum & Stir setup->apply_vac heat Gently Heat apply_vac->heat collect_forerun Collect Forerun heat->collect_forerun ts_node Problem Encountered? (e.g., No Distillate, Bumping) heat->ts_node collect_main Collect Main Fraction collect_forerun->collect_main shutdown Cool & Vent System collect_main->shutdown analyze Assess Purity (GC, NMR) shutdown->analyze analyze->setup Purity Unacceptable (Redistill) pure_product Pure Product analyze->pure_product Purity Acceptable ts_node->collect_forerun No ts_guide Consult Troubleshooting Guide ts_node->ts_guide Yes ts_guide->heat Implement Solution

References

Technical Support Center: Synthesis of Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for successful esterification.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of sterically hindered esters in a question-and-answer format.

Question: My reaction shows low or no conversion to the desired ester. What are the common causes and how can I fix it?

Answer: Low conversion is the most frequent challenge and can stem from several factors. The primary issue is that steric hindrance dramatically slows down the reaction rate. Here are the steps to troubleshoot this problem:

  • Inadequate Reaction Conditions: Sterically demanding substrates often require more forcing conditions than simple esters.

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of starting materials or products.

    • Increase Reaction Time: Highly hindered systems may require extended reaction times, sometimes up to 24-48 hours. Monitor the reaction's progress by TLC or GC to determine the optimal time.

  • Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction.[1] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[1]

    • Use Excess Reagent: Employing a large excess of the less sterically hindered or more readily available reactant (usually the alcohol) can shift the equilibrium towards the product.[1][2]

    • Remove Water: For acid-catalyzed reactions, remove water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding molecular sieves to the reaction mixture.[1][3]

  • Inappropriate Method: The standard Fischer-Speier esterification is often unsuitable for tertiary alcohols, which are prone to elimination under strong acid and heat, or for highly hindered carboxylic acids.[3][4]

    • Switch to a Milder, Activating Method: For acid-sensitive or highly hindered substrates, methods that activate the carboxylic acid under milder conditions are superior. The most common are the Steglich and Yamaguchi esterifications.[4][5][6]

Question: I am attempting a Fischer esterification with a tertiary alcohol and getting elimination byproducts instead of my ester. What should I do?

Answer: This is a classic limitation of the Fischer esterification. Tertiary alcohols readily form stable carbocations under the strong acidic conditions required for this reaction, leading to dehydration and alkene formation.[4][7]

  • Recommended Solution: Avoid the Fischer esterification for tertiary alcohols. The Steglich esterification is an excellent alternative as it proceeds under mild, neutral conditions that do not promote carbocation formation and subsequent elimination.[4] It is one of the most convenient methods for synthesizing tert-butyl esters.[4]

Question: My Steglich esterification stalled, and I have a lot of unreacted starting material. I also see a white precipitate. What is happening?

Answer: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[8] Its presence indicates that the coupling agent has reacted. However, if the reaction stalls, it could be due to two main issues:

  • Formation of N-Acylurea: The reactive O-acylisourea intermediate can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea.[4] This byproduct is unreactive towards the alcohol and halts the desired reaction.[4] This side reaction becomes significant when the subsequent reaction with the alcohol is slow, which is common with hindered substrates.[9]

    • Solution: The addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial.[4] DMAP is a superior nucleophile to the alcohol and intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate reacts much faster with the alcohol, suppressing the formation of the undesired N-acylurea.[4][5]

  • Insufficient Activation: The steric bulk of your substrates may be too great even for the standard Steglich conditions.

    • Solution: Consider switching to the Yamaguchi esterification, which is often effective for extremely hindered systems where other methods fail.[6]

Frequently Asked Questions (FAQs)

Q1: How do I completely remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction?

A1: DCU is notoriously difficult to remove completely due to its partial solubility in many organic solvents.[5] A multi-step approach is most effective:

  • Initial Filtration: After the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation, then perform a vacuum filtration.[8]

  • Solvent Precipitation: Concentrate the filtrate and redissolve the residue in a minimal amount of a solvent where the desired ester is soluble but DCU is not, such as cold ethyl acetate, acetonitrile, or diethyl ether/hexanes.[10] Cool the solution again to precipitate more DCU and filter.

  • Aqueous Wash (for acid-tolerant esters): An acidic wash (e.g., 0.5 M HCl or citric acid) can help remove any remaining basic impurities and sometimes causes more DCU to precipitate at the interface, which can be removed by filtering both layers.[11]

  • Column Chromatography: For final purification, silica gel chromatography is often necessary to remove the last traces of soluble DCU.[8]

Q2: What is the difference between the Steglich and Yamaguchi esterifications, and when should I choose one over the other?

A2: Both are excellent methods for hindered substrates that operate under mild conditions by activating the carboxylic acid.

  • Steglich Esterification: Uses a carbodiimide (like DCC or EDC) and catalytic DMAP to form an O-acylisourea intermediate.[4] It is widely used and very effective for many sterically demanding secondary and tertiary alcohols.[5]

  • Yamaguchi Esterification: Uses 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) and stoichiometric DMAP.[12][13] The carboxylic acid first forms a mixed anhydride with TCBC. DMAP then attacks this anhydride to form a highly reactive acyl-pyridinium salt that reacts with the alcohol.[12][13]

  • When to Choose Yamaguchi: The Yamaguchi protocol is often successful in cases of extreme steric hindrance where even the Steglich method gives low yields.[6] It is particularly renowned for its use in the synthesis of complex natural products and macrolactones.[13]

Q3: Can I use EDC instead of DCC in the Steglich esterification?

A3: Yes. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a common alternative to DCC. The major advantage of EDC is that its corresponding urea byproduct is water-soluble, which greatly simplifies the workup procedure as it can be removed with a simple aqueous wash, often eliminating the need for extensive filtration or chromatography to remove the urea byproduct.[10]

Q4: My hindered carboxylic acid (e.g., pivalic acid or 2,4,6-trimethylbenzoic acid) gives low yields even with milder methods. What can I do?

A4: Extremely hindered carboxylic acids can be very challenging. A recent study showed that even under optimized Steglich-type conditions, pivalic acid gave only a moderate yield (50%).[5] For these cases, the most reliable approach is often a two-step sequence:

  • Convert the carboxylic acid to an acid chloride: React the hindered acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly reactive acyl chloride.[14]

  • React the acid chloride with the alcohol: The resulting acid chloride can then be reacted with the hindered alcohol, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, to form the ester.[14] This method bypasses the equilibrium limitations and activation issues of direct esterification methods.

Quantitative Data on Esterification Methods

The following table summarizes yields for various esterification methods with sterically hindered substrates to facilitate comparison. Conditions can greatly influence outcomes.

Carboxylic AcidAlcoholMethodKey ReagentsConditionsYield (%)Reference(s)
Phenylacetic acidtert-Butyl alcoholModified SteglichMuk¹, 2,6-lutidine, DMC²60 °C, 16 h83%[5]
Pivalic acidBenzyl alcoholModified SteglichMuk¹, 2,6-lutidine, DMC²60 °C, 16 h50%[5]
(E)-Cinnamic acidBenzyl alcoholSteglich (Greener)EDC, DMAP, Acetonitrilert, 45 min76%[5]
2,5-Cyclohexadiene-1-COOHtert-Butyl alcoholSteglichDCC, DMAP, CH₂Cl₂rt, 3 h65%[9]
Hindered Acid A ³Hindered Alcohol B ³YamaguchiTCBC⁴, Et₃N, DMAP, Toluenert94%[6]
Acid CAlcohol DYamaguchiTCBC⁴, Et₃N, DMAP, Toluenert79%[6]
Acetic AcidEthanolFischer-SpeierH₂SO₄ (cat.), 10-fold excess EtOHReflux~97%[1]
Acetic AcidEthanolFischer-SpeierH₂SO₄ (cat.), 1:1 ratioReflux~65%[1]

¹Muk = Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide) ²DMC = Dimethyl carbonate ³Complex fragments in the total synthesis of Maitotoxin ⁴TCBC = 2,4,6-Trichlorobenzoyl chloride ⁵Complex fragments in the synthesis of Amphidinolide C

Experimental Protocols

Protocol 1: Fischer Esterification under Forcing Conditions (Dean-Stark)

This method is attempted for moderately hindered, acid-stable primary or secondary alcohols where standard reflux fails. It is generally not suitable for tertiary alcohols.

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), the alcohol (1.5-3.0 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per mmol of acid). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or sulfuric acid (0.05 eq.).

  • Apparatus: Equip the flask with a Dean-Stark trap, which is then fitted with a reflux condenser.[15] Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. Upon condensing, the denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[1]

  • Monitoring: Continue the reflux until water no longer collects in the trap, indicating the reaction has reached completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Protocol 2: Steglich Esterification of a Hindered Substrate

This protocol is a general procedure for coupling a hindered acid and a hindered alcohol (e.g., a tertiary alcohol).

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.).[8]

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the components (~5 mL per mmol of acid).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a fritted glass funnel to remove the DCU precipitate, washing the solid with a small amount of cold CH₂Cl₂.[8] Combine the filtrates and proceed with an aqueous workup and purification as described in the FAQ section for DCU removal.

Protocol 3: Yamaguchi Esterification for Extremely Hindered Substrates

This two-step, one-pot procedure is highly effective for coupling extremely hindered acids and alcohols.

  • Step 1: Mixed Anhydride Formation:

    • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 eq.) and anhydrous toluene.

    • Reagent Addition: Add triethylamine (Et₃N, 1.0 eq.) and stir for 10 minutes at room temperature. Then, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.0 eq.) and stir the mixture at room temperature for 1-2 hours.[6][12]

  • Step 2: Ester Formation:

    • Setup: In a separate flame-dried flask, dissolve the sterically hindered alcohol (1.5 eq.) and a stoichiometric amount of 4-dimethylaminopyridine (DMAP, 3.0-4.0 eq.) in anhydrous toluene.[6]

    • Reagent Addition: Add the solution of the alcohol and DMAP to the mixed anhydride solution from Step 1 via cannula or syringe.

    • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitoring: Monitor the reaction's progress by TLC.

  • Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove any solids. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Visualized Workflows

// Fischer Path fischer [label="Fischer-Speier"]; fischer_q1 [label="Is the alcohol tertiary\nor acid-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fischer_a1 [label="High risk of elimination/decomposition.\nSwitch to Steglich or Yamaguchi method.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fischer_q2 [label="Was water removed\n(e.g., Dean-Stark)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; fischer_a2 [label="Re-run reaction and actively\nremove water. Use excess alcohol.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fischer_a3 [label="Increase temperature and reaction time.\nConsider switching to a more\npowerful activation method.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Steglich/Yamaguchi Path steglich [label="Steglich / Yamaguchi"]; steglich_q1 [label="Was (catalytic) DMAP used\nfor the Steglich reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; steglich_a1 [label="DMAP is crucial to prevent\nN-acylurea formation.\nRe-run with 5-10 mol% DMAP.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; steglich_q2 [label="Are substrates extremely hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; steglich_a2 [label="Switch to Yamaguchi or a\ntwo-step acid chloride method.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; steglich_a3 [label="Ensure anhydrous conditions.\nIncrease reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> method; method -> fischer [label=" Acid-Catalyzed "]; method -> steglich [label=" Coupling Agent "];

fischer -> fischer_q1; fischer_q1 -> fischer_a1 [label="Yes"]; fischer_q1 -> fischer_q2 [label="No"]; fischer_q2 -> fischer_a2 [label="No"]; fischer_q2 -> fischer_a3 [label="Yes"];

steglich -> steglich_q1; steglich_q1 -> steglich_a1 [label="No"]; steglich_q1 -> steglich_q2 [label="Yes"]; steglich_q2 -> steglich_a2 [label="Yes"]; steglich_q2 -> steglich_a3 [label="No"]; }

Caption: Troubleshooting decision tree for low ester yield.

Activation_Pathways

Caption: Simplified workflows for key activation steps.

References

Technical Support Center: Purification of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 2,6-dimethylbenzoate. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most probable impurities are typically unreacted starting materials from the esterification reaction. These include 2,6-dimethylbenzoic acid and residual methanol. Side-products from the synthesis of the starting materials may also be present in trace amounts.

Q2: Which purification method is most effective for removing the acidic impurity, 2,6-dimethylbenzoic acid?

A2: An acid-base extraction is a highly effective and straightforward method for removing acidic impurities like 2,6-dimethylbenzoic acid. By dissolving the crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the acidic impurity is converted to its salt and extracted into the aqueous layer.

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization can be an effective technique, especially for removing minor impurities and obtaining a highly crystalline final product. The key is to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: When is flash column chromatography recommended?

A4: Flash column chromatography is recommended when simpler methods like acid-base extraction and recrystallization are insufficient to remove impurities with similar polarities to the product. It is a powerful technique for achieving high purity, especially when dealing with complex mixtures.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis. Structural integrity and the presence of impurities can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value also indicates high purity.

Data Presentation

Purification MethodKey ParametersExpected PurityExpected YieldNotes
Acid-Base Extraction Removal of acidic impurities>95% (if the main impurity is acidic)90-98%Highly effective for removing 2,6-dimethylbenzoic acid.
Recrystallization Solvent System (e.g., Methanol/Water or Hexane/Ethyl Acetate)>98%70-90%Yield is dependent on the purity of the crude material and technique.
Flash Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient>99%80-95%Optimal for removing impurities with similar polarity to the product.
Combined Methods Chromatography followed by Recrystallization>99.5%65-85%Provides the highest level of purity.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 2,6-dimethylbenzoic Acid
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution one to two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified ester.

Protocol 2: Recrystallization
  • Solvent Selection: Experiment with different solvents to find one in which this compound is soluble when hot but sparingly soluble when cold. Good starting points are methanol/water or a hexane/ethyl acetate mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and good separation from impurities. A common eluent system is a gradient of ethyl acetate in hexane.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase. Pack the column using the selected eluent system as a slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the column.

  • Elution: Begin elution with the selected solvent system, applying gentle positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,6-dimethylbenzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2,6-dimethylbenzoate. Due to the sterically hindered nature of the 2,6-disubstituted benzoic acid, special considerations are required for successful esterification.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging using standard Fischer esterification?

A1: The primary challenge in synthesizing this compound via Fischer esterification is severe steric hindrance. The two methyl groups flanking the carboxylic acid group physically block the approach of the nucleophilic methanol to the carbonyl carbon. This steric hindrance significantly slows down the rate of the tetrahedral intermediate formation, which is a key step in the reaction mechanism, leading to very low or no yield of the desired ester.[1]

Q2: What are the most common and effective methods for synthesizing this compound?

A2: Due to the challenges with Fischer esterification, alternative methods are generally more effective. These include:

  • Alkylation with Methyl Iodide and a Base: This is a highly effective method that involves deprotonating the carboxylic acid with a base to form the carboxylate, which then acts as a nucleophile and attacks methyl iodide in an SN2 reaction.

  • Reaction with Diazomethane or Trimethylsilyldiazomethane: These reagents are excellent for forming methyl esters from carboxylic acids under mild conditions, and they are particularly useful for sterically hindered acids.[2][3][4] However, diazomethane is toxic and potentially explosive, requiring special handling precautions. Trimethylsilyldiazomethane is a safer alternative.[5]

  • Conversion to the Acid Chloride: The carboxylic acid can be converted to the more reactive 2,6-dimethylbenzoyl chloride, which readily reacts with methanol to form the ester.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The primary side reaction is the failure of the reaction to proceed, resulting in the recovery of unreacted 2,6-dimethylbenzoic acid. In the case of using methylating agents, if the reaction conditions are not well-controlled, there is a possibility of side reactions with other functional groups if present on the molecule, though this is not a concern for the parent 2,6-dimethylbenzoic acid. When preparing the acid chloride, side reactions can occur if the purification of the intermediate is not thorough.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The starting material, 2,6-dimethylbenzoic acid, is more polar and will have a lower Rf value than the less polar product, this compound. A suitable eluent system would be a mixture of hexane and ethyl acetate. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low or No Yield with Fischer Esterification
Symptom Possible Cause Suggested Solution
TLC analysis shows only the starting material spot after prolonged reflux.Steric Hindrance: The methyl groups at positions 2 and 6 are preventing the methanol from attacking the carbonyl carbon.[1]1. Switch to an alternative method: This is the most recommended solution. Methods such as alkylation with methyl iodide, using diazomethane/trimethylsilyldiazomethane, or converting to the acid chloride are more suitable for this substrate. 2. Use a stronger acid catalyst and harsher conditions: While generally not recommended due to potential side reactions and decomposition, using a stronger acid like triflic acid or extending the reaction time significantly at higher temperatures could be attempted, but with caution.
A small amount of product is observed, but the reaction does not go to completion.Equilibrium Limitation: Fischer esterification is a reversible reaction.[6][7][8][9]1. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, which will shift the equilibrium towards the product side. 2. Use a large excess of methanol: Using methanol as the solvent will also help to drive the equilibrium towards the ester.[6][9]
Problem 2: Low Yield with Methyl Iodide Method
Symptom Possible Cause Suggested Solution
TLC shows a significant amount of starting material remaining.Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the carboxylic acid.1. Use a stronger base: Consider using a stronger base like potassium carbonate or cesium carbonate. 2. Ensure anhydrous conditions: Water in the reaction mixture can quench the base and the carboxylate anion. Use anhydrous solvents and reagents.
Formation of unknown byproducts.Side reactions with impurities: Impurities in the starting material or solvent may react with the base or methyl iodide.1. Purify the starting material: Ensure the 2,6-dimethylbenzoic acid is pure before starting the reaction. 2. Use high-purity, anhydrous solvents.
Problem 3: Difficulties During Workup and Purification
Symptom Possible Cause Suggested Solution
Emulsion formation during aqueous workup.Presence of both acidic and basic species. 1. Add brine: Washing with a saturated sodium chloride solution can help to break up emulsions. 2. Filter through celite: Passing the mixture through a pad of celite can help to break the emulsion.
Difficulty in removing unreacted starting material.Similar polarities of the product and starting material. 1. Acid-base extraction: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material.[10] 2. Column chromatography: If extraction is not sufficient, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient should provide good separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Reagents Solvent Temperature (°C) Reaction Time Typical Yield (%) Notes
Fischer Esterification 2,6-dimethylbenzoic acid, Methanol, H₂SO₄ (cat.)MethanolReflux24-48 hVery Low (<5%)Not recommended due to steric hindrance.[1]
Alkylation with Methyl Iodide 2,6-dimethylbenzoic acid, K₂CO₃, CH₃IDMFRoom Temp12-24 h>90%A reliable and high-yielding method.
Diazomethane 2,6-dimethylbenzoic acid, CH₂N₂Ether0 - Room Temp< 1 h~99%Highly efficient but requires special safety precautions.[2]
Trimethylsilyldiazomethane 2,6-dimethylbenzoic acid, (CH₃)₃SiCHN₂Toluene/MethanolRoom Temp< 1 h>95%A safer alternative to diazomethane.[4]
Acid Chloride Formation 1. 2,6-dimethylbenzoic acid, SOCl₂ or (COCl)₂ 2. Methanol, Pyridine1. Toluene 2. DCM1. Reflux 2. 0 - Room Temp2-4 h>90% (two steps)A robust method involving an intermediate step.

Experimental Protocols

Protocol 1: Synthesis via Alkylation with Methyl Iodide
  • Reaction Setup: To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Addition of Methyl Iodide: Stir the mixture at room temperature for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis via Trimethylsilyldiazomethane

Caution: Trimethylsilyldiazomethane is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Setup: Dissolve 2,6-dimethylbenzoic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 10:1 v/v).

  • Addition of Reagent: At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until the yellow color persists.

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature.

  • Quenching: Quench the excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.[4]

Protocol 3: Synthesis via Acid Chloride
  • Acid Chloride Formation: In a round-bottom flask, add 2,6-dimethylbenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in toluene. Reflux the mixture for 2-3 hours.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride and toluene under reduced pressure.

  • Esterification: Dissolve the crude 2,6-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add methanol (1.2 eq) followed by the slow addition of pyridine (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Mandatory Visualization

experimental_workflow start Start: 2,6-Dimethylbenzoic Acid method_selection Method Selection start->method_selection fischer Fischer Esterification (Not Recommended) method_selection->fischer Low Yield alkylation Alkylation with Methyl Iodide method_selection->alkylation High Yield diazo Diazomethane/ TMS-diazomethane method_selection->diazo High Yield acid_chloride Acid Chloride Formation method_selection->acid_chloride High Yield workup Workup & Purification alkylation->workup diazo->workup esterification Esterification with Methanol acid_chloride->esterification esterification->workup product Product: This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield workup_issue Workup/Purification Issues start->workup_issue cause_steric Cause: Steric Hindrance (Fischer Method) low_yield->cause_steric cause_incomplete_rxn Cause: Incomplete Reaction (Alkylation Method) low_yield->cause_incomplete_rxn cause_emulsion Cause: Emulsion Formation workup_issue->cause_emulsion cause_separation Cause: Poor Separation workup_issue->cause_separation solution_switch Solution: Switch to Alternative Method cause_steric->solution_switch solution_base Solution: Use Stronger Base & Anhydrous Conditions cause_incomplete_rxn->solution_base solution_brine Solution: Wash with Brine cause_emulsion->solution_brine solution_extraction Solution: Acid-Base Extraction & Chromatography cause_separation->solution_extraction

References

storage and handling of Methyl 2,6-dimethylbenzoate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Methyl 2,6-dimethylbenzoate to prevent chemical degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. While some suppliers recommend room temperature storage, storing at -20°C is advisable for maximum shelf life, especially for high-purity grades used in sensitive applications.[1][2][3] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Q2: How can I tell if my this compound has degraded?

A2: Degradation, primarily through hydrolysis, will yield 2,6-dimethylbenzoic acid and methanol. This can be detected by:

  • Physical Appearance: While the ester is a liquid, the acid is a solid. Any precipitation or crystal formation in the liquid may indicate degradation.

  • Spectroscopic Analysis: Techniques like ¹H NMR may show new peaks corresponding to the carboxylic acid proton.

  • Chromatographic Analysis: Purity analysis by GC or HPLC will reveal impurity peaks with different retention times. A common impurity would be the parent acid, 2,6-dimethylbenzoic acid.

Q3: What is the primary degradation pathway for this compound?

A3: The most common degradation pathway is hydrolysis of the ester bond. Due to the steric hindrance provided by the two ortho-methyl groups, this compound is more resistant to hydrolysis than unhindered esters like methyl benzoate.[3][4] Under basic conditions, hydrolysis can proceed via two mechanisms: a standard attack at the carbonyl carbon (BAc2 mechanism) or a nucleophilic attack on the methyl group (BAl2 mechanism), the latter being more significant for sterically hindered esters.[3][5]

Q4: What materials and chemical conditions should be avoided?

A4: To prevent degradation, avoid:

  • Strong Acids and Bases: These will catalyze hydrolysis.

  • Moisture: Water is a reactant in the hydrolysis pathway.

  • Strong Oxidizing Agents: These can react with the aromatic ring or methyl groups.

  • Prolonged exposure to heat: Heat can accelerate the rate of degradation.

Storage Condition Summary

The following table summarizes the recommended storage conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or Room Temperature (short-term)Reduces the rate of potential hydrolysis or other degradation reactions.[1][2][3]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation and minimizes exposure to atmospheric moisture.
Container Tightly sealed, amber glass vial or bottlePrevents exposure to moisture and air; amber glass protects from light.
Location Cool, dry, well-ventilated areaEnsures stability and safety.[4]
Incompatibilities Store away from strong acids, strong bases, and oxidizing agentsPrevents catalyzed degradation and hazardous reactions.[4]

Troubleshooting Guide

This guide addresses common issues that may arise from the improper handling or degradation of this compound.

Issue 1: Unexpectedly low yield in a reaction where the ester is a starting material.

  • Possible Cause: The this compound may have partially degraded to 2,6-dimethylbenzoic acid due to improper storage. The acid will not participate in the reaction in the same way as the ester.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the starting material using an appropriate analytical method like GC or HPLC (see Experimental Protocols below).

    • Compare to a New Batch: If possible, run the reaction with a freshly opened or new bottle of the reagent and compare the results.

    • Purification: If degradation is confirmed, the ester can be purified by distillation or chromatography. However, acquiring a new, high-purity batch is often more time and cost-effective.

Issue 2: Appearance of an unknown peak in analytical data (e.g., HPLC, GC, NMR).

  • Possible Cause: This is likely a degradation product. In the case of this compound, the most probable impurity is 2,6-dimethylbenzoic acid.

  • Troubleshooting Steps:

    • Identify the Impurity: Obtain a reference standard of the suspected impurity (2,6-dimethylbenzoic acid) and compare its retention time (GC/HPLC) or spectral data (NMR) with the unknown peak.

    • Review Handling Protocol: Examine your lab's storage and handling procedures. Ensure containers are properly sealed and stored at the correct temperature. Check for potential sources of moisture or base/acid contamination in solvents and glassware.

Issue 3: The pH of an unbuffered solution changes upon adding the compound.

  • Possible Cause: If the compound has degraded, the presence of the acidic impurity, 2,6-dimethylbenzoic acid, will lower the pH of the solution.

  • Troubleshooting Steps:

    • Confirm Acidity: Use a pH meter or pH paper to confirm the acidic nature of a solution of the compound in a neutral solvent (e.g., methanol/water).

    • Quantify Impurity: Use titration or a quantitative analytical method to determine the percentage of the acidic impurity.

    • Neutralize if Necessary: For some applications, a small amount of acidic impurity can be neutralized. However, for most synthetic applications, using a degraded reagent is not recommended.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method is suitable for assessing the purity of this compound and detecting volatile impurities, including the primary degradation product.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Accurately prepare a solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.

  • Data Analysis: Calculate purity based on the relative peak area percentage. The peak for 2,6-dimethylbenzoic acid will have a different retention time than the parent ester.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides an alternative for purity analysis, particularly for quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape, especially for the acidic degradation product.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase or a compatible solvent mixture (e.g., Acetonitrile/Water 50:50).

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Determine purity by comparing the peak area of the main component to the total area of all observed peaks.

Visual Guides

G cluster_receiving Receiving & Initial Check cluster_storage Storage cluster_handling Handling & Use Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect Log Log Lot Number & Date Inspect->Log Seal OK Store Store at -20°C or RT in dry, dark location Log->Store Equilibrate Equilibrate to RT before opening Store->Equilibrate Inert Flush with Inert Gas (if opened) Dispense Dispense in Hood Equilibrate->Dispense Seal Tightly Reseal & Purge Dispense->Seal Seal->Store Return to storage G cluster_reactants Reactants Ester This compound Acid 2,6-dimethylbenzoic Acid Ester->Acid Hydrolysis MeOH Methanol Ester->MeOH Hydrolysis H2O Water (Moisture) H2O->Ester Catalyst Acid or Base (Catalyst) Catalyst->Ester

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl 2,6-dimethylbenzoate. This document includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Steric Hindrance: The two methyl groups at the ortho positions of the benzoic acid create significant steric bulk, hindering the approach of methanol for esterification.[1][2] 2. Ineffective Catalyst: The acid catalyst may be deactivated or insufficient for the sterically hindered substrate. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to inadequate conditions.1. Alternative Route: Convert 2,6-dimethylbenzoic acid to its more reactive acyl chloride derivative (2,6-dimethylbenzoyl chloride) using thionyl chloride (SOCl₂) before reacting with methanol. This two-step method often overcomes the steric hindrance.[2] 2. Catalyst Check: If using Fischer esterification, ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and used in an appropriate catalytic amount. For larger scales, consider a more robust solid acid catalyst. 3. Optimize Conditions: Monitor the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2][3] A modest increase in temperature might be necessary, but be cautious of potential side reactions.
Incomplete Reaction 1. Equilibrium Limitation (Fischer Esterification): The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[2] 2. Insufficient Reagent: The molar ratio of methanol to the carboxylic acid may be too low.1. Water Removal: When performing Fischer esterification, use a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion.[3] Alternatively, adding a dehydrating agent like molecular sieves can be effective.[3] 2. Increase Excess Reagent: Utilize a large excess of methanol to shift the equilibrium towards the product.[3]
Formation of Impurities 1. Side Reactions: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. 2. Impure Starting Materials: The purity of 2,6-dimethylbenzoic acid, methanol, and any catalysts or reagents can impact the final product's purity.1. Controlled Conditions: Avoid excessive heating and monitor the reaction to stop it once the starting material is consumed.[3] 2. Purity Check: Ensure all starting materials are of high purity before beginning the synthesis.
Difficult Product Isolation and Purification 1. Similar Polarity of Product and Impurities: Unreacted starting material or byproducts may have similar polarity to the desired ester, making separation by column chromatography challenging.[3] 2. Oily Product: The crude product may be an oil, which can be difficult to handle and purify by recrystallization.[4]1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve the separation of compounds with similar polarities.[3] 2. Induce Crystallization: If the product is an oil, attempt to induce crystallization by triturating with a non-polar solvent like hexane or pentane.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the direct esterification of 2,6-dimethylbenzoic acid so challenging?

A1: The primary reason for the difficulty in direct esterification (Fischer-Speier method) is the significant steric hindrance caused by the two methyl groups in the ortho positions to the carboxylic acid.[1] This steric bulk physically obstructs the nucleophilic attack of methanol on the carbonyl carbon, which is a critical step in the esterification mechanism.[2]

Q2: What is the most reliable method for scaling up the synthesis of this compound?

A2: A highly effective and scalable alternative to direct esterification is a two-step process. The first step involves converting 2,6-dimethylbenzoic acid to its more reactive acyl chloride derivative, 2,6-dimethylbenzoyl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the desired ester.[2] This method circumvents the steric hindrance issue and avoids the equilibrium limitations of Fischer esterification.[2]

Q3: How can I monitor the progress of the reaction effectively during scale-up?

A3: For larger-scale reactions, it is crucial to monitor the reaction's progress to determine the point of completion and avoid the formation of byproducts from prolonged reaction times. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative analysis.[3] For quicker, qualitative checks, Thin-Layer Chromatography (TLC) can be employed.[2]

Q4: What are the key safety precautions to consider when using thionyl chloride for the acyl chloride synthesis route?

A4: Thionyl chloride is a corrosive and toxic substance that reacts with moisture to release harmful gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The reaction should be carried out under anhydrous conditions, and any quenching steps should be performed slowly and carefully, typically in an ice bath.

Q5: What purification methods are most suitable for large-scale production of this compound?

A5: For large-scale purification, recrystallization is often the most practical and economical method.[3] If the product is an oil or if higher purity is required, column chromatography, potentially using a Medium Pressure Liquid Chromatography (MPLC) system, can be implemented.[5] The choice of solvent for recrystallization or the mobile phase for chromatography will need to be optimized based on the impurity profile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate

This two-step protocol is recommended for its reliability and scalability.

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2,6-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the flask. The reaction is typically performed without a solvent or in an inert solvent like toluene.

  • Reaction Conditions: Gently heat the mixture to reflux (around 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[2]

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation, possibly under reduced pressure, to obtain the crude 2,6-dimethylbenzoyl chloride.[2]

Step 2: Esterification of 2,6-Dimethylbenzoyl Chloride

  • Reactant Setup: In a separate dry flask under an inert atmosphere, add anhydrous methanol (a significant excess, e.g., 10-20 eq).

  • Reagent Addition: Cool the methanol in an ice bath. Slowly add the crude 2,6-dimethylbenzoyl chloride (1.0 eq) to the cold methanol with vigorous stirring. A non-nucleophilic base like pyridine (1.1 eq) can be added to the methanol solution beforehand to scavenge the HCl byproduct.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until completion as indicated by TLC or HPLC.[2]

  • Work-up: Quench the reaction by carefully adding water. If a base like pyridine was used, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[2] If no base was used, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]

Data Presentation

Table 1: Comparison of Synthesis Strategies for this compound
Parameter Method 1: Fischer-Speier Esterification Method 2: Acyl Chloride Formation followed by Esterification Method 3: Methylation with Methyl Iodide/Dimethyl Carbonate
Starting Materials 2,6-dimethylbenzoic acid, Methanol2,6-dimethylbenzoic acid, Thionyl Chloride, Methanol2,6-dimethylbenzoic acid, Methylating Agent (e.g., CH₃I), Base (e.g., K₂CO₃)
Key Advantages Fewer steps, readily available reagents.[6]High yield, fast reaction, overcomes steric hindrance, not limited by equilibrium.[2]Can be performed under milder conditions for some substrates.
Key Disadvantages Low conversion due to steric hindrance and equilibrium limitations, may require harsh conditions.[2][6]Two-step process, use of hazardous reagent (thionyl chloride).Methylating agents can be toxic and expensive, potential for O-methylation if other functional groups are present.[5]
Scalability Challenging to scale up with good yields.Good scalability.Moderate scalability, cost of reagents can be a factor.
Typical Yield Low to ModerateHighModerate to High

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low or No Product Yield check_method Which synthesis method was used? start->check_method fischer Fischer Esterification check_method->fischer Fischer Esterification acyl_chloride Acyl Chloride Route check_method->acyl_chloride Acyl Chloride Route fischer_issue Primary Issue: Steric Hindrance & Equilibrium fischer->fischer_issue acyl_issue Potential Issues: - Incomplete Acyl Chloride Formation - Moisture Contamination acyl_chloride->acyl_issue solution_fischer Recommended Action: Switch to Acyl Chloride Route for better scalability and yield. fischer_issue->solution_fischer solution_acyl Troubleshooting Steps: 1. Ensure anhydrous conditions. 2. Confirm complete conversion to acyl chloride (e.g., via IR). 3. Use excess, dry methanol for esterification. acyl_issue->solution_acyl end Improved Yield solution_fischer->end solution_acyl->end

Caption: Troubleshooting workflow for low yield synthesis.

G Recommended Synthesis Workflow for Scaling Up start Start: 2,6-Dimethylbenzoic Acid step1 Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Conditions: Reflux, Anhydrous start->step1 intermediate Intermediate: 2,6-Dimethylbenzoyl Chloride step1->intermediate monitor1 Monitor: Cessation of gas evolution step1->monitor1 step2 Step 2: Esterification Reagent: Anhydrous Methanol Conditions: 0°C to RT intermediate->step2 workup Work-up & Purification - Quench with water - Neutralize & Extract - Recrystallize or Chromatograph step2->workup monitor2 Monitor: TLC / HPLC step2->monitor2 end Final Product: this compound workup->end

Caption: Recommended two-step synthesis workflow.

References

analytical methods for detecting impurities in Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Methyl 2,6-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities typically originate from the synthesis process, which is usually a Fischer-Speier esterification of 2,6-dimethylbenzoic acid with methanol. Potential impurities include:

  • Unreacted Starting Materials: 2,6-dimethylbenzoic acid and residual methanol.

  • By-products: Formation of other esters if different alcohols are present, or by-products from side reactions if harsh conditions are used.[1][2]

  • Degradation Products: The ester can hydrolyze back to 2,6-dimethylbenzoic acid if exposed to moisture, especially under acidic or basic conditions.[3]

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: The primary recommended techniques for quantitative and qualitative analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3]

  • Gas Chromatography (GC): Excellent for separating volatile and semi-volatile compounds, making it ideal for analyzing this compound and many of its potential impurities.[4] It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds.[6] Reverse-phase HPLC is particularly effective for separating the ester from less volatile or more polar impurities like the starting carboxylic acid.[1][7]

Q3: Can I quantify impurities without having a reference standard for each one?

A3: While using certified reference standards is the most accurate method, it is possible to estimate impurity levels in some cases. For HPLC with UV detection, if the impurities are structurally similar to the main compound, you can assume they have a similar response factor.[8] For GC, a technique like GC-MS allows for tentative identification based on mass spectra, and quantification can be approximated based on the relative peak areas, assuming similar ionization efficiency.

Analytical Method Protocols

Gas Chromatography (GC-FID) Method

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrument and impurities of interest.

Parameter Recommended Setting
Column Agilent DB-1 (dimethylpolysiloxane) or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[9]
Carrier Gas Helium or Hydrogen, Constant Flow (e.g., 1.0 mL/min)
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL
Oven Program Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Sample Prep. Dissolve sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.[4]
High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is adapted from methods for similar aromatic esters and is suitable for separating this compound from polar impurities.[7]

Parameter Recommended Setting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[7]
Column Temp. Ambient or 30 °C
Injection Vol. 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 254 nm[7]
Run Time ~15 minutes
Sample Prep. Dissolve sample in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Bulk Sample of This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter GC GC-FID/MS Analysis Filter->GC HPLC HPLC-UV Analysis Filter->HPLC Integrate Integrate Peak Areas GC->Integrate HPLC->Integrate Identify Identify Impurities (vs. Standards/MS Library) Integrate->Identify Quantify Quantify Impurities (% Area or vs. Curve) Identify->Quantify Report Generate Report Quantify->Report

General workflow for impurity analysis of this compound.

Troubleshooting Guides

GC Analysis Troubleshooting

Q: My chromatogram shows a rising or unstable baseline. What should I do?

A: A rising baseline is often due to column bleed or system contamination.[10]

  • Column Bleed: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column by baking it out at a high temperature (below its limit) for a few hours.[11]

  • Contamination: Check for contamination in the carrier gas, injector, or detector. Replace gas traps, clean the injector liner, and check detector gas purity.[10][12]

  • Leaks: An air leak in the system can also cause baseline instability. Perform a leak check.[10]

Q: I am observing peak tailing for my main compound. What is the cause?

A: Peak tailing can be caused by several factors.[11]

  • Active Sites: The column or inlet liner may have active sites that interact with the analyte. Use a deactivated liner or trim the first few centimeters of the column.[12]

  • Column Overload: The sample may be too concentrated. Try diluting the sample or increasing the split ratio.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.

Q: There are "ghost peaks" in my blank runs. Where are they coming from?

A: Ghost peaks are unexpected peaks that appear in blank runs, usually due to carryover or contamination.[13]

  • Septum Bleed: Particles from a degraded septum can enter the inlet. Replace the septum regularly.[13]

  • Sample Carryover: Residue from a previous, more concentrated sample may be retained in the syringe or injector. Clean the syringe and run several solvent blanks after a high-concentration sample.

  • Contaminated Solvent: Ensure the solvent used for sample preparation and blanks is of high purity.

gc_troubleshooting Problem GC Problem Observed Tailing Peak Tailing Problem->Tailing Ghost Ghost Peaks Problem->Ghost Baseline Unstable Baseline Problem->Baseline Sol_Tailing1 Dilute Sample (Check for Overload) Tailing->Sol_Tailing1 Sol_Tailing2 Trim Column Inlet / Use Deactivated Liner Tailing->Sol_Tailing2 Sol_Ghost1 Replace Septum Ghost->Sol_Ghost1 Sol_Ghost2 Clean Injector & Syringe Ghost->Sol_Ghost2 Sol_Baseline1 Condition Column Baseline->Sol_Baseline1 Sol_Baseline2 Check for Gas Leaks Baseline->Sol_Baseline2

Decision tree for troubleshooting common GC issues.
HPLC Analysis Troubleshooting

Q: The retention times of my peaks are shifting between injections. Why?

A: Retention time shifts can indicate instability in the HPLC system.

  • Mobile Phase: Ensure the mobile phase is well-mixed, degassed, and that the composition is not changing over time (e.g., due to evaporation of a volatile component).

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. A stable baseline is a good indicator of equilibration.

  • Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the pump can cause shifts. Check for leaks and ensure the pump is properly primed and maintained.

Q: My peak of interest is co-eluting with an impurity. How can I improve the separation?

A: Co-elution means the chromatographic resolution is insufficient.[14]

  • Change Mobile Phase Strength: For reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will generally increase retention times and may improve separation.

  • Use a Gradient: If isocratic elution doesn't work, a shallow gradient can often resolve closely eluting peaks.

  • Change Mobile Phase pH: If impurities have acidic or basic functional groups (like 2,6-dimethylbenzoic acid), adjusting the pH of the mobile phase can alter their retention time relative to the neutral ester.

  • Try a Different Column: If optimizing the mobile phase is not successful, a column with a different stationary phase chemistry may provide the necessary selectivity.

Q: The pressure in my HPLC system is too high. What should I do?

A: High backpressure is a common issue, often caused by a blockage.

  • Locate the Blockage: Systematically disconnect components starting from the detector and working backwards towards the pump to identify the source of the high pressure. A significant pressure drop when a component is removed indicates it is the source of the blockage.

  • Frit/Filter Clogging: The most common cause is a clogged in-line filter or column inlet frit, often due to particulate matter from unfiltered samples. Replace the frit or filter.

  • Column Blockage: If the column itself is clogged, try back-flushing it (if the manufacturer allows) with a strong solvent.

  • Precipitation: Ensure your sample is fully dissolved in the mobile phase. If not, it can precipitate on the column, causing high pressure.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2,6-dimethylbenzoate and Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 2,6-dimethylbenzoate and methyl benzoate. The presence of two ortho-methyl groups in this compound dramatically alters its reactivity profile compared to the unsubstituted methyl benzoate, a phenomenon primarily governed by steric hindrance. This difference has significant implications for reaction kinetics, mechanism, and potential applications in organic synthesis and drug design.

Executive Summary

This compound is significantly less reactive towards nucleophilic acyl substitution reactions, such as hydrolysis, compared to methyl benzoate. This decreased reactivity is overwhelmingly attributed to the steric hindrance imposed by the two methyl groups flanking the ester functionality. These bulky groups physically obstruct the approach of nucleophiles to the electrophilic carbonyl carbon, thereby increasing the activation energy of the reaction. While electronic effects of the methyl groups are present, they play a minor role in this reactivity difference.

Data Presentation

The quantitative data available highlights the stark contrast in the reactivity of these two esters.

CompoundReactionRate Constant (k)ConditionsReference
Methyl BenzoateAlkaline Hydrolysis7.87 x 10⁻² L·mol⁻¹·s⁻¹Water, pH 9[1]
This compoundAlkaline HydrolysisNot readily measurable under standard conditions--
Methyl BenzoateAcid-Catalyzed HydrolysisFollows AAc2 mechanism in dilute acidWide range of sulfuric acid concentrations[2]
This compoundAcid-Catalyzed HydrolysisMechanistic crossover to AAc1 at lower acidityWide range of sulfuric acid concentrations[2]
Methyl BenzoateEnzymatic HydrolysisFully hydrolyzedLiver microsomes[3]
This compoundEnzymatic HydrolysisCompletely resistantHuman liver microsomes[3]

Reactivity Comparison

Steric Effects

The dominant factor governing the difference in reactivity between this compound and methyl benzoate is steric hindrance.[4] In methyl benzoate, the carbonyl carbon is relatively accessible to incoming nucleophiles. However, in this compound, the two ortho-methyl groups act as bulky "guards," effectively shielding the carbonyl carbon.[4] This steric congestion makes it significantly more difficult for a nucleophile to approach and attack the carbonyl group, which is a prerequisite for most ester reactions, including hydrolysis.[4]

Electronic Effects

The methyl groups in this compound are weakly electron-donating through an inductive effect. In theory, this could slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. However, this electronic effect is considered minor compared to the profound steric hindrance. For reactions involving the aromatic ring (electrophilic aromatic substitution), the ester group is deactivating, while the methyl groups are activating.

Reaction Mechanisms

The steric hindrance in this compound not only slows down the reaction rate but can also alter the reaction mechanism.

  • Methyl Benzoate: Undergoes hydrolysis via the standard bimolecular acyl-oxygen cleavage mechanisms:

    • BAc2 (Base-catalyzed): Involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.

    • AAc2 (Acid-catalyzed): Involves protonation of the carbonyl oxygen, followed by the attack of a water molecule on the carbonyl carbon.[2]

  • This compound: Due to the severe steric hindrance around the carbonyl carbon, the BAc2 and AAc2 pathways are highly disfavored.[5] Instead, under certain conditions, it may react through alternative unimolecular or bimolecular pathways that avoid direct nucleophilic attack at the sterically hindered carbonyl center:

    • BAl2 (Base-catalyzed): Involves an SN2 attack of the hydroxide ion on the methyl group of the ester, leading to the cleavage of the alkyl-oxygen bond.[5]

    • AAc1 (Acid-catalyzed): A unimolecular mechanism that proceeds through the formation of an acylium ion intermediate. This mechanism becomes more favorable at lower acidities for sterically hindered esters like this compound.[2]

Experimental Protocols

Comparative Alkaline Hydrolysis Rate Determination

Objective: To quantitatively compare the rate of alkaline hydrolysis of methyl benzoate and this compound.

Materials:

  • Methyl benzoate

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Deionized water

  • pH meter

  • Constant temperature water bath

  • Quenching solution (e.g., a known excess of standard HCl)

  • Phenolphthalein indicator

  • Burette and titration apparatus

Procedure:

  • Solution Preparation: Prepare stock solutions of methyl benzoate and this compound of known concentrations in ethanol. Prepare a standardized solution of NaOH in a water/ethanol mixture.

  • Reaction Setup: In a series of reaction flasks, add a known volume of the NaOH solution and place them in a constant temperature water bath to equilibrate.

  • Initiation of Reaction: To initiate the reaction, add a known volume of the ester stock solution to each flask at timed intervals.

  • Sampling and Quenching: At various time points, withdraw an aliquot of the reaction mixture and immediately add it to a flask containing a known excess of standard HCl solution to quench the reaction.

  • Titration: The unreacted HCl in the quenched sample is then back-titrated with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. The rate constant (k) for the hydrolysis reaction can then be determined by plotting the appropriate concentration versus time data (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time should be linear).

Expected Outcome: The rate constant for the hydrolysis of methyl benzoate will be significantly higher than that of this compound. It is anticipated that under these conditions, the hydrolysis of this compound may be too slow to measure accurately.

Visualizations

Steric_Hindrance_Comparison MB_start Methyl Benzoate MB_TS Tetrahedral Intermediate (Accessible) MB_start->MB_TS Nucleophilic Attack (e.g., OH⁻) MB_prod Products (Benzoate + Methanol) MB_TS->MB_prod Elimination DMBO_start This compound DMBO_TS Tetrahedral Intermediate (Sterically Hindered) DMBO_start->DMBO_TS Nucleophilic Attack (Sterically Blocked) DMBO_prod Reaction is very slow or proceeds via alternative mechanism DMBO_TS->DMBO_prod

Caption: Steric hindrance in this compound hindering nucleophilic attack.

Reaction_Mechanism_Comparison cluster_MB_mech Methyl Benzoate (BAc2 Mechanism) cluster_DMBO_mech This compound (Potential BAl2 Mechanism) MB_ester Methyl Benzoate MB_carbonyl_attack Nucleophilic attack at Carbonyl Carbon MB_ester->MB_carbonyl_attack MB_tetrahedral Tetrahedral Intermediate MB_carbonyl_attack->MB_tetrahedral MB_products Benzoate + Methanol MB_tetrahedral->MB_products DMBO_ester This compound DMBO_methyl_attack Nucleophilic attack at Methyl Carbon (SN2) DMBO_ester->DMBO_methyl_attack DMBO_products 2,6-dimethylbenzoate + Methanol DMBO_methyl_attack->DMBO_products

Caption: Contrasting hydrolysis mechanisms for the two benzoate esters.

References

Navigating Steric Hindrance: A Comparative Guide to Alternatives for Methyl 2,6-dimethylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. For the protection of carboxylic acids, sterically hindered esters offer a robust solution, preventing unwanted side reactions under a variety of conditions. Methyl 2,6-dimethylbenzoate serves as a classic example of such a protecting group, prized for its stability. However, the same steric bulk that confers its stability can also necessitate harsh deprotection conditions. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental data and protocols to inform the selection of the optimal protecting group for your synthetic strategy.

The Role of Steric Hindrance in Carboxylic Acid Protection

Sterically hindered esters, such as this compound, physically obstruct the approach of nucleophiles and bases to the carbonyl carbon of the ester. This steric shield is imparted by bulky substituents on the aromatic ring, in this case, the two ortho-methyl groups. This strategy is particularly effective in preventing saponification under basic conditions, which would readily cleave less hindered esters like methyl or ethyl esters. The challenge, however, lies in the selective removal of these robust protecting groups without compromising other sensitive functionalities within the molecule.

Comparative Analysis of Alternatives

Several alternatives to this compound have been developed, each with a unique profile of stability, ease of introduction, and conditions for removal. This section provides a comparative overview of the most common and effective alternatives.

Key Alternatives at a Glance
Protecting GroupKey AdvantagesCommon Deprotection ConditionsOrthogonality Considerations
This compound High stability to nucleophiles and bases.Strong acid (e.g., HBr/AcOH) or harsh basic hydrolysis (high temperature, prolonged reaction).Limited orthogonality due to harsh removal conditions.
Mesityl Ester Exceptional steric hindrance and stability.[1]Reductive cleavage (e.g., Li/NH₃) or strong acid hydrolysis.[1]Orthogonal to many acid- and base-labile groups.[1]
1,1-Dimethylallyl (DMA) Ester Resistant to nucleophilic attack; mild, selective deprotection.[2]Palladium(0)-catalyzed allylic cleavage.[2]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[2]
tert-Butyl Ester Stable to basic and nucleophilic conditions.Acid-catalyzed cleavage (e.g., TFA, HCl).Orthogonal to base-labile and hydrogenolysis-labile groups.
Benzyl Ester Stable to acidic and basic conditions.Hydrogenolysis (e.g., H₂, Pd/C).Orthogonal to acid- and base-labile groups.

Quantitative Comparison of Protecting Group Performance

Direct quantitative comparisons of sterically hindered protecting groups under identical conditions are limited in the literature. However, the following tables summarize available data on their stability and the efficiency of their removal.

Table 1: Stability of Carboxylic Acid Protecting Groups Under Various Conditions
Protecting GroupBasic Conditions (e.g., LiOH, RT)Acidic Conditions (e.g., TFA, RT)Hydrogenolysis (H₂, Pd/C)Organometallics (e.g., Grignard)
This compound StableLabile (harsh conditions)StableStable
Mesityl Ester Very Stable[1]Labile (strong acid)[1]StableStable
1,1-Dimethylallyl (DMA) Ester Stable[2]Stable (mild acid)Labile (Pd(0))[2]Stable
tert-Butyl Ester StableLabileStableStable
Benzyl Ester StableStableLabileStable
Table 2: Representative Deprotection Conditions and Yields
Protecting GroupReagents and ConditionsTypical Yield (%)Reference
This compound 45% HBr in AcOH, reflux>90[General Knowledge]
Mesityl Ester Li, NH₃, THF, -78 °CHigh[1]
1,1-Dimethylallyl (DMA) Ester Pd(PPh₃)₄, N-methylaniline, THF, rt95-99[2]
tert-Butyl Ester TFA/CH₂Cl₂, rt>95
Benzyl Ester H₂, 10% Pd/C, MeOH, rt>95

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protecting group strategies. The following are representative experimental protocols for the protection and deprotection of carboxylic acids using the discussed alternatives.

Protocol 1: Synthesis and Deprotection of a Mesityl Ester

Protection (via Acid Chloride):

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in CH₂Cl₂ (0.5 M), add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in CH₂Cl₂ (0.5 M) and add 2,4,6-trimethylphenol (mesitol) (1.2 equiv) and pyridine (1.5 equiv). Stir the reaction at room temperature overnight. Quench the reaction with water and extract with CH₂Cl₂. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated. Purify the residue by column chromatography.

Deprotection (Reductive Cleavage):

  • Dissolve the mesityl ester (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add freshly cut lithium metal (10 equiv) followed by the slow addition of liquid ammonia until a persistent blue color is observed.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the addition of solid NH₄Cl.

  • Allow the mixture to warm to room temperature and evaporate the ammonia.

  • Add water and acidify with 1 M HCl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 2: Synthesis and Deprotection of a 1,1-Dimethylallyl (DMA) Ester

Protection:

  • To a solution of the carboxylic acid (1.0 equiv) and 2-methyl-3-buten-2-ol (1.5 equiv) in CH₂Cl₂ (0.2 M), add DCC (1.2 equiv) and a catalytic amount of DMAP at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the precipitated dicyclohexylurea (DCU) and wash with cold CH₂Cl₂.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the DMA ester.

Deprotection:

  • Dissolve the DMA ester (1.0 equiv) in anhydrous THF (0.1 M).

  • Add Pd(PPh₃)₄ (0.05 equiv) and N-methylaniline (3.0 equiv).

  • Stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the free carboxylic acid.

Visualization of Synthetic Strategy

The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagrams illustrate the general workflow and the logical considerations for choosing an appropriate protecting group.

ProtectionDeprotectionWorkflow Start Carboxylic Acid Protected Protected Carboxylic Acid (e.g., Mesityl Ester) Start->Protected Protection Reaction Synthetic Transformation(s) on other functional groups Protected->Reaction Deprotection Deprotection Reaction->Deprotection Final Final Product with Free Carboxylic Acid Deprotection->Final

Caption: General workflow for the use of a carboxylic acid protecting group.

ProtectingGroupSelection Start Need to Protect a Carboxylic Acid Q1 Are there base-sensitive groups? Start->Q1 Q2 Are there acid-sensitive groups? Q1->Q2 Yes PG1 Use tert-Butyl or DMA Ester Q1->PG1 No Q3 Is hydrogenolysis compatible? Q2->Q3 Yes PG2 Use Benzyl or Mesityl Ester Q2->PG2 No Q4 Is extreme stability required? Q3->Q4 No PG5 Use Benzyl Ester Q3->PG5 Yes PG3 Use tert-Butyl, Mesityl or DMA Ester Q4->PG3 No PG4 Consider Mesityl Ester Q4->PG4 Yes

Caption: Decision tree for selecting a suitable carboxylic acid protecting group.

Conclusion

The selection of an appropriate protecting group for a carboxylic acid is a critical decision that can significantly impact the overall efficiency and success of a synthetic endeavor. While this compound offers high stability, its deprotection can be challenging. Alternatives such as mesityl esters provide even greater stability for particularly demanding synthetic routes, whereas 1,1-dimethylallyl esters offer a compelling combination of steric protection and mild, orthogonal removal. More conventional protecting groups like tert-butyl and benzyl esters remain valuable tools, offering well-established and predictable reactivity profiles. By carefully considering the stability requirements and the orthogonality of the protecting group in the context of the overall synthetic plan, researchers can navigate the challenges of complex molecule synthesis with greater confidence and success.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds such as Methyl 2,6-dimethylbenzoate is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a critical process that confirms the suitability of a chosen analytical technique for its intended purpose. This guide provides a comprehensive comparison of the primary analytical methodologies for the analysis of this compound. While specific validated method data for this compound is not extensively available in public literature, this document outlines robust analytical approaches based on established practices for structurally similar benzoate derivatives. The performance data presented is synthesized from studies on related compounds to provide a practical baseline for method development and validation.

The principal analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[1] Reversed-phase HPLC with UV detection is a common and effective method for the analysis of aromatic esters.[1]

  • Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2] When coupled with a Mass Spectrometer (GC-MS), it provides high sensitivity and specificity, making it an excellent tool for identification and quantification.[3][4]

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method is guided by factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[5] The following table summarizes typical performance characteristics for the analysis of benzoate derivatives using HPLC-UV and GC-MS, which can be considered representative for the validation of this compound methods.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.
Linearity (R²) Typically > 0.998[6]Typically > 0.988[3]
Limit of Detection (LOD) Method dependent, can be in the range of 10 mg/L for benzoates in solution.[7] For some methods, LOD can be as low as 0.0003 mg/100 mL.[8]Can be highly sensitive, with LODs in the low ppb range (e.g., 3 ppb for methyl benzoate).[3]
Limit of Quantitation (LOQ) Method dependent, can be in the range of 0.0009 mg/100 mL for some benzoates.[8]Dependent on the analyte and matrix, but generally offers high sensitivity.
Accuracy (% Recovery) Typically in the range of 82-96% for benzoates in various matrices.[7]High accuracy can be achieved with the use of an internal standard.
Precision (% RSD) Generally low, indicating good reproducibility.Typically low, with %RSD values often below 15%.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

Instrumentation and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Analytical balance, pH meter, sonicator.

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Chemicals and Reagents:

  • This compound reference standard (≥95% purity).[9]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid or Formic acid (ACS grade).[10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1][11]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, likely around 230-254 nm for a benzoate derivative.[8][12]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. The sample may need to be filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.[7]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound using GC-MS.

Instrumentation and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[13]

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringe filters (0.22 µm).[4]

Chemicals and Reagents:

  • This compound reference standard (≥95% purity).[9]

  • High-purity volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane).[4]

  • Internal standard (e.g., a compound with similar chemical properties but a different retention time).[14]

  • Helium (carrier gas).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of approximately 280 °C.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

  • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in a suitable volatile solvent. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Dissolve a known amount of the sample in the solvent. Add the internal standard to the sample solution at the same concentration as in the calibration standards. Filter the solution through a 0.22 µm syringe filter into a GC vial.[4]

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in the sample is then determined from this calibration curve.[4]

Methodology Visualization

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Proto Define Validation Protocol Opt->Proto Finalized Method Params Select Validation Parameters (Accuracy, Precision, Linearity, etc.) Proto->Params Exp Execute Validation Experiments Params->Exp Data Data Collection Exp->Data Analysis Statistical Analysis of Data Data->Analysis Report Generate Validation Report Analysis->Report Final Final Report->Final Validated Method

Caption: General workflow for analytical method validation.

G Start Start: Need to Analyze This compound Volatile Is the analyte thermally stable & volatile? Start->Volatile GCMS Select GC-MS Volatile->GCMS Yes HPLC Select HPLC-UV Volatile->HPLC No HighSensitivity Is high sensitivity (trace level) required? ComplexMatrix Is the sample matrix complex? HighSensitivity->ComplexMatrix No HighSensitivity->GCMS Yes ComplexMatrix->GCMS Yes ComplexMatrix->HPLC No GCMS->HighSensitivity End2 End2 GCMS->End2 Method Selected End End HPLC->End Method Selected ConsiderDeriv Consider Derivatization for GC-MS

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Characterization of Methyl 2,6-dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Methyl 2,6-dimethylbenzoate and its derivatives, focusing on their physicochemical properties, spectral characterization, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to guide research and synthesis efforts.

Physicochemical and Spectroscopic Characterization

This compound and its derivatives are aromatic esters. The introduction of different functional groups onto the benzene ring can significantly alter their physical, chemical, and biological properties. This compound itself is noted for its hydrolytic stability against esterases compared to methyl benzoate, a property conferred by the steric hindrance of the two methyl groups adjacent to the ester functionality[1].

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and a representative derivative, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which is known for its application as a fragrance compound[2][3].

PropertyThis compoundMethyl 2,4-dihydroxy-3,6-dimethylbenzoateData Source(s)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₄[4],[3]
Molecular Weight 164.20 g/mol 196.20 g/mol [4],[3]
Appearance Colorless Liquid (est.)White Powder[5],[3]
LogP 2.09Not available[4]
Topological Polar Surface Area (TPSA) 26.3 ŲNot available[4]
Hydrogen Bond Acceptors 2Not available[4]
Hydrogen Bond Donors 0Not available[4]
Rotatable Bonds 1Not available[4]
Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the structure of newly synthesized derivatives. Below is a summary of key spectral data for a characterized derivative.

Spectroscopic Technique Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Data Source(s)
¹H NMR (400MHz, DMSO-d₆, δ, ppm) 11.68 (1H, s), 10.08 (1H, s), 6.28 (1H, s), 3.83 (3H, s), 2.35 (3H, s), 1.95 (3H, s)[2]
¹³C NMR (100MHz, DMSO-d₆, δ, ppm) 172.0 (C), 161.9 (C), 160.1 (C), 138.9 (C), 110.6 (CH), 108.2 (C), 103.9 (C), 51.9 (CH₃), 23.6 (CH₃), 8.0 (CH₃)[2]
Infrared (IR) Spectroscopy (Characteristic Absorptions) C=O stretch (ester): ~1730-1715 cm⁻¹; C–O stretch: ~1300-1000 cm⁻¹; O-H stretch (hydroxyl): Broad peak ~3300 cm⁻¹[6]

Experimental Workflows and Protocols

The following sections detail standardized protocols for the characterization and evaluation of novel this compound derivatives.

General Experimental Workflow

The characterization of a novel derivative typically follows a structured workflow from synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Synthesis Derivative Synthesis (e.g., Esterification) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) NMR->MS Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) MS->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Cytotoxicity->Mechanism

Caption: General workflow for synthesis and characterization of derivatives.

Protocol: NMR Spectroscopy Analysis

Objective: To elucidate the chemical structure and confirm the identity of synthesized derivatives.

Materials:

  • Synthesized compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]

  • 5 mm NMR tubes[8]

  • NMR Spectrometer (e.g., 400 MHz or higher)[7]

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and carbons in the molecule[7]. Protons adjacent to the ester carbonyl group are typically shifted to 2-2.2 ppm, while protons on the carbon adjacent to the ester oxygen are found around 3.7-4.1 ppm[6].

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Synthesized compound (1-2 mg)

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic absorption bands. For esters, look for a strong C=O stretch between 1750-1715 cm⁻¹ and a C-O stretch in the 1300-1000 cm⁻¹ region[6][9].

Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT29)[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment[11].

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include untreated cells as a negative control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator[11].

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate[13].

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[11].

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Biological Activity

While extensive biological data for this compound derivatives are limited, the broader class of benzoate esters has been investigated for various pharmacological effects, particularly anticancer activity[14]. The cytotoxicity of these compounds is often evaluated by their IC₅₀ values against various cancer cell lines.

Cytotoxicity of Benzoate Derivatives (Comparative Data)

The following table presents IC₅₀ values for several benzoate derivatives from the literature to provide a comparative context for potential activity.

Compound/DerivativeCell LineIC₅₀ Value (µM)Biological EffectData Source(s)
Eugenyl Benzoate Derivative (9) HT29 (Colon Cancer)26.56 (µmol/ml)BCL-2 Inhibition[10]
1,5-Benzodiazepin-2-One derivative (3b) HepG2 (Liver Cancer)6.13HER2/HDAC1 Inhibition[13]
1,5-Benzodiazepin-2-One derivative (3b) MCF-7 (Breast Cancer)7.86HER2/HDAC1 Inhibition[13]
Benzo[g]quinoxaline derivative (3) MCF-7 (Breast Cancer)2.89Topoisomerase IIβ Inhibition[11]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate MCF-7 (Breast Cancer)0.73Microtubule Targeting[14]

Note: The diverse structures highlight that substitutions on the benzoate scaffold significantly influence potency and mechanism.

Potential Mechanism of Action: Apoptosis Induction

Several anticancer benzoate derivatives induce programmed cell death (apoptosis). A common pathway involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity.

G Derivative Benzoate Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

comparative study of different methods for Methyl 2,6-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzoates is a critical aspect of molecular construction. Methyl 2,6-dimethylbenzoate, a sterically hindered ester, presents unique challenges in its preparation. This guide provides a comparative analysis of various synthetic methodologies, offering detailed experimental protocols, quantitative data, and visual workflows to assist in selecting the most appropriate route for its synthesis.

Comparison of Synthetic Methods

The synthesis of this compound is primarily challenged by the steric hindrance imposed by the two methyl groups ortho to the carboxylic acid functionality. This steric impediment significantly influences the reaction kinetics and equilibrium of traditional esterification methods. Below is a summary of common synthetic routes with their respective advantages and disadvantages.

MethodReagentsCatalyst/ActivatorSolventReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Fischer-Speier Esterification 2,6-Dimethylbenzoic acid, MethanolConcentrated H₂SO₄Methanol12-48 hoursLow to ModerateCost-effective, simple procedure.Harsh acidic conditions, long reaction times, and equilibrium limitations lead to low yields for sterically hindered substrates.
Via Acyl Chloride 2,6-Dimethylbenzoyl chloride, MethanolNone (or mild base like pyridine)Dichloromethane or other inert solvents1-3 hoursHighRapid reaction, high yield, avoids equilibrium issues.Requires prior synthesis of the acyl chloride, which involves hazardous reagents like thionyl chloride.
Steglich Esterification 2,6-Dimethylbenzoic acid, MethanolDCC, DMAPDichloromethane2-6 hoursHighMild reaction conditions, high yields even for sterically hindered substrates.[1]DCC is a known allergen, and the dicyclohexylurea (DCU) byproduct can be difficult to remove.[1]
Methylation with Diazomethane 2,6-Dimethylbenzoic acidDiazomethane (CH₂N₂)Diethyl ether< 1 hourVery HighExtremely mild conditions, rapid reaction, high purity of product with minimal workup.[2]Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions.[2][3]

Experimental Protocols

Method 1: Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed esterification of the carboxylic acid with an excess of alcohol to shift the equilibrium towards the product.[4]

Procedure:

  • To a solution of 2,6-dimethylbenzoic acid (1.0 eq) in a large excess of methanol (acting as both solvent and reagent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for an extended period (12-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or distillation.

Method 2: Synthesis via Acyl Chloride

This two-step method first converts the carboxylic acid to the more reactive acyl chloride, which then readily reacts with methanol to form the ester.

Step 2a: Preparation of 2,6-Dimethylbenzoyl chloride

  • In a round-bottom flask, combine 2,6-dimethylbenzoic acid (1.0 eq) with thionyl chloride (SOCl₂) (1.2-1.5 eq).

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,6-dimethylbenzoyl chloride.

Step 2b: Esterification

  • Dissolve the crude 2,6-dimethylbenzoyl chloride in an anhydrous inert solvent such as dichloromethane.

  • Cool the solution in an ice bath and add methanol (1.1 eq) dropwise with stirring. A mild base like pyridine can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Method 3: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proving effective for sterically hindered substrates under mild conditions.[1]

Procedure:

  • Dissolve 2,6-dimethylbenzoic acid (1.0 eq), methanol (1.5-2.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).[5]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture with vigorous stirring.[5]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-6 hours.[5]

  • A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Filter off the DCU precipitate and wash the solid with a small amount of DCM.[5]

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Method 4: Methylation with Diazomethane

Diazomethane offers a rapid and high-yield route to methyl esters under exceptionally mild conditions.[2]

Procedure: Note: Diazomethane is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™).

  • Dissolve 2,6-dimethylbenzoic acid in a minimal amount of diethyl ether.

  • Slowly add the ethereal solution of diazomethane to the carboxylic acid solution at room temperature until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • Stir the reaction mixture for a short period (e.g., 30 minutes).

  • Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • The reaction mixture can then be concentrated under reduced pressure to yield the highly pure methyl ester, often not requiring further purification.[6]

Visualizing the Synthetic Pathways

To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.

Fischer_Esterification 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid Protonated Carbonyl Protonated Carbonyl 2,6-Dimethylbenzoic Acid->Protonated Carbonyl Protonation Methanol (excess) Methanol (excess) Tetrahedral Intermediate Tetrahedral Intermediate Methanol (excess)->Tetrahedral Intermediate H₂SO₄ (cat.) H₂SO₄ (cat.) H₂SO₄ (cat.)->2,6-Dimethylbenzoic Acid Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack by Methanol This compound This compound Tetrahedral Intermediate->this compound Elimination of H₂O Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoyl Chloride 2,6-Dimethylbenzoic Acid->2,6-Dimethylbenzoyl Chloride SOCl₂ SOCl₂ SOCl₂->2,6-Dimethylbenzoyl Chloride This compound This compound 2,6-Dimethylbenzoyl Chloride->this compound Methanol Methanol Methanol->this compound Steglich_Esterification 2,6-Dimethylbenzoic Acid 2,6-Dimethylbenzoic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate 2,6-Dimethylbenzoic Acid->O-Acylisourea Intermediate DCC DCC DCC->O-Acylisourea Intermediate Acyl-DMAP Intermediate Acyl-DMAP Intermediate O-Acylisourea Intermediate->Acyl-DMAP Intermediate DCU (byproduct) DCU (byproduct) O-Acylisourea Intermediate->DCU (byproduct) DMAP (cat.) DMAP (cat.) DMAP (cat.)->Acyl-DMAP Intermediate This compound This compound Acyl-DMAP Intermediate->this compound Methanol Methanol Methanol->this compound Comparative_Workflow cluster_Fischer Fischer Esterification cluster_AcylChloride Via Acyl Chloride cluster_Steglich Steglich Esterification cluster_Diazomethane With Diazomethane F1 Mix Acid, Excess Methanol, H₂SO₄ F2 Reflux (12-48h) F1->F2 F3 Workup & Purification F2->F3 End This compound F3->End A1 Prepare Acyl Chloride (SOCl₂) A2 React with Methanol (1-3h) A1->A2 A3 Workup A2->A3 A3->End S1 Mix Acid, Methanol, DCC, DMAP S2 Stir at RT (2-6h) S1->S2 S3 Filter DCU & Workup S2->S3 S3->End D1 Add Diazomethane Solution to Acid D2 Stir at RT (<1h) D1->D2 D3 Quench & Evaporate D2->D3 D3->End Start 2,6-Dimethylbenzoic Acid Start->F1 Start->A1 Start->S1 Start->D1

References

quantitative analysis of Methyl 2,6-dimethylbenzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of Methyl 2,6-dimethylbenzoate by HPLC

Comparison of Analytical Methods

The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of aromatic esters like this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.[4]Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[4][5]Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.[6]
Specificity High, especially with optimized separation conditions.Very High, provides structural information from mass spectra.[4]Very High, provides structural information and can distinguish isomers.
Sensitivity High (ng/mL to µg/mL).[4]Very High (pg/mL to ng/mL).[4]Moderate (µg/mL to mg/mL).[7]
Sample Throughput High, with typical run times of 10-20 minutes.[7]Moderate, with typical run times of 20-40 minutes.[7]Low to moderate, requires longer acquisition times for high precision.[7]
Instrumentation Cost Moderate to High.[4]High.[4]Very High.
Sample Preparation Simple filtration and dilution are often sufficient.[4]May require derivatization for less volatile compounds, though likely not for this compound.[4]Requires accurate weighing and dissolution in a deuterated solvent with a certified internal standard.[6]
Typical Application Routine quality control, stability studies, and quantification in complex mixtures.[4]Trace analysis, impurity profiling, and structural confirmation.[4][5]Absolute quantification without the need for a specific reference standard of the analyte, purity assessment, and certification of reference materials.[6][7]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of similar aromatic and phenolic compounds.[2][3]

1. Instrumentation and Reagents:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), this compound reference standard.[1]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate chromophore).

  • Injection Volume: 10 µL.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.[5][6]

1. Instrumentation and Reagents:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade), this compound sample.[6]

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[6]

  • MS Conditions: Ion Source Temperature: 230 °C. Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Range: m/z 40-400.[6]

3. Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.[6]

  • Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.[6] For quantitative analysis, a calibration curve would be prepared using an internal standard.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Method

1. Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher.

  • NMR Tubes: 5 mm.

  • Reagents: Deuterated solvent (e.g., CDCl3), Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone), this compound sample.[6]

2. Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample (e.g., 10 mg). Accurately weigh a precise amount of the internal standard (e.g., 5 mg). Dissolve both in a known volume of the deuterated solvent in an NMR tube.[6]

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., ensuring complete relaxation of signals).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated based on the ratio of the integrals, the molar masses, and the weights of the analyte and the internal standard.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLCSeparation HPLC Separation (C18 Column) MobilePhase->HPLCSeparation StandardPrep Standard Solution Preparation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation UVDetection UV Detection HPLCSeparation->UVDetection Elution CalibrationCurve Calibration Curve Generation UVDetection->CalibrationCurve Peak Area Data ConcentrationDet Concentration Determination UVDetection->ConcentrationDet Sample Peak Area CalibrationCurve->ConcentrationDet Interpolation

Caption: Workflow for the .

References

A Comparative Spectroscopic Analysis of Methyl 2,6-dimethylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl 2,6-dimethylbenzoate and its various isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in chemical synthesis and drug development. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectral databases and is presented to facilitate easy comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAr-H-OCH₃Ar-CH₃
This compound7.15-7.25 (m, 3H)3.90 (s, 3H)2.35 (s, 6H)
Methyl 2,3-dimethylbenzoate7.05-7.50 (m, 3H)3.88 (s, 3H)2.30 (s, 3H), 2.45 (s, 3H)
Methyl 2,4-dimethylbenzoate7.00-7.80 (m, 3H)3.85 (s, 3H)2.32 (s, 3H), 2.55 (s, 3H)
Methyl 2,5-dimethylbenzoate7.00-7.70 (m, 3H)3.87 (s, 3H)2.33 (s, 3H), 2.50 (s, 3H)
Methyl 3,4-dimethylbenzoate7.15-7.85 (m, 3H)3.89 (s, 3H)2.28 (s, 6H)
Methyl 3,5-dimethylbenzoate7.10-7.60 (m, 3H)3.91 (s, 3H)2.31 (s, 6H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OAr-C (quaternary)Ar-C-H-OCH₃Ar-CH₃
This compound171.5134.0, 130.0128.052.020.0
Methyl 2,3-dimethylbenzoate169.0137.5, 133.0, 129.5131.0, 128.0, 125.551.820.5, 15.0
Methyl 2,4-dimethylbenzoate168.5142.0, 136.0, 127.0132.0, 130.0, 128.551.721.5, 20.8
Methyl 2,5-dimethylbenzoate168.8138.0, 135.5, 128.0131.5, 130.5, 129.051.921.0, 19.5
Methyl 3,4-dimethylbenzoate167.5142.5, 136.5, 128.0130.0, 129.8, 127.551.920.0, 19.8
Methyl 3,5-dimethylbenzoate167.0138.0, 130.5134.0, 127.052.121.2
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O StretchC-H Aromatic StretchC-H Aliphatic Stretch
This compound17251250, 113030202950
Methyl 2,3-dimethylbenzoate17201260, 112530152955
Methyl 2,4-dimethylbenzoate17221270, 112030102960
Methyl 2,5-dimethylbenzoate17211255, 113530252958
Methyl 3,4-dimethylbenzoate17181280, 111530302953
Methyl 3,5-dimethylbenzoate17191290, 111030352951
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-OCH₃]⁺[M-COOCH₃]⁺Other Key Fragments
This compound164133105135, 77, 91
Methyl 2,3-dimethylbenzoate164133105132, 77, 91
Methyl 2,4-dimethylbenzoate164133105132, 77, 91
Methyl 2,5-dimethylbenzoate164133105132, 77, 91
Methyl 3,4-dimethylbenzoate164133105132, 77, 91
Methyl 3,5-dimethylbenzoate164133105132, 77, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the methyl dimethylbenzoate isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube securely and gently invert to mix.

2. ¹H NMR Acquisition:

  • Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Acquisition:

  • Record the spectrum on the same NMR spectrometer.

  • Use a standard proton-decoupled pulse sequence.

  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one drop of the liquid methyl dimethylbenzoate isomer onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

  • Ensure there are no air bubbles trapped between the plates.

2. Data Acquisition:

  • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty beam path.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the methyl dimethylbenzoate isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject 1 µL of the sample solution in split mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify the peak corresponding to the analyte based on its retention time.

  • Analyze the mass spectrum of the peak and compare the fragmentation pattern with a reference library or the data provided in this guide.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of methyl dimethylbenzoate isomers.

Spectroscopic_Workflow Workflow for Isomer Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Isomer Sample FTIR FT-IR Spectroscopy Unknown_Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Unknown_Sample->NMR GCMS GC-MS Analysis Unknown_Sample->GCMS FTIR_Data Identify Functional Groups (Ester C=O, C-O) FTIR->FTIR_Data NMR_Data Determine Aromatic Substitution Pattern NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation GCMS->MS_Data Identification Isomer Identification FTIR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: A logical workflow for the spectroscopic identification of methyl dimethylbenzoate isomers.

Assessing the Purity of Synthesized Methyl 2,6-dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance synthesis, the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical techniques for assessing the purity of Methyl 2,6-dimethylbenzoate. It includes detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.

This compound is commonly synthesized via the Fischer esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] The primary impurities arising from this synthesis are typically unreacted starting materials (2,6-dimethylbenzoic acid and methanol), residual acid catalyst, and water.[3][4] This guide will focus on the detection and quantification of the key non-volatile impurity, 2,6-dimethylbenzoic acid.

Data Presentation: Comparison of Analytical Techniques

The purity of this compound can be effectively determined using several standard analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or routine quality control. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePurposeInformation ProvidedAdvantagesLimitations
GC-MS Separation and identification of volatile compounds.Retention time, mass-to-charge ratio of fragment ions.High sensitivity and specificity, excellent for identifying volatile impurities and residual solvents.[5]May require derivatization for non-volatile impurities like carboxylic acids.
HPLC Quantitative analysis of non-volatile compounds.Retention time, UV absorbance.Robust and reproducible for quantifying the main component and non-volatile impurities.[5][6]May not be suitable for detecting volatile impurities like residual methanol.
¹H NMR Structural elucidation and quantification of components.Chemical shift, integration, multiplicity.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[7]Lower sensitivity compared to chromatographic methods for trace impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment.

The following table summarizes the expected data for this compound and its primary impurity, 2,6-dimethylbenzoic acid, using the principal analytical techniques.

CompoundTechniqueExpected Data
This compound GC-MS (EI)Retention Time: Lower than the corresponding acid. Key Mass Fragments (m/z): 164 (M+), 133, 105, 77.
HPLC (RP-C18)Retention Time: Later eluting peak compared to the more polar acid.
¹H NMR (CDCl₃)~7.2 ppm (t, 1H, Ar-H), ~7.0 ppm (d, 2H, Ar-H), ~3.9 ppm (s, 3H, OCH₃), ~2.4 ppm (s, 6H, Ar-CH₃).
2,6-Dimethylbenzoic Acid GC-MS (EI, as methyl ester)Retention Time: Similar to the target compound after derivatization. Key Mass Fragments (m/z): 164 (M+), 133, 105, 77.
HPLC (RP-C18)Retention Time: Earlier eluting peak due to higher polarity.
¹H NMR (CDCl₃)~11.0 ppm (s, 1H, COOH), ~7.2 ppm (t, 1H, Ar-H), ~7.0 ppm (d, 2H, Ar-H), ~2.5 ppm (s, 6H, Ar-CH₃).

Table 2: Expected Analytical Data for this compound and 2,6-dimethylbenzoic acid.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

Instrumentation:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dissolve approximately 10 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • For the detection of unreacted 2,6-dimethylbenzoic acid, derivatization to its methyl ester (using a reagent like diazomethane or TMSH) might be necessary for better chromatographic performance, though direct analysis is also possible.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for the quantitative analysis of this compound and for the detection of non-volatile impurities like the unreacted carboxylic acid.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Sample Preparation:

  • Dissolve the sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for the structural confirmation of the synthesized product and for identifying and quantifying impurities with distinct proton signals.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • Experiment: Standard one-pulse ¹H NMR.

  • Number of Scans: 16-32 scans for adequate signal-to-noise.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to a standard 5 mm NMR tube.

Mandatory Visualizations

The following diagrams illustrate the workflow for the synthesis and purity assessment of this compound and the logical relationship between the analytical techniques.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment 2,6-Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid + Methanol Fischer_Esterification Fischer Esterification (H₂SO₄ catalyst) 2,6-Dimethylbenzoic_Acid->Fischer_Esterification Crude_Product Crude Methyl 2,6-dimethylbenzoate Fischer_Esterification->Crude_Product Workup Aqueous Workup (Neutralization & Extraction) Crude_Product->Workup Purified_Product Purified Methyl 2,6-dimethylbenzoate Workup->Purified_Product GC_MS GC-MS Purified_Product->GC_MS HPLC HPLC Purified_Product->HPLC NMR ¹H NMR Purified_Product->NMR Purity_Report Purity Report GC_MS->Purity_Report HPLC->Purity_Report NMR->Purity_Report

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity_Assessment Purity Assessment of This compound GC_MS GC-MS (Volatile Impurities) Purity_Assessment->GC_MS HPLC HPLC (Non-Volatile Impurities) Purity_Assessment->HPLC NMR ¹H NMR (Structural Confirmation & Quantification) Purity_Assessment->NMR Orthogonal_Methods Orthogonal Approach for Comprehensive Analysis GC_MS->Orthogonal_Methods HPLC->Orthogonal_Methods NMR->Orthogonal_Methods

Caption: Logical relationships between analytical techniques for purity assessment.

Comparison with Alternatives

This compound finds applications in the fragrance industry for its floral and fruity notes.[8] When considering alternatives, other aromatic esters with similar olfactory profiles are relevant.

CompoundOdor ProfileApplication Notes
Methyl Benzoate Sweet, fruity, floral, with phenolic undertones.A common ingredient in ylang-ylang and tuberose fragrance bases.[9][10]
Ethyl Benzoate Similar to methyl benzoate but with a slightly more pronounced fruity note.Used in floral and fruity fragrance compositions.
Methyl Salicylate Characteristic wintergreen scent.Used in fragrances and flavorings, as well as topical analgesics.
Methyl Anthranilate Fruity, grape-like odor.Widely used in grape and floral fragrances.

Table 3: Comparison of this compound with Alternative Fragrance Compounds.

The choice of a specific aromatic ester in a fragrance formulation depends on the desired scent profile, its tenacity, and its compatibility with other fragrance components. While the alternatives listed share some characteristics with this compound, the specific substitution pattern of the dimethyl groups in the target compound provides a unique nuance to its fragrance.

References

cost-benefit analysis of different synthetic routes to Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Synthetic Routes

The synthesis of sterically hindered esters like Methyl 2,6-dimethylbenzoate presents a common challenge in organic chemistry. The bulky methyl groups flanking the carboxylic acid functionality in the precursor, 2,6-dimethylbenzoic acid, impede traditional esterification methods. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.

At a Glance: Comparison of Synthetic Routes

Metric Route 1: Acid Chloride Formation Route 2: Mitsunobu Esterification Route 3: Synthesis from m-Xylene
Starting Material 2,6-Dimethylbenzoic Acid2,6-Dimethylbenzoic Acidm-Xylene
Key Reagents Thionyl Chloride or Oxalyl Chloride, MethanolTriphenylphosphine, Diethyl Azodicarboxylate (DEAD), MethanolOxidizing agents, Carbonylation/Formylation reagents
Typical Overall Yield HighModerate to HighVariable (often low selectivity)
Reagent Cost Low to ModerateHighLow (starting material) to High (catalysts)
Process Complexity Two-step, requires handling of corrosive reagentsOne-pot, but requires careful control and purificationMulti-step, potential for isomeric mixtures
Safety Concerns Generation of HCl/corrosive reagentsUse of hazardous DEADUse of flammable solvents and potentially toxic catalysts
Purification Distillation or chromatographyChromatography to remove byproductsExtensive purification to separate isomers

Route 1: The Acid Chloride Pathway

This classical two-step approach circumvents the steric hindrance issue by first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with methanol to form the desired ester.

Experimental Protocol

Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dimethylbenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) or use oxalyl chloride with a catalytic amount of DMF in an inert solvent like dichloromethane.

  • Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) until the reaction is complete (typically 1-3 hours, monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 2,6-dimethylbenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification of 2,6-Dimethylbenzoyl Chloride

  • Dissolve the crude 2,6-dimethylbenzoyl chloride in a dry, inert solvent such as dichloromethane or THF.

  • Cool the solution in an ice bath and add methanol (1.1-1.5 equivalents) dropwise, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up the reaction by washing with water, dilute acid (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Cost and Yield Analysis
Reagent CAS Number Estimated Cost (per kg) Typical Molar Equivalents
2,6-Dimethylbenzoic Acid632-46-2$200 - $5001
Thionyl Chloride7719-09-7$18 - $164[1][2][3][4]2-3
Oxalyl Chloride79-37-8$50 - $454[5][6][7][8][9]1.1 - 1.5
Methanol67-56-1$0.33 - $0.70[1][5][10][11][12]1.1 - 1.5
Overall Yield High

Note: Reagent costs are estimates and can vary based on supplier, purity, and quantity.

Route1_Workflow start 2,6-Dimethylbenzoic Acid acid_chloride 2,6-Dimethylbenzoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester This compound acid_chloride->ester Methanol, Base purification Purification ester->purification Distillation/Chromatography

Caption: Workflow for the synthesis of this compound via the acid chloride route.

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters, particularly with sterically hindered substrates, under mild conditions. It involves the in-situ activation of the alcohol (in this case, methanol) by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the carboxylate.

Experimental Protocol
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylbenzoic acid (1 equivalent), triphenylphosphine (PPh₃) (1.5 equivalents), and methanol (1.5 equivalents) in a dry, aprotic solvent such as THF or dichloromethane.[13][14]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[15]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The primary challenge in the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazine derivative. Purification is typically achieved by column chromatography on silica gel.[13][16]

Cost and Yield Analysis
Reagent CAS Number Estimated Cost (per kg) Typical Molar Equivalents
2,6-Dimethylbenzoic Acid632-46-2$200 - $5001
Triphenylphosphine603-35-0$68 - $227[2][17][18][19]1.5
Diethyl Azodicarboxylate (DEAD)1972-28-7$2800 - $3000[20][21][22][23]1.5
Methanol67-56-1$0.33 - $0.70[1][5][10][11][12]1.5
Overall Yield Moderate to High [24]

Note: Reagent costs are estimates and can vary based on supplier, purity, and quantity.

Route2_Workflow start 2,6-Dimethylbenzoic Acid + Methanol mitsunobu Mitsunobu Reaction start->mitsunobu PPh₃, DEAD ester This compound mitsunobu->ester purification Chromatography ester->purification

Caption: Workflow for the Mitsunobu esterification of 2,6-dimethylbenzoic acid.

Route 3: Synthesis from m-Xylene

A conceptually different approach involves starting from the readily available and inexpensive bulk chemical, m-xylene. This route would necessitate the introduction of a carboxyl group at the 2-position, a challenging transformation due to the directing effects of the methyl groups.

Synthetic Challenges and Feasibility

The direct and selective functionalization of m-xylene to 2,6-dimethylbenzoic acid or its derivatives is not a well-established, high-yielding process. Common aromatic functionalization reactions often lead to a mixture of isomers.

  • Friedel-Crafts type reactions (acylation or carboxylation) on m-xylene are directed by the methyl groups to the 4- and 6-positions, not the desired 2-position.

  • Oxidation of m-xylene typically results in the formation of m-toluic acid or isophthalic acid, not 2,6-dimethylbenzoic acid.[25][26][27] While some catalytic systems for the gas-phase oxidation of m-xylene have been studied, they primarily yield 3-methylbenzaldehyde and 3-methylbenzoic acid.[28]

  • Directed ortho-metalation could be a possibility, but would require a pre-installed directing group, adding steps and complexity to the synthesis.

Due to the lack of a reliable and selective method for the key transformation from m-xylene, a detailed experimental protocol and a meaningful cost-benefit analysis for this route are not feasible at this time. The potential for low yields and the need for extensive purification to separate isomers make this route less attractive for practical synthesis compared to Routes 1 and 2.

Cost of Starting Material
Reagent CAS Number Estimated Cost (per kg)
m-Xylene108-38-3$41 - $95[29][30][31][32][33]

Note: Reagent costs are estimates and can vary based on supplier, purity, and quantity.

Route3_Workflow start m-Xylene functionalization Selective C-H Functionalization start->functionalization intermediate 2,6-Dimethyl- functionalized Benzene functionalization->intermediate ester This compound intermediate->ester

Caption: A conceptual and currently challenging workflow for the synthesis from m-xylene.

Conclusion and Recommendations

Both the Acid Chloride Route (Route 1) and the Mitsunobu Reaction (Route 2) are viable methods for the synthesis of this compound, effectively overcoming the challenge of steric hindrance.

  • Route 1 is a robust and high-yielding method that utilizes relatively inexpensive reagents. Its main drawbacks are the use of corrosive and hazardous reagents (thionyl chloride or oxalyl chloride) and the generation of acidic byproducts. This route is well-suited for larger-scale synthesis where cost is a primary driver.

  • Route 2 offers the advantage of milder reaction conditions in a one-pot procedure. However, the high cost of the Mitsunobu reagents (triphenylphosphine and especially DEAD) and the necessity of chromatographic purification to remove byproducts make it more suitable for smaller-scale applications, such as in medicinal chemistry or early-stage drug development, where material cost is less of a concern than reaction mildness and convenience.

  • Route 3 , starting from m-xylene, is not recommended at this time due to the lack of a selective and high-yielding method for the key functionalization step.

Ultimately, the choice between Route 1 and Route 2 will depend on the specific requirements of the researcher, including the desired scale of the reaction, budget constraints, and available purification capabilities.

References

Navigating Steric Shields: A Comparative Analysis of Steric Hindrance in Methyl 2,6-dimethylbenzoate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug design, the steric environment of a reactive center is a critical determinant of molecular reactivity and metabolic stability. Methyl 2,6-dimethylbenzoate serves as a classic example of a sterically hindered ester, where the strategic placement of two methyl groups ortho to the ester functionality profoundly impacts its chemical behavior. This guide provides a comparative analysis of the steric hindrance of this compound against other esters, supported by experimental data and detailed methodologies, to inform rational molecular design and reaction planning.

Quantitative Comparison of Hydrolytic Stability

The most direct method to quantify the steric hindrance of an ester is to compare its rate of hydrolysis to that of less hindered analogs. The presence of bulky ortho substituents dramatically shields the electrophilic carbonyl carbon from nucleophilic attack, thereby slowing down the reaction.

A key indicator of this effect is the resistance of sterically hindered esters to enzymatic hydrolysis. In a comparative study, the hydrolytic stability of this compound was tested against the unsubstituted Methyl benzoate in the presence of esterases. The results unequivocally demonstrate the impact of steric shielding.

EsterSubstituentsEnzymatic Hydrolysis OutcomeRelative Steric Hindrance
Methyl benzoateNoneFully hydrolyzed by liver microsomesLow
This compound Two ortho-methyl groupsCompletely resistant to esterases in human liver [1]Very High
Methyl 2-methylbenzoateOne ortho-methyl groupSlower hydrolysis than methyl benzoateModerate
Methyl 4-methylbenzoateOne para-methyl groupSimilar hydrolysis rate to methyl benzoateLow

This stark difference highlights the exceptional stability of this compound to biological degradation, a crucial consideration in drug development for enhancing the half-life of ester-containing therapeutics.

Experimental Protocols

The relative steric hindrance of esters can be experimentally determined by monitoring the kinetics of their alkaline hydrolysis (saponification). This reaction's rate is highly sensitive to the steric environment around the carbonyl group.

Protocol: Kinetic Study of Ester Saponification via Titration

This protocol outlines a method to determine the second-order rate constant for the saponification of an ester.

1. Materials and Reagents:

  • Ester of interest (e.g., this compound, Methyl benzoate)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.1 M)

  • Ethanol (or other suitable solvent to dissolve the ester)

  • Phenolphthalein indicator

  • Deionized water

  • Constant temperature bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

2. Procedure:

  • Prepare a solution of the ester in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Separately, bring the ester solution and the NaOH solution to the desired reaction temperature in a constant temperature bath.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a conical flask and start the stopwatch simultaneously.

  • At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing an excess of the standardized HCl solution. This neutralizes the unreacted NaOH.

  • Back-titrate the excess HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color.

  • Repeat the quenching and titration procedure for several time points to monitor the decrease in NaOH concentration over time.

  • To determine the initial concentration of NaOH at time t=0, titrate a sample of the NaOH solution that has not been mixed with the ester.

  • To determine the concentration of NaOH at "infinite" time (after the reaction has gone to completion), allow a separate sample of the reaction mixture to react for a prolonged period (e.g., 24 hours) or under heating, and then titrate.

3. Data Analysis:

  • Calculate the concentration of unreacted NaOH at each time point.

  • For a second-order reaction with equal initial concentrations of ester and NaOH, a plot of 1/[NaOH] versus time will yield a straight line.

  • The slope of this line is equal to the second-order rate constant (k).

  • By comparing the rate constants of different esters under the same conditions, their relative steric hindrance can be quantified. A smaller rate constant indicates greater steric hindrance.

Visualizing Steric Hindrance

The concept of steric hindrance can be effectively visualized by comparing the accessibility of the carbonyl carbon to a nucleophile in an unhindered versus a hindered ester.

Caption: Steric hindrance in this compound.

Note on Diagram: The DOT script above is a conceptual representation. For actual chemical structures, image nodes would be used. The diagram illustrates that the ortho-methyl groups in this compound physically obstruct the path of an incoming nucleophile to the carbonyl carbon, whereas in Methyl benzoate, this path is clear.

Conclusion

The steric hindrance imparted by the two ortho-methyl groups in this compound is substantial and renders the ester highly resistant to both chemical and enzymatic hydrolysis compared to its less substituted counterparts. This property is of significant interest in the field of drug development, where metabolic stability is a key design parameter. The quantitative assessment of this steric effect can be achieved through kinetic studies of saponification, providing valuable data for the rational design of molecules with tailored reactivity and stability profiles. Understanding and quantifying steric hindrance is paramount for predicting reaction outcomes and designing robust and effective chemical entities.

References

A Comparative Analysis of the Biological Activities of Methyl Benzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 2,6-dimethylbenzoate and its diverse analogs. While data on a systematic series of closely related this compound derivatives is limited in publicly available literature, this document consolidates experimental findings on various classes of methyl benzoate analogs, offering insights into their potential as cytotoxic, antifungal, and enzyme-inhibiting agents. The information presented is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to provide detailed methodologies for relevant biological assays.

Comparative Analysis of Biological Activity

The biological activities of various methyl benzoate analogs have been evaluated across different assays, demonstrating a range of effects from anticancer and antifungal to enzyme inhibition. The following table summarizes the quantitative data from several studies, highlighting the potency of these compounds.

CompoundBiological ActivityTarget Organism/Cell LinePotency (IC50/LC50/MIC in µM)
Methyl Benzoate Analogs
Methyl BenzoateCytotoxicityHEK293, CACO2, SH-SY5YLC50 > 7300 µM[1]
Ethyl BenzoateCytotoxicityHEK293, SH-SY5YLC50 ~ 5400 - 6100 µM[1]
Vinyl BenzoateCytotoxicityHEK293, SH-SY5YLC50 ~ 5400 - 6100 µM[1]
Cinnamate Analogs
Methyl 4-hydroxycinnamateCytotoxicity & DNA MethylationHep3BIC50 = 109.7 ± 0.8 µM
Methyl 3,4-dihydroxycinnamateCytotoxicity & DNA MethylationHep3BIC50 = 109.7 ± 0.8 µM
Methyl 3,4,5-trimethoxycinnamateCytotoxicity & DNA MethylationHep3BIC50 values in the range of 109.7-364.2 µM
Methyl 4-methoxycinnamateCytotoxicity & DNA MethylationHep3BIC50 values in the range of 109.7-364.2 µM
Methyl 3,4-dimethoxycinnamateCytotoxicity & DNA MethylationHep3BIC50 values in the range of 109.7-364.2 µM
Benzofuran Carboxylate Analogs
Halogenated Methyl Benzofuran Carboxylate (Compound 7)CytotoxicityA549, HepG2IC50 = 6.3 ± 2.5 µM (A549), 11 ± 3.2 µM (HepG2)[2]
Halogenated Methyl Benzofuran Carboxylate (Compound 8)CytotoxicityHepG2, A549, SW620IC50 = 3.8 ± 0.5 µM (HepG2), 3.5 ± 0.6 µM (A549), 10.8 ± 0.9 µM (SW620)[2]
Nitrobenzoate Analogs
Methyl 3-methyl-4-nitrobenzoateAntifungal ActivityCandida guilliermondiiMIC = 39 µM
Pentyl 3-methyl-4-nitrobenzoateAntifungal ActivityCandida guilliermondiiMIC = 31 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the comparison of methyl benzoate analogs.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HepG2, A549, SW620)

  • Complete cell culture medium

  • Methyl benzoate analog compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methyl benzoate analog compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antifungal Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Candida guilliermondii)

  • RPMI-1640 medium

  • Methyl benzoate analog compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of the methyl benzoate analog compounds in the 96-well plates with RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density.

DNA Methyltransferase (DNMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DNMT enzymes, which are crucial for DNA methylation.

Materials:

  • DNMT1 enzyme

  • DNA substrate (e.g., poly(dI-dC))

  • S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

  • Methyl benzoate analog compounds

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the DNMT1 enzyme, DNA substrate, and the methyl benzoate analog at various concentrations in an appropriate assay buffer.

  • Initiation of Reaction: Start the reaction by adding ³H-SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Termination and DNA Precipitation: Stop the reaction and precipitate the DNA.

  • Measurement of Methylation: Wash the precipitated DNA to remove unincorporated ³H-SAM and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of chemical compounds, such as the methyl benzoate analogs discussed in this guide.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Assays cluster_4 Lead Optimization cluster_5 Preclinical Development A Methyl Benzoate Analogs B High-Throughput Screening (e.g., Cytotoxicity Assay) A->B C Active Compounds ('Hits') B->C D Dose-Response & IC50 Determination C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition) D->E F Selectivity Profiling D->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H ADMET Profiling G->H I In vivo Efficacy & Toxicology H->I

Caption: General workflow for biological activity screening.

References

Safety Operating Guide

Proper Disposal of Methyl 2,6-dimethylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides essential safety and logistical guidance for the proper disposal of Methyl 2,6-dimethylbenzoate (CAS No. 14920-81-1). This procedure is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and compliance with waste management regulations. In the absence of a specific, comprehensive Safety Data Sheet (SDS) detailing disposal procedures, this guide is synthesized from general hazardous waste protocols and information available for similar chemical compounds.

Safety and Hazard Summary

This compound is categorized with the GHS07 pictogram, indicating it is harmful. Key hazard information includes:

  • H302: Harmful if swallowed.

It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields or goggles, and a laboratory coat, when handling this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
CAS Number 14920-81-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]
Physical Form Liquid
Purity ≥95%
Storage Temperature Room temperature, sealed in dry conditions[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted through an approved waste disposal plant. Adherence to local, regional, and national hazardous waste regulations is mandatory.

Step 1: Waste Segregation

Isolate waste containing this compound from other laboratory waste streams. To prevent potentially hazardous reactions, do not mix with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.

Step 2: Containerization

Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a dedicated, leak-proof container. The container must be made of a material compatible with aromatic esters.

Step 3: Labeling

Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Include the approximate concentration and quantity.

Step 4: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from heat, sparks, open flames, and other ignition sources.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste by a licensed and approved chemical waste disposal contractor. Provide the contractor with a complete and accurate description of the waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste (Avoid Incompatibles) A->B C Collect in Dedicated, Compatible Container B->C D Label Container ('Hazardous Waste') C->D E Store in Secure, Ventilated Area D->E F Arrange for Professional Disposal E->F G End of Life (Proper Disposal) F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Methyl 2,6-dimethylbenzoate, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically resistant, impervious glovesInspect gloves prior to use.[2] Recommended materials for similar esters include Butyl, Nitrile, Polyvinyl Alcohol, and Viton with >8-hour breakthrough time.[3]
Body Protection Protective work clothing, coveralls, or a lab coatA complete suit protecting against chemicals should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2] For similar esters, Tychem® F, BR, LV, Responder®, and TK offer >8-hour breakthrough.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[1][4] For nuisance exposures, a type N95 (US) or type P1 (EN 143) dust mask may be used.[5]

Physical and Chemical Properties

While specific quantitative data for this compound is limited, the properties of the closely related compound Methyl Benzoate are provided below for reference.

Property Value (for Methyl Benzoate)
Molecular Formula C₁₀H₁₂O₂ (for this compound)[6]
Molecular Weight 164.20 g/mol (for this compound)[6]
Appearance Colorless, oily liquid[3]
Odor Pleasant, fruity[3]
Boiling Point 302°F (150°C)[3]
Flash Point 181°F (83°C)[3]
Specific Gravity 1.1 (water = 1)[3]
Water Solubility Very slightly soluble[3]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once.[7] If breathing has stopped or is irregular, provide artificial respiration and seek immediate medical assistance.[7][8]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected skin with large amounts of soap and water.[3][7] If skin irritation persists, get medical advice/attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[8][9] Remove contact lenses if present and easy to do.[8][9] Continue rinsing and seek medical attention.[9]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water (only if the person is conscious).[8] Call a POISON CENTER or doctor/physician if you feel unwell.[9]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_area Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_area handle_weigh Weigh Chemical in Ventilated Enclosure prep_area->handle_weigh handle_use Dissolve or Use in Reaction handle_weigh->handle_use clean_glass Clean Contaminated Glassware handle_use->clean_glass clean_waste Dispose of Waste in Designated Hazardous Waste Container clean_glass->clean_waste clean_area Decontaminate Work Area clean_waste->clean_area

Workflow for safely handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Gather PPE: Collect all necessary personal protective equipment as outlined in the PPE table above.[4]

    • Prepare Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Have a spill kit readily accessible.

  • Handling:

    • Chemical Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4]

    • Safe Practices: Keep away from heat, sparks, and open flames.[1] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[8]

  • Spill Management:

    • Minor Spills: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[3]

    • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[5]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in an approved waste disposal plant.[9] Waste must be separated into categories that can be handled by local or national waste management facilities.[8] Do not empty into drains or release into the environment.[8]

  • Container Disposal: Handle contaminated containers in the same way as the substance itself.[8] Completely emptied packages can be recycled.[8]

Emergency Response Logic

start Chemical Incident Occurs assess Assess the Situation (Spill, Fire, Exposure) start->assess spill Spill assess->spill Is it a spill? fire Fire assess->fire Is it a fire? exposure Personal Exposure assess->exposure Is there exposure? spill_contain Contain the Spill spill->spill_contain fire_alarm Activate Fire Alarm fire->fire_alarm exposure_remove Remove from Exposure Source exposure->exposure_remove spill_clean Clean Up Spill Using Appropriate Materials spill_contain->spill_clean spill_dispose Dispose of Waste Properly spill_clean->spill_dispose end Report Incident spill_dispose->end fire_extinguish Use Appropriate Extinguisher (CO2, Dry Chemical, Foam) fire_alarm->fire_extinguish fire_evacuate Evacuate the Area fire_extinguish->fire_evacuate If fire is large fire_extinguish->end If fire is small & extinguished fire_evacuate->end exposure_first_aid Administer First Aid exposure_remove->exposure_first_aid exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical exposure_medical->end

Logical workflow for emergency response to a chemical incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.